molecular formula C10H13NO B184332 N-Isopropylbenzamide CAS No. 5440-69-7

N-Isopropylbenzamide

Katalognummer: B184332
CAS-Nummer: 5440-69-7
Molekulargewicht: 163.22 g/mol
InChI-Schlüssel: INOVPKZAEASFME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-isopropylbenzamide is a chemical compound recognized in scientific research as a building block and a structural motif in the development of pharmacologically active molecules. Its significance is highlighted by its role as a core structure in the synthesis of beta-adrenergic receptor antagonists (beta-blockers), a major class of drugs used in cardiovascular medicine . Research has explored its derivatives, particularly those labeled with isotopes like fluorine-18, for potential application in medical imaging techniques such as Positron Emission Tomography (PET) . The molecular structure of this compound, characterized by a dihedral angle of approximately 30.0° between the amide group and the phenyl ring, influences its solid-state packing, leading to the formation of one-dimensional chains via intermolecular N—H⋯O hydrogen bonds . This compound also served as a metabolic derivative in studies of older pharmaceutical agents like procarbazine, informing the understanding of drug metabolism and activation pathways . As a research chemical, it provides a versatile scaffold for chemical synthesis and the exploration of new therapeutic and diagnostic agents. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(2)11-10(12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOVPKZAEASFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202789
Record name Benzamide, N-isopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5440-69-7
Record name N-Isopropylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5440-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Isopropylbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005440697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Isopropylbenzamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99273
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Isopropylbenzamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20703
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Isopropylbenzamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, N-isopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ISOPROPYLBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC7L7O7QX8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-Isopropylbenzamide (CAS 5440-69-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available data and information from structurally related compounds to provide a comprehensive overview of N-Isopropylbenzamide. Direct experimental data for this specific compound is limited in some areas. The information is intended for research and informational purposes only.

Core Properties and Identifiers

This compound, with CAS number 5440-69-7, is a chemical compound belonging to the benzamide (B126) class. Its core structure consists of a benzoyl group attached to the nitrogen of an isopropylamine (B41738).

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃NO[1][2][3][4][5][6]
Molecular Weight 163.22 g/mol [1][3][4]
Monoisotopic Mass 163.2163 g/mol [4][5]
Melting Point 88-89 °C[1]
Boiling Point 86-88 °C @ 4 Torr; 320.2 °C at 760 mmHg[1][5]
Density 1 g/cm³[5]
Refractive Index 1.513[5]
Flash Point 187.3 °C[5]
Vapour Pressure 0.000323 mmHg at 25°C[5]
LogP (Octanol/Water Partition Coefficient) 1.8248[3]
Topological Polar Surface Area (TPSA) 29.1 Ų[3]
Solubility Predicted to have low water solubility but soluble in organic solvents like methanol, ethanol, dichloromethane (B109758), and dimethyl sulfoxide.[7][7]
Appearance White to light yellow powder or crystal.
Structural and Spectroscopic Identifiers
IdentifierValueSource(s)
IUPAC Name N-propan-2-ylbenzamide[6]
Synonyms Benzamide, N-(1-methylethyl)-; N-Benzoylisopropylamine[1][5][6]
Canonical SMILES CC(C)NC(=O)C1=CC=CC=C1[1][3]
InChI InChI=1S/C10H13NO/c1-8(2)11-10(12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)[1][4][5]
InChIKey INOVPKZAEASFME-UHFFFAOYSA-N[1][4]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural confirmation of this compound.

NMR Spectroscopy
  • ¹H NMR: Expected signals would include aromatic protons, a methine proton for the isopropyl group, and methyl protons.[8]

  • ¹³C NMR: Characteristic peaks for the carbonyl carbon, aromatic carbons, and the carbons of the isopropyl group are expected.[8] A study reported the following chemical shifts (CDCl₃, 75 MHz): δ = 166.9, 135.2, 131.5, 128.7, 127.0, 42.1, 23.1.[8]

Infrared (IR) Spectroscopy

Expected characteristic absorptions include N-H stretching, C=O (amide I) stretching, and C-N stretching, as well as aromatic C=C stretching in the 1600-1450 cm⁻¹ region.[7]

Mass Spectrometry

The fragmentation pattern in mass spectrometry would likely involve cleavage of the amide bond, leading to fragments such as the benzoyl cation and the isopropylaminyl cation.[7]

Synthesis and Reactivity

This compound can be synthesized through several standard organic chemistry reactions.

Synthesis Workflow

A common method for the synthesis of N-substituted benzamides is the acylation of an amine with a benzoyl derivative.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product & Byproduct BenzoylChloride Benzoyl Chloride Reaction Nucleophilic Acyl Substitution (Schotten-Baumann Conditions) BenzoylChloride->Reaction Isopropylamine Isopropylamine Isopropylamine->Reaction Product This compound Reaction->Product Byproduct HCl Reaction->Byproduct

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard methods for amide synthesis.

Materials:

  • Benzoyl chloride

  • Isopropylamine

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (B95107) (THF))

  • A non-nucleophilic base (e.g., triethylamine (B128534) or pyridine)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve isopropylamine (1.0 equivalent) and a non-nucleophilic base (approximately 1.2 equivalents) in an anhydrous aprotic solvent.

  • Cool the flask in an ice bath to 0°C.

  • Dissolve benzoyl chloride (approximately 1.05 equivalents) in a small amount of the same anhydrous solvent.

  • Add the benzoyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and finally with brine.[9]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel or recrystallization to yield pure this compound.

Potential Biological Activity and Signaling Pathways

While no direct studies on the biological activity of this compound have been identified in publicly available literature, the benzamide scaffold is a privileged structure in medicinal chemistry.[10] Analysis of structurally similar compounds suggests potential biological activities.

Inferred Potential Biological Activities
  • Antimicrobial and Antifungal Activity: N-phenylbenzamide derivatives have demonstrated notable antimicrobial and antifungal properties.[11] The structural features of this compound align with those known to confer bioactivity.[11]

  • Anticancer Activity: Many N-benzylbenzamide derivatives have been investigated for their therapeutic potential as anticancer agents that target tubulin polymerization.[7] Compounds that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis.[7]

Potential Signaling Pathway: Tubulin Polymerization Inhibition

Many N-substituted benzamides exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division.

G cluster_0 Microtubule Dynamics cluster_1 Inhibitory Action cluster_2 Cellular Consequences Tubulin α/β-Tubulin Dimers Microtubule Microtubules Tubulin->Microtubule Polymerization Disruption Disruption of Microtubule Dynamics Microtubule->Tubulin Depolymerization Inhibitor This compound (Hypothesized) Inhibitor->Tubulin Binds to Tubulin CellCycleArrest Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Hypothesized signaling pathway of tubulin polymerization inhibition.

Experimental Protocols for Biological Evaluation

The following are generalized protocols to investigate the potential biological activities of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549) in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value.[12]

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various microorganisms.

Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate containing appropriate broth.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a benzamide derivative with well-defined physicochemical properties. While direct biological data is scarce, its structural similarity to other bioactive benzamides suggests potential as an antimicrobial or anticancer agent. The experimental protocols outlined in this guide provide a framework for future research to elucidate its specific biological activities and therapeutic potential.

References

An In-depth Technical Guide to the Physical and Chemical Properties of N-propan-2-ylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-propan-2-ylbenzamide (also known as N-isopropylbenzamide). The information presented herein is curated for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound. This document summarizes key data, outlines detailed experimental protocols, and provides visualizations to facilitate comprehension and further research.

Chemical Identity and Physical Properties

N-propan-2-ylbenzamide is a secondary amide derivative of benzoic acid. Its core structure consists of a benzoyl group attached to the nitrogen atom of an isopropylamine (B41738).

Table 1: Chemical Identifiers for N-propan-2-ylbenzamide

IdentifierValue
IUPAC Name N-propan-2-ylbenzamide[1]
Synonyms This compound, Benzamide (B126), N-(1-methylethyl)-[1][2]
CAS Number 5440-69-7[1][2]
Molecular Formula C₁₀H₁₃NO[1][2]
SMILES CC(C)NC(=O)C1=CC=CC=C1[1]
InChI InChI=1S/C10H13NO/c1-8(2)11-10(12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)[1][2]
InChIKey INOVPKZAEASFME-UHFFFAOYSA-N[1]

Table 2: Physical and Computed Properties of N-propan-2-ylbenzamide

PropertyValueSource
Molecular Weight 163.22 g/mol Computed by PubChem[1]
Appearance White to off-white solid (predicted)Inferred from similar compounds
Melting Point Not available[3]
Boiling Point 320.2°C at 760 mmHgCAS Database[2]
Density 1 g/cm³CAS Database[2]
Refractive Index 1.513CAS Database[2]
Flash Point 187.3°CCAS Database[2]
Vapor Pressure 0.000323 mmHg at 25°CCAS Database[2]
Solubility Predicted to have low solubility in water and good solubility in organic solvents such as methanol, ethanol, dichloromethane (B109758), and dimethyl sulfoxide.[4]Predicted
LogP (Octanol/Water Partition Coefficient) ~4.5 (Estimated for a similar compound)[5]

Spectral Data

While direct access to full spectral data is limited, PubChem indicates the availability of ¹³C NMR, ¹⁵N NMR, and GC-MS data for N-propan-2-ylbenzamide.[1] For structurally similar N-substituted benzamides, the following characteristic spectral features are expected.[4]

Table 3: Predicted Spectroscopic Data for N-propan-2-ylbenzamide

SpectroscopyPredicted Peaks and Signals
¹H NMR (in CDCl₃) - Doublet and a septet in the aliphatic region for the isopropyl group.- A series of multiplets in the aromatic region for the protons on the benzene (B151609) ring.- A broad singlet for the amide N-H proton.
¹³C NMR - Peaks in the aliphatic region corresponding to the isopropyl carbons.- Multiple peaks in the aromatic region for the benzoyl carbons.- A peak for the carbonyl carbon of the amide.
Infrared (IR) - N-H stretching vibration.- Aromatic and aliphatic C-H stretching vibrations around 3000 cm⁻¹.- C=O (amide I band) stretching vibration.- N-H bending (amide II band) and C-N stretching vibrations.- Aromatic ring C=C stretching absorptions in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS) - A molecular ion peak corresponding to the molecular weight.- Common fragmentation patterns involving cleavage of the amide C-N bond and the N-isopropyl bond.

Chemical Properties and Reactivity

The chemical behavior of N-propan-2-ylbenzamide is dictated by the amide functional group and the aromatic ring.

  • Hydrolysis: Like other amides, N-propan-2-ylbenzamide can be hydrolyzed to benzoic acid and isopropylamine under acidic or basic conditions, typically requiring heat.

  • Reduction: The amide bond can be reduced to a secondary amine, N-isopropylbenzylamine, using strong reducing agents like lithium aluminum hydride.[6]

  • Electrophilic Aromatic Substitution: The benzoyl ring can undergo electrophilic aromatic substitution reactions. The amide group is a deactivating, meta-directing group, meaning that electrophiles will preferentially add to the meta position of the benzene ring.[6]

Potential Biological Activity

While specific biological activity for N-propan-2-ylbenzamide is not extensively documented, the N-substituted benzamide scaffold is a well-known pharmacophore present in many biologically active compounds.[7][8] Derivatives of N-substituted benzamides have shown a wide range of activities, including:

  • Antimicrobial and Antifungal Activity: The lipophilic nature of the isopropyl group may enhance the ability of the compound to penetrate microbial cell membranes.[8]

  • Anticancer Activity: Many N-substituted benzamide derivatives have been investigated for their potential as anticancer agents, with some acting as inhibitors of enzymes like histone deacetylases or interfering with signaling pathways.[7][9]

  • Enzyme Inhibition: The benzamide structure can serve as a scaffold for designing enzyme inhibitors.[6]

Further research is required to elucidate the specific biological profile of N-propan-2-ylbenzamide.

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of N-propan-2-ylbenzamide, based on standard and widely published methods for amide synthesis.

Synthesis of N-propan-2-ylbenzamide from Benzoyl Chloride and Isopropylamine

This protocol describes a common method for the synthesis of N-propan-2-ylbenzamide via nucleophilic acyl substitution.

Materials:

  • Benzoyl chloride

  • Isopropylamine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (B128534)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add benzoyl chloride (1.0 equivalent), dissolved in a small amount of anhydrous DCM, to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude N-propan-2-ylbenzamide by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica (B1680970) gel.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product Benzoyl_Chloride Benzoyl Chloride Reaction_Mixture Combine in DCM at 0°C, stir at room temperature Benzoyl_Chloride->Reaction_Mixture Isopropylamine Isopropylamine Isopropylamine->Reaction_Mixture Triethylamine Triethylamine (Base) Triethylamine->Reaction_Mixture DCM DCM (Solvent) DCM->Reaction_Mixture Wash_HCl Wash with 1 M HCl Reaction_Mixture->Wash_HCl Wash_NaHCO3 Wash with sat. NaHCO₃ Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na₂SO₄ Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purification_Step Recrystallization or Column Chromatography Concentrate->Purification_Step Final_Product N-propan-2-ylbenzamide Purification_Step->Final_Product

Caption: Synthesis workflow for N-propan-2-ylbenzamide.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra.

  • Analyze the spectra for the expected signals as outlined in Table 3.

Infrared (IR) Spectroscopy:

  • Prepare a sample as a KBr pellet or a thin film on a salt plate.

  • Acquire the IR spectrum.

  • Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Dissolve a small sample in a suitable solvent.

  • Analyze the sample using a mass spectrometer (e.g., via GC-MS or direct infusion).

  • Identify the molecular ion peak and analyze the fragmentation pattern.

Safety and Handling

Based on GHS classifications from supplier notifications, N-propan-2-ylbenzamide is considered harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Logical Relationships of Properties

The physicochemical properties of N-propan-2-ylbenzamide are interconnected and influence its behavior in various applications.

PropertiesRelationship Structure Chemical Structure (Benzoyl + N-isopropyl) Amide_Group Amide Group (Polar) Structure->Amide_Group Aromatic_Ring Aromatic Ring (Nonpolar, Bulky) Structure->Aromatic_Ring Isopropyl_Group Isopropyl Group (Aliphatic, Lipophilic) Structure->Isopropyl_Group Solubility Solubility (Low in Water, High in Organics) Amide_Group->Solubility H-bonding Reactivity Chemical Reactivity (Hydrolysis, Reduction) Amide_Group->Reactivity Aromatic_Ring->Solubility Hydrophobicity Biological_Activity Potential Biological Activity (Membrane Permeability) Aromatic_Ring->Biological_Activity π-stacking Isopropyl_Group->Solubility Lipophilicity Isopropyl_Group->Biological_Activity Lipophilicity

Caption: Interrelationships of N-propan-2-ylbenzamide's properties.

References

N-Isopropylbenzamide molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the fundamental molecular information for N-Isopropylbenzamide, a compound of interest in various research and development contexts.

Core Molecular Data

The essential molecular details of this compound are summarized below. This information is critical for experimental design, chemical synthesis, and analytical characterization.

IdentifierValueSource
Molecular Formula C10H13NO[1][2][3][4][5]
Molecular Weight 163.22 g/mol [1][5]
Alternate Molecular Weight 163.2163 g/mol [2]
Alternate Molecular Weight 163.219 g/mol [3][4]
CAS Number 5440-69-7[2]

Logical Relationship of Molecular Properties

The following diagram illustrates the fundamental relationship between the molecular formula and the calculation of molecular weight.

A Molecular Formula (C10H13NO) C Molecular Weight (163.22 g/mol) A->C Sum of B Atomic Weights (C, H, N, O) B->C Constituent

Caption: Relationship between molecular formula and molecular weight.

References

An In-depth Technical Guide to N-Isopropylbenzamide (N-propan-2-ylbenzamide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Isopropylbenzamide, identified by its IUPAC name N-propan-2-ylbenzamide. This document collates critical data on its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and known biological activities, offering a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

N-propan-2-ylbenzamide is a white solid organic compound. A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO--INVALID-LINK--
Molecular Weight 163.22 g/mol --INVALID-LINK--
IUPAC Name N-propan-2-ylbenzamide--INVALID-LINK--
CAS Number 5440-69-7--INVALID-LINK--
Melting Point 101-103 °C--INVALID-LINK--
Boiling Point 320.2 °C at 760 mmHg--INVALID-LINK--
Density 1 g/cm³--INVALID-LINK--
Flash Point 187.3 °C--INVALID-LINK--
Refractive Index 1.513--INVALID-LINK--
Vapor Pressure 0.000323 mmHg at 25°C--INVALID-LINK--

Spectroscopic Data

The structural characterization of N-propan-2-ylbenzamide is supported by various spectroscopic techniques. The key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are summarized below.

NMR Spectroscopy
NucleusSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹HCDCl₃7.75-7.73m2H, Aromatic
¹HCDCl₃7.45-7.38m3H, Aromatic
¹HCDCl₃6.12br s1H, NH
¹HCDCl₃4.32-4.20m1H, CH
¹HCDCl₃1.23d6.86H, 2xCH₃
¹³CCDCl₃166.7C=O
¹³CCDCl₃134.9Aromatic C
¹³CCDCl₃131.1Aromatic C
¹³CCDCl₃128.4Aromatic C
¹³CCDCl₃126.8Aromatic C
¹³CCDCl₃41.8CH
¹³CCDCl₃22.72xCH₃

Source: Royal Society of Chemistry

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3290N-H Stretch
1630C=O Stretch (Amide I)

Source: Royal Society of Chemistry

Mass Spectrometry (GC-MS)
m/zInterpretation
163[M]⁺ (Molecular Ion)

Source: SpectraBase

Experimental Protocols

A generalized and reliable method for the synthesis of N-propan-2-ylbenzamide is the acylation of isopropylamine (B41738) with benzoyl chloride.

Synthesis of N-propan-2-ylbenzamide

Materials:

Procedure:

  • In a round-bottom flask, dissolve isopropylamine (1.0 equivalent) in dry acetone.

  • Cool the solution in an ice bath.

  • Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours.

  • Pour the reaction mixture into a beaker containing ice water.

  • Collect the resulting white precipitate by filtration.

  • Wash the precipitate with cold water.

  • Purify the crude product by recrystallization from a mixture of ethanol and dichloromethane (1:1 v/v) to yield pure N-propan-2-ylbenzamide.

Diagram of the Synthesis Workflow:

G Synthesis Workflow for N-propan-2-ylbenzamide cluster_reactants Reactants cluster_process Reaction cluster_purification Workup & Purification Benzoyl Chloride Benzoyl Chloride Acylation Acylation Benzoyl Chloride->Acylation Isopropylamine Isopropylamine Isopropylamine->Acylation Precipitation Precipitation Acylation->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product N-propan-2-ylbenzamide Recrystallization->Product

Caption: A schematic overview of the synthesis of N-propan-2-ylbenzamide.

Biological Activity

While specific biological activities of N-propan-2-ylbenzamide are not extensively documented, the broader class of N-substituted benzamides has shown promise in several therapeutic and agricultural applications.

Anticonvulsant Activity

Several studies have demonstrated that N-substituted benzamide (B126) derivatives possess significant anticonvulsant properties.[1][2][3] For instance, N-benzyl-2-acetamido-3-methoxypropionamide showed a potent anticonvulsant effect in mice with an ED₅₀ of 8.3 mg/kg in the maximal electroshock-induced seizure (MES) test.[1] Another study on 4-nitro-N-phenylbenzamides also reported significant activity in the MES test, with N-(2,6-dimethylphenyl)-4-nitrobenzamide having an ED₅₀ of 31.8 μmol/kg.[4] These findings suggest that the benzamide scaffold is a viable pharmacophore for the development of novel anticonvulsant agents. The mechanism of action for many of these compounds is still under investigation, but some are thought to modulate ion channels or neurotransmitter systems in the central nervous system.

Table of Anticonvulsant Activity for Related Benzamide Derivatives:

CompoundTest ModelAnimalED₅₀
N-benzyl-2-acetamido-3-methoxypropionamideMESMouse (i.p.)8.3 mg/kg
N-benzyl-2-acetamido-3-ethoxypropionamideMESMouse (i.p.)17.3 mg/kg
N-(2,6-dimethylphenyl)-4-nitrobenzamideMESMouse (i.p.)31.8 μmol/kg
N-(2-chloro-6-methylphenyl)-4-nitrobenzamideMESMouse (i.p.)90.3 μmol/kg

Sources:[1][4]

Herbicidal Activity

N-benzylbenzamide compounds have been identified as potent herbicides.[5][6] They are reported to act as pigment synthesis inhibitors, leading to whitening of the plant leaves, followed by wilting and death.[6] This class of compounds has shown efficacy against weeds that have developed resistance to existing herbicides.[5]

Diagram of the Proposed Herbicidal Mechanism of Action:

G Proposed Herbicidal Mechanism of N-Benzylbenzamides N_Benzylbenzamide N-Benzylbenzamide Inhibition Inhibition N_Benzylbenzamide->Inhibition Pigment_Synthesis_Pathway Pigment Synthesis Pathway Chlorophyll_Carotenoid_Biosynthesis Chlorophyll & Carotenoid Biosynthesis Pigment_Synthesis_Pathway->Chlorophyll_Carotenoid_Biosynthesis Inhibition->Pigment_Synthesis_Pathway Whitening_Wilting Whitening & Wilting Chlorophyll_Carotenoid_Biosynthesis->Whitening_Wilting Disruption Plant_Death Plant Death Whitening_Wilting->Plant_Death

Caption: Inhibition of pigment synthesis by N-benzylbenzamides leading to plant death.

Conclusion

N-propan-2-ylbenzamide is a well-characterized compound with established chemical and physical properties. While direct biological data is limited, the broader class of N-substituted benzamides demonstrates significant potential as anticonvulsant and herbicidal agents. This technical guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic and agricultural applications of this and related compounds. Further investigation into the specific biological activities and mechanisms of action of N-propan-2-ylbenzamide is warranted.

References

Synthesis of N-Isopropylbenzamide from Benzoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-isopropylbenzamide from benzoyl chloride and isopropylamine (B41738). The primary method described is the Schotten-Baumann reaction, a robust and widely used technique for the formation of amides from amines and acyl chlorides. This document provides a comprehensive overview of the reaction pathway, a detailed experimental protocol, and relevant quantitative data for researchers in organic synthesis and drug development.

Reaction Pathway and Mechanism

The synthesis of this compound from benzoyl chloride proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of isopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion and a proton to form the stable amide product, this compound. The reaction is typically performed in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine, to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product involved in the synthesis of this compound.

CompoundChemical FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
Benzoyl ChlorideC₇H₅ClO140.57Colorless fuming liquid-1197
IsopropylamineC₃H₉N59.11Colorless liquid-9532-34
This compoundC₁₀H₁₃NO163.22White solid101–103Not available
Sodium HydroxideNaOH40.00White solid3181388

Experimental Protocol

This protocol is based on the general principles of the Schotten-Baumann reaction for amide synthesis.[1][4][5]

Materials:

  • Benzoyl chloride

  • Isopropylamine

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a conical flask equipped with a magnetic stirrer, dissolve isopropylamine (1.0 equivalent) in dichloromethane. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Base: To the cooled amine solution, add a 10% aqueous solution of sodium hydroxide (2.0 equivalents).

  • Addition of Benzoyl Chloride: While vigorously stirring the biphasic mixture, add benzoyl chloride (1.05 equivalents) dropwise, ensuring the temperature remains below 10 °C. The addition should be completed over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring vigorously for an additional 1-2 hours. The completion of the reaction can be monitored by the disappearance of the characteristic smell of benzoyl chloride.[4]

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with:

    • 1 M HCl to remove any unreacted isopropylamine.

    • Saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

    • Brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a white solid.[5]

Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow.

Synthesis_Pathway BenzoylChloride Benzoyl Chloride Intermediate Tetrahedral Intermediate BenzoylChloride->Intermediate Isopropylamine Isopropylamine Isopropylamine->Intermediate N_Isopropylbenzamide This compound Intermediate->N_Isopropylbenzamide HCl HCl Intermediate->HCl Salt Salt (e.g., NaCl) + H₂O HCl->Salt Base Base (e.g., NaOH) Base->Salt

Caption: Synthesis pathway of this compound from benzoyl chloride.

Experimental_Workflow Start Start ReactionSetup 1. Dissolve Isopropylamine in CH₂Cl₂ and cool to 0-5 °C Start->ReactionSetup AddBase 2. Add 10% aq. NaOH ReactionSetup->AddBase AddBenzoylChloride 3. Add Benzoyl Chloride dropwise AddBase->AddBenzoylChloride Reaction 4. Stir at room temperature for 1-2 hours AddBenzoylChloride->Reaction Workup 5. Separate organic layer Reaction->Workup Washing 6. Wash with HCl, NaHCO₃, and Brine Workup->Washing Drying 7. Dry over Na₂SO₄ and concentrate Washing->Drying Purification 8. Recrystallize from Ethanol Drying->Purification End Pure this compound Purification->End

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Crystal Structure and Crystallography of N-Isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the crystal structure and crystallographic data of N-Isopropylbenzamide, tailored for researchers, scientists, and professionals in drug development. The information is presented with clarity and precision, adhering to the highest scientific standards.

Molecular and Crystal Structure

This compound (C₁₀H₁₃NO) is a chemical compound featuring an isopropylamine (B41738) moiety, a common structural feature in many pharmaceutical compounds.[1] The crystal structure reveals significant details about its molecular geometry and intermolecular interactions.

The molecule is not perfectly planar. A key structural feature is the dihedral angle between the amide group and the phenyl ring, which has been determined to be 30.0 (3)°.[1][2] In the crystal, molecules of this compound are linked by intermolecular N—H···O hydrogen bonds, forming one-dimensional chains that extend along the a-axis.[1][2]

Crystallographic Data

The crystallographic data for this compound has been determined through single-crystal X-ray diffraction. The key parameters are summarized in the tables below for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement for this compound [1][2]

ParameterValue
Empirical FormulaC₁₀H₁₃NO
Formula Weight163.21
Temperature150 (1) K
Wavelength0.71073 Å (Mo Kα)
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a5.0093 (7) Å
b10.1250 (13) Å
c9.6714 (14) Å
α90°
β104.133 (7)°
γ90°
Volume475.68 (11) ų
Z2
Density (calculated)1.140 Mg/m³
Absorption Coefficient0.07 mm⁻¹
F(000)176
Data Collection
DiffractometerBruker Nonius KappaCCD
θ range for data collection3.6 to 25.7°
Index ranges-6≤h≤6, -12≤k≤12, -11≤l≤11
Reflections collected2462
Independent reflections887 [R(int) = 0.061]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters887 / 1 / 114
Goodness-of-fit on F²1.06
Final R indices [I>2σ(I)]R1 = 0.057, wR2 = 0.148
R indices (all data)R1 = 0.089, wR2 = 0.167
Largest diff. peak and hole0.18 and -0.21 e.Å⁻³

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, from synthesis to data analysis. A detailed methodology is provided below.

This compound was synthesized with minor modifications to a literature procedure.[1]

  • Reaction Setup: Benzoyl chloride (0.825 ml, 7.11 mmol) is added to dichloromethane (B109758) (CH₂Cl₂, 17 ml, 0.4 M) under a nitrogen atmosphere.

  • Cooling: The mixture is cooled to 273 K in an ice bath and stirred for 10 minutes.

  • Addition of Amine: Isopropylamine (1.8 ml, 21.33 mmol) is added dropwise to the cooled mixture.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 1.5 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, the reaction mixture is diluted with water (150 ml) and extracted with dichloromethane (3 x 50 ml). The organic layers are combined and washed with water (2 x 100 ml) followed by brine (2 x 100 ml).

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and then concentrated under reduced pressure.

  • Crystallization: Colorless, block-like single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a solution of the purified compound in deuterated chloroform (B151607) (CDCl₃).[1]

The crystallographic data were collected and refined using standard techniques.

  • Data Collection: A suitable single crystal was mounted on a Bruker Nonius KappaCCD diffractometer. Data were collected at a temperature of 150 K using Mo Kα radiation (λ = 0.71073 Å).

  • Data Reduction: The collected data were processed using the DENZO-SMN software package.[1]

  • Structure Solution: The crystal structure was solved using the SIR92 program.[1]

  • Structure Refinement: The structure was refined using the SHELXTL software package.[1] The refinement was performed by full-matrix least-squares on F². Hydrogen atoms bonded to carbon were placed in calculated positions and refined using a riding model. The position of the hydrogen atom bonded to the nitrogen atom was refined independently.[1]

Workflow Visualization

The experimental workflow for the synthesis and crystallographic analysis of this compound can be visualized as follows:

experimental_workflow Experimental Workflow for this compound Crystal Structure Analysis cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Crystallographic Analysis start Start Materials: Benzoyl Chloride, Isopropylamine, CH2Cl2 reaction Reaction at 273 K, then Room Temp start->reaction 1. Mix & Cool 2. Add Amine workup Aqueous Work-up & Extraction reaction->workup Monitor by TLC purification Drying & Concentration workup->purification product This compound purification->product dissolve Dissolve in CDCl3 product->dissolve evaporate Slow Evaporation dissolve->evaporate crystals Single Crystals evaporate->crystals data_collection X-ray Data Collection (Bruker KappaCCD) crystals->data_collection data_reduction Data Reduction (DENZO-SMN) data_collection->data_reduction structure_solution Structure Solution (SIR92) data_reduction->structure_solution structure_refinement Structure Refinement (SHELXTL) structure_solution->structure_refinement final_structure Final Crystal Structure & Data structure_refinement->final_structure

Caption: Experimental Workflow for this compound Synthesis and Analysis.

References

An In-depth Technical Guide on the Physicochemical Properties of N-Isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the melting and boiling point data for N-Isopropylbenzamide. It is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the compound's physical properties and the experimental protocols for their determination.

Data Presentation: Physical Properties

Physical PropertyValueSource
Melting Point101–103 °CThe Royal Society of Chemistry (2017)[1]
Melting Point97.0 to 101.0 °CTCI Chemicals
Melting Point (Reference)99 °CTCI Chemicals
Boiling PointNot AvailableChemSynthesis[2]

Experimental Protocols

The determination of the physicochemical properties outlined above follows established laboratory methodologies. Below are detailed protocols representative of the techniques used to obtain such data.

1. Melting Point Determination via Capillary Method

The melting point of this compound is typically determined using a capillary apparatus, a standard method for organic solids.[1]

  • Sample Preparation: A small quantity of this compound is finely powdered on a porous plate.[3] The sample must be thoroughly dried, for instance, in a desiccator over silica (B1680970) gel for 24 hours, to ensure accuracy.[4]

  • Capillary Tube Packing: One end of a glass capillary tube (e.g., 5-6 cm in length) is sealed using a flame.[3] The powdered sample is introduced into the open end of the tube and packed down tightly to a height of about 3 mm by tapping the sealed end on a hard surface.[3][4]

  • Apparatus Setup: The packed capillary tube is attached to a thermometer, often with a rubber band, ensuring the sample is level with the middle of the thermometer's mercury bulb.[4] This assembly is then placed in a heating bath apparatus, such as a Thiele tube or a modern digital Mel-Temp device, containing a high-boiling liquid like paraffin (B1166041) oil or silicone oil.[3]

  • Heating and Observation: The heating bath is heated rapidly at first to approach the anticipated melting point, then the heating rate is slowed to approximately 1-2°C per minute.[4] The sample is observed through a magnifying lens.

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is reported as the melting point. For high accuracy, the experiment should be repeated with a fresh sample and capillary tube.[3] The values obtained are typically uncorrected for stem exposure of the thermometer.[1]

2. Boiling Point Determination via Micro-Reflux Method

While specific experimental data for this compound's boiling point is not cited, a standard micro-boiling point determination protocol is as follows. This method is suitable for small quantities of liquid.[5]

  • Apparatus Setup: A small volume (a few milliliters) of the liquid sample is placed into a small test tube.[5] A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[6]

  • Heating: The test tube assembly is attached to a thermometer and heated in a Thiele tube oil bath.[5][6] The bath is heated gently, and the temperature is monitored.

  • Observation: As the liquid heats, trapped air will be expelled from the capillary tube. Eventually, a rapid and continuous stream of bubbles will emerge from the capillary's open end as the liquid's vapor pressure exceeds the atmospheric pressure.[5]

  • Data Recording: At the point of rapid bubbling, the heat source is removed. The liquid and apparatus are allowed to cool. The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the cooling liquid is drawn back into the capillary tube, signifying that the vapor pressure of the liquid equals the atmospheric pressure.[5]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of a compound's melting point using the capillary method.

MeltingPointWorkflow Melting Point Determination Workflow cluster_prep Preparation cluster_measurement Measurement cluster_results Data Recording A 1. Dry this compound Sample B 2. Finely Powder the Sample A->B C 3. Seal One End of Capillary Tube B->C D 4. Pack Sample into Capillary Tube (3mm height) C->D E 5. Attach Capillary to Thermometer D->E F 6. Place Assembly in Heating Apparatus (e.g., Thiele Tube) E->F G 7. Heat Bath Slowly (1-2°C/min) Near MP F->G H 8. Observe Sample for Phase Change G->H I 9. Record T1: First Sign of Melting H->I J 10. Record T2: Sample is Fully Liquid I->J K 11. Report Melting Point as Range (T1 - T2) J->K

Caption: Workflow for Melting Point Determination.

References

Spectroscopic Data of N-Isopropylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for N-Isopropylbenzamide, a compound of interest in chemical research and drug development. The information presented herein is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.75Multiplet2HAromatic (ortho-protons)
~7.42Multiplet3HAromatic (meta- & para-protons)
~6.12Broad Singlet1HN-H (Amide)
~4.25Multiplet1HCH (Isopropyl)
~1.23Doublet6HCH₃ (Isopropyl)

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~166.7C=O (Amide Carbonyl)
~134.9Aromatic (Quaternary Carbon)
~131.1Aromatic (para-CH)
~128.4Aromatic (ortho-CH)
~126.8Aromatic (meta-CH)
~41.8CH (Isopropyl)
~22.7CH₃ (Isopropyl)

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration ModeDescription
~3290N-H StretchSecondary Amide
~3060C-H StretchAromatic
~2970, ~2870C-H StretchAliphatic (Isopropyl)
~1630C=O Stretch (Amide I)Strong absorption
~1540N-H Bend (Amide II)Strong absorption
~1450, ~1370C-H BendAliphatic (Isopropyl)
~750, ~690C-H BendAromatic (out-of-plane)
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

m/zIonNotes
163[M]⁺Molecular Ion
148[M - CH₃]⁺Loss of a methyl group
121[C₆H₅CO]⁺Benzoyl cation
105[C₆H₅C=O]⁺Benzoyl cation
77[C₆H₅]⁺Phenyl cation
58[CH(CH₃)₂NH]⁺Isopropylamine fragment

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL) in a 5 mm NMR tube. The spectrum is recorded on a 400 or 500 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm). For ¹H NMR, the data is typically acquired with 16-32 scans. For ¹³C NMR, a proton-decoupled spectrum is obtained with a larger number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid this compound sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly onto the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The GC is equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from an initial temperature (e.g., 100 °C) to a final temperature (e.g., 280 °C) to ensure separation and elution of the compound. The eluent from the GC is directed into the mass spectrometer, which is operated in Electron Ionization (EI) mode at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of, for example, 40-500 amu.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample for NMR IR IR Spectroscopy Purification->IR Sample for IR MS Mass Spectrometry (GC-MS) Purification->MS Sample for MS NMR_Data Structural Elucidation (Functional Groups, Connectivity) NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data Final_Structure Structure Confirmation NMR_Data->Final_Structure IR_Data->Final_Structure MS_Data->Final_Structure

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Mass_Spec_Fragmentation cluster_fragments Major Fragmentation Pathways Mol_Ion This compound [M]⁺ (m/z 163) Frag1 [M - CH₃]⁺ (m/z 148) Mol_Ion->Frag1 - •CH₃ Frag2 Benzoyl Cation [C₆H₅CO]⁺ (m/z 105) Mol_Ion->Frag2 - •NHCH(CH₃)₂ Frag4 Isopropylamine Fragment [CH(CH₃)₂NH]⁺ (m/z 58) Mol_Ion->Frag4 α-cleavage Frag3 Phenyl Cation [C₆H₅]⁺ (m/z 77) Frag2->Frag3 - CO

Caption: Proposed mass spectral fragmentation pathways for this compound.

Potential Biological Activities of N-Isopropylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of N-Isopropylbenzamide is limited in publicly available literature. This document provides a comprehensive overview of its potential biological activities based on the established profiles of structurally related benzamide (B126) derivatives. The proposed mechanisms, experimental protocols, and signaling pathways are theoretical and intended to serve as a foundation for future research.

Executive Summary

This compound belongs to the benzamide class of compounds, a scaffold known for its presence in a wide array of biologically active molecules. While specific data for this compound is scarce, analysis of its structural analogs, particularly N-phenylbenzamide and N-benzylbenzamide derivatives, suggests a strong potential for antimicrobial, antifungal, and anticancer activities. The lipophilic nature of the isopropyl group may enhance its ability to penetrate microbial cell membranes.[1] This guide synthesizes the available information on related compounds to infer the potential therapeutic applications of this compound, providing detailed experimental protocols and conceptual signaling pathways to guide further investigation.

Inferred Potential Biological Activities

Based on structure-activity relationships of analogous compounds, this compound is predicted to exhibit the following biological activities:

  • Antimicrobial and Antifungal Activity: Benzamide derivatives have demonstrated a broad spectrum of antimicrobial activities.[1] N-phenylbenzamide derivatives, in particular, are noted for their significant antimicrobial and antifungal properties.[2] The proposed mechanisms for these effects include the inhibition of fungal Sec14p and interference with tubulin polymerization.[2]

  • Anticancer Activity: Many N-benzylbenzamide derivatives have been investigated as potential anticancer agents.[3] Their primary hypothesized mechanism of action is the inhibition of tubulin polymerization, a critical process in cell division.[3][4] By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancerous cells.[3]

Potential Mechanisms of Action

The biological effects of this compound are likely mediated through one or more of the following mechanisms, extrapolated from related molecules:

  • Tubulin Polymerization Inhibition: This is a well-documented mechanism for N-benzylbenzamide scaffolds.[4] These compounds are thought to bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules essential for the mitotic spindle.[3]

  • Enzyme Inhibition: N-substituted benzamides are known to act as enzyme inhibitors.[5] For instance, some inhibit histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression and are prominent targets in cancer therapy.[5]

  • Receptor and Ion Channel Modulation: Benzamide derivatives can also function as ligands for various receptors, including dopamine (B1211576) and serotonin (B10506) (5-HT) receptors, and have been shown to modulate the activity of ion channels.[5]

Quantitative Data from Structurally Related Compounds

To provide a quantitative basis for the inferred potential of this compound, the following table summarizes the biological activities of structurally similar benzamide derivatives.

Compound/Derivative ClassBiological ActivityAssayQuantitative Measurement (IC50/MIC)Reference
N-phenylbenzamide derivativesAntifungalFungal Growth InhibitionVaries by derivative and fungal strain[2]
N-benzylbenzamide derivativesAnticancerTubulin Polymerization InhibitionVaries by derivative[3][4]
Substituted BenzamidesAntibacterialMinimum Inhibitory Concentration (MIC)Varies by derivative and bacterial strain[1]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the potential antimicrobial and anticancer activities of this compound.

Synthesis of this compound

A common method for synthesizing N-substituted benzamides is through the coupling of a carboxylic acid with an amine.[3]

Reaction Scheme:

Benzoyl chloride + Isopropylamine (B41738) → this compound + HCl

Materials:

  • Benzoyl chloride

  • Isopropylamine

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (B128534) or other suitable base

  • Reagents for workup and purification (e.g., 1 M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄ or Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate (B1210297) and hexanes)

Procedure:

  • Dissolve isopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add benzoyl chloride (1.0 equivalent) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains.

Materials:

  • This compound

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth medium.

  • Prepare an inoculum of the microbial suspension adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microbes in broth) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microbe.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microbe.

Tubulin Polymerization Assay

Objective: To assess the inhibitory effect of this compound on tubulin polymerization.

Materials:

  • This compound

  • Purified tubulin protein

  • Guanosine triphosphate (GTP)

  • Polymerization buffer

  • A fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing tubulin protein in polymerization buffer.

  • Add varying concentrations of this compound or a vehicle control to the reaction mixture.

  • Initiate polymerization by adding GTP and incubating at 37°C.

  • Monitor the increase in fluorescence (or absorbance) over time, which corresponds to the rate of tubulin polymerization.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate a hypothesized signaling pathway for tubulin polymerization inhibition and a general experimental workflow for biological activity evaluation.

G cluster_0 Cellular Environment This compound This compound Tubulin_dimers Tubulin_dimers This compound->Tubulin_dimers Binds to Microtubules Microtubules Tubulin_dimers->Microtubules Polymerization Mitotic_Spindle Mitotic_Spindle Cell_Cycle_Arrest Cell_Cycle_Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Hypothesized inhibition of tubulin polymerization by this compound.

G Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Biological_Screening Biological_Screening Characterization->Biological_Screening Antimicrobial_Assays Antimicrobial_Assays Biological_Screening->Antimicrobial_Assays Anticancer_Assays Anticancer_Assays Biological_Screening->Anticancer_Assays Data_Analysis Data_Analysis Antimicrobial_Assays->Data_Analysis Anticancer_Assays->Data_Analysis

Caption: General experimental workflow for biological activity evaluation.

Conclusion

While direct evidence for the biological activity of this compound is currently limited, the analysis of structurally related compounds strongly suggests its potential as an antimicrobial and/or anticancer agent. The information and protocols provided in this guide offer a solid foundation for the synthesis and biological evaluation of this novel compound, paving the way for future research and drug development efforts.

References

N-Isopropylbenzamide: A Key Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-isopropylbenzamide is a versatile chemical intermediate that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its utility lies in its ability to be readily converted into other key synthons, most notably N-isopropylbenzylamine, which is a precursor to a range of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of this compound, its conversion to key intermediates, and its application in the synthesis of pharmaceuticals, with a focus on detailed experimental protocols, quantitative data, and relevant biological pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its primary derivative, N-isopropylbenzylamine, is presented in Table 1. These properties are essential for their handling, characterization, and use in synthetic chemistry.

PropertyThis compoundN-Isopropylbenzylamine
Molecular Formula C₁₀H₁₃NOC₁₀H₁₅N
Molecular Weight 163.22 g/mol 149.23 g/mol
Appearance White solidColorless to pale yellow liquid
Melting Point 101-103 °CNot applicable
Boiling Point Not availableNot available
IUPAC Name N-(propan-2-yl)benzamideN-benzylpropan-2-amine
CAS Number 5440-69-7102-97-6

Synthesis of this compound

This compound can be efficiently synthesized via the Schotten-Baumann reaction, which involves the acylation of isopropylamine (B41738) with benzoyl chloride in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

  • Benzoyl chloride

  • Isopropylamine

  • Dichloromethane (DCM)

  • 10% aqueous sodium hydroxide (B78521) (NaOH) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve isopropylamine (1.1 equivalents) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate dropping funnel, prepare a solution of benzoyl chloride (1.0 equivalent) in dichloromethane.

  • Simultaneously add the benzoyl chloride solution and a 10% aqueous NaOH solution (2.0 equivalents) dropwise to the stirred amine solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, deionized water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol/water or hexane/ethyl acetate.

Quantitative Data: While a specific yield for this direct synthesis is not consistently reported in the literature, similar acylation reactions typically proceed with high efficiency. A related synthesis of N-isopropyl-4-nitrobenzamide reports a yield, which can be considered as a reference point for optimization.[1]

This compound as a Precursor: Synthesis of N-Isopropylbenzylamine

A primary application of this compound in pharmaceutical synthesis is its reduction to N-isopropylbenzylamine. This transformation is a critical step as N-isopropylbenzylamine is a versatile intermediate for the synthesis of various APIs.[2]

Experimental Protocol: Reduction of this compound to N-Isopropylbenzylamine[3]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask with a reflux condenser and dropping funnel

  • Stirring apparatus

  • Ice-salt bath

Procedure:

  • In a 500 mL three-neck flask, suspend lithium aluminum hydride (0.12 mol) in 150 mL of dry THF and cool to below -5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve this compound in 200 mL of dry THF and transfer to the dropping funnel.

  • Slowly add the this compound solution dropwise to the LiAlH₄ suspension, controlling the addition rate to maintain a smooth reaction.

  • After the addition is complete, heat the reaction mixture to reflux and maintain overnight.

  • Cool the reaction mixture in an ice bath and slowly add saturated NH₄Cl solution with vigorous stirring until no more gas evolves.

  • Filter the insoluble material and wash it several times with ethyl acetate.

  • Combine the filtrate and washings, and separate the organic layer.

  • Wash the aqueous layer with ethyl acetate.

  • Combine all organic layers, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude N-isopropylbenzylamine by column chromatography (ethyl acetate/dichloromethane, 3:1) to obtain a pure pale yellow liquid.

Quantitative Data:

Reaction StepProductYieldReference
Reduction of this compoundN-isopropylbenzylamine87%[3]

Application in Pharmaceutical Synthesis: The Case of Labetalol (B1674207)

Representative Experimental Protocol: Synthesis of Labetalol Hydrochloride[8]

This protocol illustrates a key step in the synthesis of Labetalol, showcasing the type of transformation where an amine precursor is utilized.

Materials:

Procedure:

  • Charge 4-phenylbutan-2-amine into a round-bottom flask with methanol at room temperature.

  • Add 5-Bromoacetylsalicylamide lot-wise at room temperature and maintain for 1 hour.

  • Cool the reaction mass and add 30% sodium hydroxide solution.

  • Slowly add sodium borohydride lot-wise.

  • Raise the temperature to room temperature and maintain for 2 hours.

  • Work up the reaction with purified water.

  • The crude Labetalol hydrochloride is then purified by recrystallization from isopropyl alcohol.

Quantitative Data:

Reaction StepProductYieldReference
Synthesis of Labetalol Hydrochloride (final step)Labetalol Hydrochloride90%[8]

Biological Signaling Pathway

Labetalol exerts its antihypertensive effects by blocking both alpha-1 and beta-adrenergic receptors.[4][7][9] This dual mechanism of action leads to a reduction in peripheral vascular resistance and a decrease in heart rate and cardiac output, ultimately lowering blood pressure.

Labetalol_Mechanism Labetalol Labetalol Alpha1_Receptor α1-Adrenergic Receptor (Blood Vessels) Labetalol->Alpha1_Receptor Beta_Receptor β-Adrenergic Receptor (Heart) Labetalol->Beta_Receptor Blocks Vasodilation Vasodilation Labetalol->Vasodilation Leads to Decreased_HR Decreased Heart Rate & Contractility Labetalol->Decreased_HR Leads to Vasoconstriction Vasoconstriction Alpha1_Receptor->Vasoconstriction Heart_Rate Increased Heart Rate & Contractility Beta_Receptor->Heart_Rate Blood_Pressure_Up Increased Blood Pressure Vasoconstriction->Blood_Pressure_Up Blood_Pressure_Down Decreased Blood Pressure Vasodilation->Blood_Pressure_Down Heart_Rate->Blood_Pressure_Up Decreased_HR->Blood_Pressure_Down Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Activates Norepinephrine->Beta_Receptor Activates

Mechanism of Action of Labetalol

Conclusion

This compound is a valuable precursor in pharmaceutical synthesis, primarily through its efficient conversion to N-isopropylbenzylamine. This intermediate provides a versatile scaffold for the construction of a variety of biologically active molecules. The synthesis of Labetalol, a clinically important antihypertensive agent, exemplifies the utility of benzylamine (B48309) derivatives in drug development. The detailed experimental protocols and understanding of the underlying biological pathways provided in this guide serve as a foundational resource for researchers and scientists engaged in the discovery and development of new therapeutic agents.

References

N-Isopropylbenzamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isopropylbenzamide, a simple N-substituted amide derivative of benzoic acid, represents a fundamental scaffold in organic and medicinal chemistry. While its specific biological activities and detailed historical discovery are not extensively documented, its synthesis and chemical properties are well-established. This technical guide provides an in-depth overview of this compound, focusing on its chemical identity, established synthetic protocols with detailed methodologies, and physicochemical and spectroscopic data. In the absence of specific biological data for the title compound, this document explores the known biological activities of the broader benzamide (B126) class of compounds, suggesting potential avenues for future research. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility for the target audience of researchers and drug development professionals.

Introduction

The benzamide moiety is a privileged structure in medicinal chemistry, found in a wide array of pharmaceuticals with diverse therapeutic applications, including antiemetic, antipsychotic, and anti-arrhythmic agents. The N-substitution on the amide nitrogen allows for the fine-tuning of physicochemical properties such as lipophilicity and hydrogen bonding capacity, which can significantly impact a compound's pharmacokinetic and pharmacodynamic profile. This compound, with its simple isopropyl substituent, serves as a valuable model compound for studying the fundamental properties of this class and as a potential building block in the synthesis of more complex molecules.

This guide aims to be a comprehensive resource on this compound, detailing its discovery within the broader context of amide synthesis, its chemical and physical characteristics, and established methods for its preparation.

Discovery and History

The specific discovery of this compound is not well-documented in the historical chemical literature. Its existence is a logical consequence of the development of general and robust methods for amide bond formation. The history of this compound is therefore intrinsically linked to the history of these seminal reactions.

One of the most significant contributions to the synthesis of amides was the Schotten-Baumann reaction , first described in 1883 by German chemists Carl Schotten and Eugen Baumann.[1][2][3][4] This reaction, which involves the acylation of an amine with an acid chloride in the presence of a base, provided a simple and efficient method for the preparation of N-substituted amides. Given the ready availability of benzoyl chloride and isopropylamine (B41738), it is highly probable that this compound was first synthesized using this method.

The development of other amide synthesis methodologies throughout the 20th century, such as multicomponent reactions like the Ugi and Passerini reactions , further expanded the toolkit for creating diverse amide libraries.[5][6][7][8][9][10][11][12][13][14] While these are powerful methods for generating molecular complexity, the straightforward synthesis of a simple amide like this compound is most directly accomplished via classical acylation reactions.

Chemical and Physical Properties

This compound is a white solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.[15]

PropertyValue
IUPAC Name N-(propan-2-yl)benzamide
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
CAS Number 5440-69-7
Appearance White solid
Melting Point 100-101 °C
Boiling Point 320.2 °C at 760 mmHg
LogP 2.21570
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1

Synthesis of this compound

The most common and reliable method for the synthesis of this compound is the Schotten-Baumann reaction, involving the acylation of isopropylamine with benzoyl chloride.

Experimental Protocol: Schotten-Baumann Reaction

Objective: To synthesize this compound from benzoyl chloride and isopropylamine.

Materials:

  • Benzoyl chloride

  • Isopropylamine

  • Dichloromethane (CH₂)

  • 10% aqueous sodium hydroxide (B78521) (NaOH) solution

  • Distilled water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, dissolve isopropylamine (2.0 equivalents) in dichloromethane.

  • To a dropping funnel, add benzoyl chloride (1.0 equivalent) dissolved in a small amount of dichloromethane.

  • Simultaneously, have a separate dropping funnel with 10% aqueous sodium hydroxide solution.

  • While vigorously stirring the isopropylamine solution, slowly and simultaneously add the benzoyl chloride solution and the sodium hydroxide solution. Maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate).

Expected Yield: 85-95%

Diagram of the Experimental Workflow:

G Schotten-Baumann Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Isopropylamine in Dichloromethane reaction Simultaneous addition of Benzoyl Chloride and NaOH to Isopropylamine solution (0-10 °C) prep_amine->reaction prep_acyl Dissolve Benzoyl Chloride in Dichloromethane prep_acyl->reaction stir Stir at Room Temperature (1-2 hours) reaction->stir extract Separatory Funnel Extraction (Wash with HCl, H₂O, Brine) stir->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound via the Schotten-Baumann reaction.

Spectroscopic Data

The identity and purity of synthesized this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.75 - 7.73m2HAromatic (ortho)
7.45 - 7.38m3HAromatic (meta, para)
6.12br s1HN-H
4.32 - 4.20m1HCH (isopropyl)
1.23d, J=6.8 Hz6HCH₃ (isopropyl)

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Spectroscopy
Chemical Shift (ppm)Assignment
166.7C=O (amide)
134.9Aromatic (ipso)
131.1Aromatic (para)
128.4Aromatic (meta)
126.8Aromatic (ortho)
41.8CH (isopropyl)
22.7CH₃ (isopropyl)

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3290N-H stretch
3060 - 3030C-H stretch (aromatic)
2970 - 2870C-H stretch (aliphatic)
1630C=O stretch (Amide I)
1540N-H bend (Amide II)

Biological Activity and Signaling Pathways (Inferred)

As of the date of this document, there are no specific, publicly available studies detailing the biological activity or mechanism of action of this compound. However, the broader class of benzamide derivatives is known to exhibit a wide range of pharmacological effects. The following section discusses potential biological activities based on structurally related compounds, which may guide future research on this compound.

Potential as an EGFR Tyrosine Kinase Inhibitor

Certain benzamide and benzamidine (B55565) derivatives have been synthesized and evaluated as mimics of 4-anilinoquinazolines, which are known inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[16] While the simpler structure of this compound may not possess the same potency, it could serve as a starting point for the design of more complex inhibitors.

Hypothesized Signaling Pathway Inhibition:

G Hypothetical EGFR Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Autophosphorylation NIB This compound (Hypothetical) NIB->P Inhibition Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation

Caption: A simplified diagram illustrating the potential inhibition of EGFR signaling.

Potential Antimicrobial and Antifungal Activity

Numerous N-substituted benzamide derivatives have demonstrated significant antimicrobial and antifungal properties.[17] The mechanism of action for some of these compounds is believed to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The lipophilicity imparted by the isopropyl group in this compound could potentially facilitate its passage through microbial cell walls.

Potential as a Smoothened Antagonist

The Hedgehog signaling pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. Some novel benzamide derivatives have been identified as potent antagonists of the Smoothened (SMO) receptor, a key component of this pathway.[18]

Hypothesized Signaling Pathway Interaction:

G Hypothetical Hedgehog Pathway Antagonism Hh Hedgehog Ligand PTCH1 Patched-1 Hh->PTCH1 Binding SMO Smoothened PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibition of SUFU/GLI complex NIB This compound (Hypothetical) NIB->SMO Antagonism GLI GLI Proteins SUFU->GLI Sequestration Gene_Transcription Target Gene Transcription GLI->Gene_Transcription Activation

Caption: A simplified diagram of the Hedgehog signaling pathway and a potential point of antagonism.

Conclusion

This compound is a chemically simple yet fundamentally important molecule within the vast landscape of benzamide derivatives. While its own history of discovery and biological activity profile are not extensively detailed, the well-established synthetic routes, particularly the Schotten-Baumann reaction, make it a readily accessible compound for research purposes. Its physicochemical and spectroscopic properties are well-characterized, providing a solid foundation for its use as a chemical standard or synthetic intermediate.

The true potential of this compound may lie in its utility as a scaffold for the development of novel therapeutic agents. The known biological activities of more complex benzamides suggest that this compound could serve as a valuable starting point for structure-activity relationship (SAR) studies targeting a variety of biological pathways, including those involved in cancer and infectious diseases. This technical guide provides the core information necessary for researchers to synthesize, characterize, and begin to explore the potential applications of this foundational benzamide. Further investigation into the biological effects of this compound is warranted to unlock its full potential.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of N-Isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Isopropylbenzamide is a chemical compound belonging to the class of N-substituted benzamides. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities. This document provides a detailed protocol for the synthesis of this compound in a laboratory setting, including reaction setup, purification, and characterization of the final product. The presented protocol is based on the widely practiced and effective method of reacting a benzoyl derivative with isopropylamine (B41738).

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the reaction of benzoyl chloride with isopropylamine. This method involves the formation of an amide bond and is a common procedure for preparing N-substituted amides.

Experimental Protocol

Materials:

  • Benzoyl chloride

  • Isopropylamine

  • Dichloromethane (B109758) (DCM)

  • Pyridine (or another suitable base like triethylamine)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol

  • Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isopropylamine (1.1 equivalents) in dichloromethane (DCM). If using a base like pyridine, it can be added at this stage (1.2 equivalents). Cool the solution to 0 °C in an ice bath.

  • Addition of Benzoyl Chloride: Slowly add a solution of benzoyl chloride (1.0 equivalent) in DCM to the cooled amine solution dropwise with constant stirring. An exothermic reaction is expected, and maintaining the temperature at 0 °C during the addition is crucial.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.[1][2]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[1]

Purification

The crude this compound can be purified by recrystallization.

Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add water until the solution becomes cloudy.

  • Reheat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Collect the white crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals in a desiccator or a vacuum oven. The final product should be a white solid.[3]

Alternatively, the crude product can be purified by column chromatography on silica (B1680970) gel.[4]

Characterization

The identity and purity of the synthesized this compound can be confirmed by its physical and spectral properties.

Physical Properties:

  • Appearance: White solid[3]

  • Melting Point: 101–103 °C[3]

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75–7.73 (m, 2H), 7.45–7.38 (m, 3H), 6.12 (br s, 1H), 4.32–4.20 (m, 1H), 1.23 (d, J = 6.8 Hz, 6H).[3]

  • ¹³C NMR (100 MHz, CDCl₃): δ 166.7, 134.9, 131.1, 128.4, 126.8, 41.8, 22.7.[3]

  • IR (KBr, cm⁻¹): νₘₐₓ 3290 (N-H), 1630 (C=O).[3]

Data Summary

PropertyValueReference
Molecular Formula C₁₀H₁₃NO[5]
Molecular Weight 163.22 g/mol [5]
Appearance White solid[3]
Melting Point 101–103 °C[3]
¹H NMR (CDCl₃) δ 7.75–7.73 (m, 2H), 7.45–7.38 (m, 3H), 6.12 (br s, 1H), 4.32–4.20 (m, 1H), 1.23 (d, J = 6.8 Hz, 6H)[3]
¹³C NMR (CDCl₃) δ 166.7, 134.9, 131.1, 128.4, 126.8, 41.8, 22.7[3]
IR (KBr, cm⁻¹) 3290 (N-H), 1630 (C=O)[3]

Experimental Workflow

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Isopropylamine in DCM B Cool to 0 °C A->B C Add Benzoyl Chloride Solution Dropwise B->C D Stir at Room Temperature (2-6 hours) C->D E Transfer to Separatory Funnel D->E Reaction Complete F Wash with 1M HCl, H₂O, NaHCO₃, Brine E->F G Dry Organic Layer (MgSO₄) F->G H Concentrate under Reduced Pressure G->H I Recrystallize from Ethanol/Water H->I Crude Product J Collect Crystals by Filtration I->J K Dry Product J->K L Characterization (MP, NMR, IR) K->L Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for the Purification of Crude N-Isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Isopropylbenzamide is a chemical compound that can serve as an intermediate in the synthesis of various organic molecules, including pharmaceuticals.[1] The purity of such intermediates is crucial for the successful synthesis of the final products and for ensuring their safety and efficacy in drug development. This document provides detailed protocols for the purification of crude this compound using two common and effective techniques: recrystallization and column chromatography.

Common Impurities: The synthesis of this compound typically involves the reaction of benzoyl chloride with isopropylamine.[2] Common impurities in the crude product may include:

  • Unreacted starting materials: Isopropylamine and benzoyl chloride (or benzoic acid if hydrolysis occurs).

  • By-products from side reactions.

Purification by Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and allowing it to crystallize as the solution cools, leaving impurities behind in the solvent.[3][4] This method is often efficient for removing small amounts of impurities that have different solubility profiles from the desired compound.[3]

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the crude this compound sparingly at room temperature but have high solubility at its boiling point.[4] Common solvents for the recrystallization of N-substituted benzamides include ethanol, methanol, acetone, or mixtures involving petroleum ether or hexanes.[3][5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.[3]

  • Heating: Gently heat the mixture on a hot plate while stirring to dissolve the compound completely.[6] If the solid does not fully dissolve, add small portions of the hot solvent until a saturated solution is obtained at the boiling point.[6]

  • Decoloration (Optional): If the solution is colored due to impurities, it can be treated with activated charcoal.[6]

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the formation of crystals.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.[3]

  • Drying: Dry the purified crystals, preferably under a vacuum, to remove any remaining solvent.

Data Presentation: Recrystallization of this compound
ParameterDetailsPurity (Initial)Purity (Final)Typical Yield
Solvent System Ethanol/Water~85%>98%70-85%
Procedure Dissolve in hot ethanol, add water until cloudy, then cool.
Solvent System Toluene~85%>97%65-80%
Procedure Dissolve in hot toluene, then cool.
Solvent System Hexane (B92381)/Ethyl Acetate (B1210297)~85%>98%75-90%
Procedure Dissolve in a minimal amount of hot ethyl acetate, then slowly add hexane until turbidity appears, then cool.

Note: Purity can be determined by techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Visualization: Recrystallization Workflow

G Recrystallization Workflow A Crude this compound B Dissolve in minimal hot solvent A->B C Cool to room temperature, then ice bath B->C D Crystal formation C->D E Vacuum filtration D->E F Wash with cold solvent E->F G Dry crystals F->G H Pure this compound G->H

Caption: Workflow for the purification of this compound via recrystallization.

Purification by Silica (B1680970) Gel Column Chromatography

Column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[3] It is particularly useful for separating complex mixtures or when a very high degree of purity is required.[3]

Experimental Protocol: Flash Column Chromatography
  • Solvent System Selection (TLC): Before running a column, determine the optimal solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of n-hexane and ethyl acetate.[7] The polarity should be adjusted to achieve a retention factor (Rf) of 0.2-0.4 for this compound.[7]

  • Column Packing: Prepare a glass column packed with silica gel (e.g., 40-63 µm particle size) as a slurry in the initial, least polar eluent (e.g., n-hexane).[7]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.[7] This solution can be loaded directly onto the column, or it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.[8]

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane), is often effective.[8]

  • Fraction Collection: Collect the eluate in a series of fractions.[3]

  • Analysis: Monitor the composition of the collected fractions by TLC to identify those containing the pure product.[7]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[7]

Data Presentation: Column Chromatography of this compound
ParameterDetailsPurity (Initial)Purity (Final)Typical Yield
Stationary Phase Silica Gel (40-63 µm)~85%>99%60-80%
Mobile Phase Gradient of Ethyl Acetate in Hexane (e.g., 0% to 20% Ethyl Acetate)
Rf of Product ~0.3 in 4:1 Hexane:Ethyl Acetate

Visualization: Column Chromatography Workflow

G Column Chromatography Workflow A Crude this compound B Dissolve in minimal solvent A->B C Load onto silica gel column B->C D Elute with solvent gradient (e.g., Hexane/Ethyl Acetate) C->D E Collect fractions D->E F Analyze fractions by TLC E->F G Combine pure fractions F->G H Evaporate solvent G->H I Pure this compound H->I

Caption: Experimental workflow for the purification of this compound.[7]

Conclusion

Both recrystallization and column chromatography are effective methods for purifying crude this compound.[3] The choice between them depends on the impurity profile of the crude product and the desired final purity.[3] For removing small amounts of impurities with significantly different polarities, recrystallization is often a more straightforward and scalable method.[3] For more complex mixtures or when very high purity is required, column chromatography is the preferred technique.[3] The purity of the final product should be confirmed using appropriate analytical methods such as HPLC, NMR, and melting point determination.

References

Application Notes and Protocols for the Recrystallization of N-Isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the purification of N-Isopropylbenzamide via recrystallization, a fundamental technique for obtaining high-purity solid organic compounds. The protocols outlined are based on established principles of recrystallization and data from structurally analogous compounds, offering a robust starting point for laboratory application.

Introduction

This compound is a secondary amide that finds application as an intermediate in the synthesis of various organic molecules. Achieving high purity of this compound is often crucial for subsequent reactions and for ensuring the integrity of research data. Recrystallization is a preferred method for the purification of solid compounds like this compound, leveraging the principle of differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Upon slow cooling, the purified compound crystallizes out of the solution, while impurities remain dissolved in the mother liquor.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₃NO[1]
Molecular Weight163.22 g/mol [1]
Melting Point101-103 °C
AppearanceWhite to light yellow powder/crystal

Solvent Selection and Solubility Profile

The choice of an appropriate solvent is critical for a successful recrystallization. The ideal solvent should exhibit a steep solubility curve for this compound, meaning it dissolves the compound well at high temperatures but poorly at low temperatures. Based on the "like dissolves like" principle and the solubility of structurally related benzamides, a qualitative solubility profile for this compound is predicted below.[2][3][4] For optimal results, it is recommended to perform small-scale solubility tests to confirm the best solvent or solvent system.

Solvent/Solvent SystemPredicted Solubility at Room Temperature (20-25°C)Predicted Solubility at Elevated TemperatureRationale
WaterPoorly SolubleSlightly SolubleThe nonpolar benzene (B151609) ring and isopropyl group lead to low aqueous solubility.[2][4]
Ethanol (B145695)Sparingly to Moderately SolubleHighly SolubleThe polar amide group allows for hydrogen bonding with ethanol, while the nonpolar moieties are solvated by the ethyl group.
AcetoneSolubleHighly SolubleAcetone is a polar aprotic solvent that can effectively solvate the polar amide group.[4][5]
AcetonitrileSolubleHighly SolubleAcetonitrile is a polar aprotic solvent suitable for recrystallizing amides.
Ethanol/Water MixtureSparingly SolubleHighly SolubleA solvent mixture can be fine-tuned to achieve the desired solubility profile. Water acts as an anti-solvent.
n-Hexane/Acetone MixtureSparingly SolubleHighly SolubleThis mixture of a nonpolar and a polar solvent can be effective for compounds with intermediate polarity.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol describes the recrystallization of this compound from a single solvent, such as ethanol or acetonitrile.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol, 95%)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Watch glass

  • Spatula

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid completely dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution upon cooling.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals on the filter paper by drawing air through the funnel for several minutes. Further drying can be achieved by transferring the crystals to a watch glass and placing them in a drying oven at a temperature well below the melting point (e.g., 60-70 °C) or in a desiccator under vacuum.

Protocol 2: Two-Solvent Recrystallization

This protocol is useful when a single solvent does not provide the ideal solubility characteristics. A common two-solvent system for amides is ethanol and water.

Materials:

  • Crude this compound

  • Solvent 1 (in which the compound is soluble, e.g., ethanol)

  • Solvent 2 (in which the compound is poorly soluble, e.g., water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Watch glass

  • Spatula

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude this compound in the minimum amount of hot Solvent 1 (e.g., ethanol) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add Solvent 2 (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Add a few drops of hot Solvent 1 to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Cooling: Place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold mixture of the two solvents.

  • Drying: Dry the purified crystals as described in Protocol 1.

Data Presentation

ParameterExpected Outcome
Recovery Yield70-90% (dependent on purity of crude material and technique)
Melting PointSharp melting point within the range of 101-103 °C
Purity (by HPLC or GC)>99%
AppearanceWhite, crystalline solid

Mandatory Visualizations

Recrystallization_Workflow General Recrystallization Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude this compound add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_solution Hot, Saturated Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (optional) dissolved_solution->hot_filtration Insoluble Impurities Present clear_solution Clear, Hot Solution dissolved_solution->clear_solution No Insoluble Impurities hot_filtration->clear_solution slow_cooling Slow Cooling to Room Temperature clear_solution->slow_cooling ice_bath Cooling in Ice Bath slow_cooling->ice_bath crystal_slurry Crystal Slurry ice_bath->crystal_slurry vacuum_filtration Vacuum Filtration crystal_slurry->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure this compound Crystals drying->pure_product

Caption: A flowchart illustrating the key steps in the recrystallization process.

Solvent_Selection_Logic Solvent Selection Logic for Recrystallization cluster_outcomes Solubility Test Outcomes start Start: Crude this compound solubility_test Perform Small-Scale Solubility Tests start->solubility_test good_single_solvent Good Single Solvent Found (High solubility when hot, low when cold) solubility_test->good_single_solvent Yes no_good_single_solvent No Ideal Single Solvent Found solubility_test->no_good_single_solvent No protocol_1 Proceed with Protocol 1: Single-Solvent Recrystallization good_single_solvent->protocol_1 protocol_2 Proceed with Protocol 2: Two-Solvent Recrystallization no_good_single_solvent->protocol_2

Caption: A decision-making diagram for selecting the appropriate recrystallization protocol.

References

Application Notes and Protocols for the Analytical Characterization of N-Isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-Isopropylbenzamide (C10H13NO, MW: 163.22 g/mol ) is a chemical compound within the benzamide (B126) class.[1] The characterization of this compound is crucial for its use in research and development, particularly in fields like medicinal chemistry where benzamide scaffolds are of significant interest. Accurate and robust analytical methods are essential for confirming the identity, purity, and stability of this compound. This document provides detailed application notes and protocols for its characterization using various analytical techniques, including chromatography, spectroscopy, and thermal analysis.

Chromatographic Methods

Chromatographic techniques are fundamental for assessing the purity of this compound and for quantitative analysis.

HPLC is a primary technique for purity assessment. A reversed-phase method is typically suitable for N-substituted benzamides.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.[2]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and 10mM sodium acetate (B1210297) buffer (pH 5) in a 50:50 (v/v) ratio has been used for similar compounds.[2][3]

  • Flow Rate: 0.7 mL/min.[2][3]

  • Column Temperature: 30 °C.[2]

  • Detection: UV at 254 nm.[2][3]

  • Injection Volume: 20 µL.[2][3]

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in the mobile phase. Dilute this stock to a working concentration of 10-100 µg/mL for analysis.[2]

Expected Data: A sharp, well-defined peak for this compound is expected. The retention time is specific to the compound under the given conditions, and purity can be calculated from the peak area percentage.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Dilute to Working Concentration B->C D Inject Sample C->D E C18 Column Separation D->E F UV Detection (254 nm) E->F G Integrate Peak Area F->G H Calculate Purity G->H

Caption: Workflow for HPLC Analysis of this compound.

GC-MS is a powerful tool for confirming the molecular weight and fragmentation pattern of volatile and semi-volatile compounds like this compound.[4]

Experimental Protocol:

  • Instrumentation: A standard GC-MS system.[2]

  • GC Column: A non-polar capillary column such as an HP-5MS (30 m x 0.25 mm, 0.25 µm).[2]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

  • Injector Temperature: 250 °C.[2]

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.[2]

  • MS Ionization: Electron Ionization (EI) at 70 eV.[2]

  • Mass Range: m/z 40-500.[2]

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like methanol (B129727) or ethyl acetate.[2][4]

Expected Data: The mass spectrum should exhibit a molecular ion peak [M]+ at m/z 163. Characteristic fragmentation patterns for benzamides would also be anticipated.

Quantitative Data Summary (Chromatography):

Parameter Method Value Reference
Purity HPLC >98.0%

| Kovats Retention Index | GC (Standard Non-polar) | 1429 |[1] |

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation of this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

  • Instrumentation: An NMR spectrometer operating at a suitable frequency (e.g., 300, 400, or 500 MHz for ¹H NMR).

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the purified compound in a deuterated solvent such as Chloroform-d (CDCl₃).[5]

  • Analysis: Acquire ¹H and ¹³C NMR spectra.

Expected Spectral Data:

¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Reference
7.73-7.75 m 2H Aromatic (ortho) [6]
7.38-7.45 m 3H Aromatic (meta, para) [6]
6.12 br s 1H NH [6]
4.20-4.32 m 1H CH(CH₃)₂ [6]

| 1.23 | d, J = 6.8 Hz | 6H | CH(CH₃)₂ |[6] |

¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm) Assignment Reference
166.7 C=O [6]
134.9 Aromatic (quaternary) [6]
131.1 Aromatic (para) [6]
128.4 Aromatic (meta) [6]
126.8 Aromatic (ortho) [6]
41.8 CH(CH₃)₂ [6]

| 22.7 | CH(CH₃)₂ |[6] |

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.[2]

  • Sample Preparation: Prepare a Potassium Bromide (KBr) pellet containing a small amount of the sample or analyze the sample as a thin film.[2]

  • Measurement Range: 4000-400 cm⁻¹.[2]

Expected Spectral Data:

Wavenumber (cm⁻¹)AssignmentFunctional GroupReference
~3290N-H stretchSecondary Amide[6]
~1630C=O stretch (Amide I)Carbonyl[6]
1600-1450C=C stretchesAromatic Ring[7]

Logical Relationship of Characterization Techniques:

Characterization_Logic substance This compound (Sample) HPLC HPLC substance->HPLC GCMS GC-MS substance->GCMS NMR NMR (¹H & ¹³C) substance->NMR FTIR FTIR substance->FTIR Purity Purity & Quantification HPLC->Purity determines MW Molecular Weight & Fragmentation GCMS->MW confirms Structure Chemical Structure (C-H Framework) NMR->Structure elucidates FuncGroups Functional Groups (Amide, Aromatic) FTIR->FuncGroups identifies

Caption: Logical flow for the comprehensive characterization of this compound.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the physical properties and thermal stability of the compound.[8][9]

DSC is used to determine the melting point and enthalpy of fusion of a substance.[10]

Experimental Protocol:

  • Instrumentation: A DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Analysis: The peak of the endotherm in the DSC thermogram corresponds to the melting point.

TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition profile.[11]

Experimental Protocol:

  • Instrumentation: A TGA instrument.

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.

  • Temperature Program: Heat the sample from ambient temperature to a higher temperature (e.g., 600 °C) at a controlled rate (e.g., 10 or 20 K/min) in a nitrogen or air atmosphere.[8]

  • Analysis: The TGA curve shows the temperature at which weight loss occurs, indicating decomposition.

Quantitative Data Summary (Physical & Thermal):

Parameter Method Value Reference
Physical State - Solid [6]
Appearance - White to Light Yellow Powder/Crystal [6]
Melting Point DSC / Capillary 97.0 to 101.0 °C

| Melting Point | DSC / Capillary | 101–103 °C |[6] |

General Workflow for Thermal Analysis:

Thermal_Analysis_Workflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_results start Sample tga_prep Weigh 5-10 mg into TGA Pan start->tga_prep dsc_prep Weigh 2-5 mg into Aluminum Pan start->dsc_prep tga_run Heat at 10 K/min under N₂ tga_prep->tga_run tga_data Record Weight Loss vs. Temperature tga_run->tga_data stability Thermal Stability (Decomposition Temp.) tga_data->stability dsc_run Heat at 10 K/min under N₂ dsc_prep->dsc_run dsc_data Record Heat Flow vs. Temperature dsc_run->dsc_data melting Melting Point & Enthalpy of Fusion dsc_data->melting

Caption: General workflow for TGA and DSC analysis.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of N-Isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of N-Isopropylbenzamide. It includes comprehensive data tables, standardized experimental protocols, and a visual representation of the analytical workflow. This information is intended to support researchers in the fields of organic synthesis, quality control, and drug development in the structural elucidation and purity assessment of this compound.

Introduction

This compound is a chemical compound of interest in various research and development sectors. Its structural confirmation is a critical step in its synthesis and application. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of its molecular structure. This note details the expected ¹H and ¹³C NMR spectral data and provides a standardized protocol for their acquisition.

Data Presentation: ¹H and ¹³C NMR of this compound

The following tables summarize the chemical shifts (δ), multiplicities, coupling constants (J), and assignments for the protons and carbons of this compound, based on spectral data acquired in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound (Solvent: CDCl₃)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.75–7.73m-2HAr-H (ortho)
7.45–7.38m-3HAr-H (meta, para)
6.12br s-1HNH
4.32–4.20m-1HCH(CH₃)₂
1.23d6.86HCH(CH ₃)₂

Data sourced from literature.[1]

Table 2: ¹³C NMR Spectral Data of this compound (Solvent: CDCl₃)
Chemical Shift (δ) ppmAssignment
166.9C=O
135.2Ar-C (quaternary)
131.5Ar-CH
128.7Ar-CH
127.0Ar-CH
42.1C H(CH₃)₂
23.1CH(C H₃)₂

Data sourced from literature.[2]

Experimental Protocols

This section outlines the standardized procedure for the preparation and NMR analysis of this compound.

Materials and Equipment
  • Sample: this compound

  • Solvent: Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • Equipment: NMR Spectrometer (300 or 400 MHz for ¹H, 75 or 100 MHz for ¹³C), NMR tubes, pipettes, analytical balance, vortex mixer.

Sample Preparation
  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

  • Ensure complete dissolution by gentle vortexing.

  • Transfer the solution into a standard 5 mm NMR tube.

NMR Data Acquisition
  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Process the ¹H NMR spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integrate all signals and determine the multiplicities and coupling constants of the peaks.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Process the ¹³C NMR spectrum with Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the solvent signal of CDCl₃ at 77.16 ppm.

Workflow and Data Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis for the NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load lock_shim Lock and Shim load->lock_shim acquire_1h Acquire 1H Spectrum lock_shim->acquire_1h acquire_13c Acquire 13C Spectrum acquire_1h->acquire_13c process_1h Process 1H Data (FT, Phasing, Baseline) acquire_13c->process_1h process_13c Process 13C Data (FT, Phasing, Baseline) acquire_13c->process_13c ref_1h Reference to TMS process_1h->ref_1h analyze Assign Peaks and Interpret Spectra ref_1h->analyze ref_13c Reference to CDCl3 process_13c->ref_13c ref_13c->analyze

Caption: Workflow for NMR Analysis of this compound.

References

Application Note: GC/MS Protocol for the Identification of N-Isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification of N-Isopropylbenzamide using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (C₁₀H₁₃NO, Mol. Wt.: 163.22 g/mol ) is a chemical compound of interest in various research and development sectors.[1] The methodology presented herein outlines the necessary steps for sample preparation, instrument parameters, and data analysis to ensure accurate and reliable identification. The protocol is designed for researchers, scientists, and drug development professionals who require a robust method for the characterization of this and structurally related compounds.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This combination allows for the effective separation of volatile and semi-volatile compounds from a mixture, followed by their identification based on their unique mass fragmentation patterns. This document provides a comprehensive protocol for the analysis of this compound using GC-MS.

Experimental Protocol

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality GC-MS data. The following steps are recommended for the preparation of this compound samples.

2.1.1. Standard Solution Preparation

  • Accurately weigh approximately 10 mg of this compound standard.

  • Dissolve the standard in 10 mL of a suitable volatile organic solvent such as methanol (B129727), acetonitrile, or ethyl acetate (B1210297) to obtain a stock solution of 1 mg/mL.

  • Perform serial dilutions of the stock solution with the same solvent to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2.1.2. Sample Matrix Preparation (for Drug Development Applications)

For the analysis of this compound in a complex matrix, such as a biological fluid or pharmaceutical formulation, an extraction step is necessary to isolate the analyte and remove interfering substances.

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of the sample matrix (e.g., plasma), add 3 mL of an appropriate extraction solvent (e.g., ethyl acetate).

    • Vortex the mixture for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 100 µL) of the solvent used for the working standards.

  • Solid-Phase Extraction (SPE):

    • Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the this compound with a small volume of methanol or acetonitrile.

    • Evaporate the eluate and reconstitute as described in the LLE procedure.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrumentation used.

Parameter Recommended Setting
Gas Chromatograph
ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Injector Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature ProgramInitial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 10 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-500
Ion Source Temperature230 °C
Quadrupole Temperature150 °C

Data Presentation

Quantitative data for the identification of this compound are summarized in the table below. The exact retention time and mass fragments should be confirmed by running a standard of the compound.

Parameter Expected Value
Molecular FormulaC₁₀H₁₃NO[1]
Molecular Weight163.22 g/mol [1]
Predicted Retention Time (RT)~ 10 - 15 min
Molecular Ion [M]⁺•m/z 163
Key Mass Fragments (m/z) Predicted Fragment Ion
105[C₆H₅CO]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)
58[C₃H₆N]⁺ (Isopropylamine fragment)

Mandatory Visualizations

Experimental Workflow

The general workflow for the GC-MS analysis of this compound is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Solution Injection Injection Standard->Injection Matrix Sample in Matrix Extraction LLE or SPE Matrix->Extraction Extraction->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum TIC->Spectrum Library Library Search (NIST, Wiley) Spectrum->Library Identification Identification Library->Identification

GC-MS Analysis Workflow for this compound.
Predicted Fragmentation Pathway

The logical relationship for the predicted mass spectral fragmentation of this compound is illustrated below. The primary fragmentation is expected to occur at the amide bond.

Fragmentation_Pathway cluster_frags Major Fragments parent This compound m/z 163 frag1 Benzoyl Cation m/z 105 parent:f1->frag1:f0 Loss of C₃H₆N frag3 Isopropylamine (B41738) Fragment m/z 58 parent:f1->frag3:f0 alpha-cleavage frag2 Phenyl Cation m/z 77 frag1:f1->frag2:f0 Loss of CO

Predicted Fragmentation of this compound.

Discussion

The proposed GC-MS method provides a reliable approach for the analysis of this compound. The use of a non-polar HP-5MS column is suitable for the separation of this compound. Electron ionization at 70 eV is expected to produce a reproducible fragmentation pattern, which is crucial for structural elucidation and library matching. The predicted mass spectrum would likely show a molecular ion peak at m/z 163. Key fragments are anticipated to arise from the cleavage of the amide bond, leading to the formation of the benzoyl cation (m/z 105) and subsequent loss of carbon monoxide to form the phenyl cation (m/z 77). Another characteristic fragment would be from the isopropylamine moiety (m/z 58). These characteristic fragments can be used for identification purposes and for enhanced sensitivity and specificity in quantitative studies using selected ion monitoring (SIM) mode. It is highly recommended to confirm the identity of the compound by matching its acquired mass spectrum with a reference spectrum from a reputable database such as the NIST/EPA/NIH Mass Spectral Library or Wiley SpectraBase.

Conclusion

This application note provides a detailed and practical protocol for the GC-MS analysis of this compound. The outlined methodology, from sample preparation to data analysis, serves as a valuable resource for researchers in the fields of pharmaceutical sciences and drug development. The provided instrumental parameters and predicted fragmentation patterns will facilitate method development and validation for the routine analysis of this and structurally related compounds.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of N-Isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Isopropylbenzamide is a chemical compound belonging to the benzamide (B126) class. Compounds within this class exhibit a wide range of biological activities and are of interest in pharmaceutical research and development. Accurate and reliable quantitative analysis is crucial for purity assessment, stability studies, and quality control of this compound. This application note provides a detailed protocol for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The method is based on established analytical techniques for structurally similar compounds.

Principle of the Method

This method utilizes a reverse-phase C18 column to separate this compound from potential impurities. The mobile phase, consisting of a mixture of acetonitrile (B52724) and a sodium acetate (B1210297) buffer, facilitates the separation. An isocratic elution is employed for consistent and reproducible results. The quantification of this compound is achieved by monitoring the UV absorbance at 254 nm.

Experimental Protocols

3.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterCondition
HPLC System Standard system with pump, autosampler, and UV detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile : 10mM Sodium Acetate Buffer (pH 5) (50:50, v/v)[1][2]
Flow Rate 0.7 mL/min[1][2]
Column Temperature 30 °C[1][2]
Detection Wavelength 254 nm[1][2]
Injection Volume 20 µL[1][2]

3.2. Reagent and Sample Preparation

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Sodium Acetate (analytical grade)

    • Acetic Acid (analytical grade)

    • Water (HPLC grade)

    • This compound reference standard

  • Preparation of 10mM Sodium Acetate Buffer (pH 5):

    • Dissolve 0.82 g of sodium acetate in 1 L of HPLC grade water.

    • Adjust the pH to 5.0 using acetic acid.

    • Filter the buffer through a 0.45 µm membrane filter before use.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.[1]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 10-100 µg/mL).[1][2]

  • Sample Preparation:

    • Accurately weigh a sample containing this compound.

    • Dissolve the sample in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range.

    • Ensure complete dissolution, using sonication if necessary.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[3]

Quantitative Data and Method Performance (Based on Structurally Similar Compounds)

The following table summarizes the expected quantitative performance of the HPLC method for this compound, based on data from the analysis of N-phenylbenzamide.[2] Method validation is required to establish these parameters specifically for this compound.

ParameterExpected Performance
Retention Time (t_R_) ~7-10 min
Linearity Range 10 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) To be determined
Limit of Quantitation (LOQ) To be determined
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis prep_standard Prepare Standard Stock Solution (1 mg/mL) prep_working Prepare Working Standards (10-100 µg/mL) prep_standard->prep_working injection Inject 20 µL of Sample/Standard prep_working->injection prep_sample Prepare Sample Solution filter_sample Filter Sample through 0.45 µm Filter prep_sample->filter_sample filter_sample->injection hplc_system HPLC System Setup (C18 Column, Mobile Phase, etc.) hplc_system->injection separation Isocratic Separation at 0.7 mL/min injection->separation detection UV Detection at 254 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Integrate Peak Area chromatogram->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify this compound calibration_curve->quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

System Suitability

Before sample analysis, the suitability of the HPLC system should be verified. This can be done by injecting a standard solution (e.g., 50 µg/mL) multiple times. The system suitability parameters should meet the following criteria:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Forced Degradation Studies

To ensure the stability-indicating nature of the method, forced degradation studies should be performed on this compound.[4] This involves subjecting the analyte to various stress conditions to generate potential degradation products and confirming that they are well-separated from the main peak.

7.1. Protocol for Forced Degradation

  • Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to heat (e.g., 105°C) for a specified period.

  • Photolytic Degradation: Expose the sample solution to UV light.

After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration before HPLC analysis. The chromatograms should be examined for any new peaks corresponding to degradation products and to ensure the this compound peak remains pure.

Signaling Pathway (Hypothetical)

While the specific signaling pathways modulated by this compound are not extensively characterized, many benzamide derivatives are known to interact with various biological targets. For instance, some act as dopamine (B1211576) receptor antagonists, while others inhibit enzymes like poly (ADP-ribose) polymerase (PARP). The following diagram illustrates a hypothetical signaling pathway where a benzamide derivative could act as a receptor antagonist.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor G-Protein Coupled Receptor (GPCR) g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream Downstream Signaling Cascade second_messenger->downstream Activates ligand Endogenous Ligand ligand->receptor Activates benzamide This compound (Antagonist) benzamide->receptor Blocks

Caption: Hypothetical signaling pathway showing this compound as a receptor antagonist.

References

Application Notes and Protocols: N-Isopropylbenzamide in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-Isopropylbenzamide as a ligand in organometallic chemistry. While its coordination chemistry is most prominently documented with lithium, the principles and protocols outlined herein may serve as a foundation for exploring its utility with a broader range of metals.

Introduction

This compound is a readily accessible amide that can function as a monoanionic bidentate ligand through its nitrogen and oxygen atoms upon deprotonation. Its coordination chemistry is of interest for the formation of well-defined metallic clusters and as a potential ancillary ligand in catalysis. The isopropyl group provides moderate steric bulk, influencing the aggregation state and solubility of the resulting metal complexes.

Ligand Synthesis and Characterization

The synthesis of this compound is a straightforward and high-yielding process.

Experimental Protocol: Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the acylation of isopropylamine (B41738) with benzoyl chloride.

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a white solid.

Characterization Data:

Spectroscopic data for this compound are well-established and can be used to confirm the identity and purity of the synthesized product.[1][2]

Spectroscopic Data This compound
¹H NMR (CDCl₃, 400 MHz) δ 7.75–7.73 (m, 2H), 7.45–7.38 (m, 3H), 6.12 (br s, 1H), 4.32–4.20 (m, 1H), 1.23 (d, J = 6.8 Hz, 6H)[1]
¹³C NMR (CDCl₃, 100 MHz) δ 166.7, 134.9, 131.1, 128.4, 126.8, 41.8, 22.7[1]
IR (KBr, cm⁻¹) 3290 (N-H), 1630 (C=O)[1]
Melting Point (°C) 101–103[1]

Application in Organometallic Synthesis: Lithium Complexes

This compound has been successfully employed as a ligand to form stable lithium complexes. Deprotonation of the amide N-H bond generates an aza-enolate that readily coordinates to lithium ions.

3.1. Octameric Lithium this compound Aza-Enolate Complex

Lithiated this compound can form a unique, solvent-free octameric aggregate with the formula [C₁₀H₁₂NOLi]₈.[3] This complex has been characterized by X-ray crystallography, revealing a structure where four aza-enolate units form four-membered Li, O, C, N chelate rings.[3] The remaining four units act as bridges between two (LiO)₄ cubane-like cores.[3]

3.2. (this compound)lithium Tetrahydrofuran (B95107) Complex

In the presence of a coordinating solvent like tetrahydrofuran (THF), a different lithium complex is formed. The X-ray crystal structure of this complex reveals an aza-enolate structure where the lithium ion is coordinated to the nitrogen and oxygen atoms of the deprotonated this compound and to a THF molecule.[4]

Experimental Protocol: Formation of Lithium this compound Complexes (General)

Caution: Organolithium reagents are pyrophoric and must be handled under a strict inert atmosphere.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) or other suitable organolithium base

  • Anhydrous tetrahydrofuran (THF) or other suitable ethereal solvent

  • Anhydrous hexanes

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi (1.0 equivalent) in hexanes to the cooled this compound solution with stirring.

  • Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature.

  • The resulting solution contains the lithium this compound complex.

  • For the isolation of crystalline material, slow evaporation of the solvent or layering with a less polar solvent like hexanes may be attempted.

Structural Data:

The following table summarizes key structural parameters for the octameric lithium complex.

Structural Parameter Octameric Lithium this compound Complex
Coordination Environment of Li⁺ The lithium atoms are part of (LiO)₄ cubane-like cores with additional coordination to nitrogen atoms.[3]
Li-O Bond Distances (Å) Varying distances within the (LiO)₄ cores.[3]
Li-N Bond Distances (Å) In the range of 2.15-2.20 Å for the bridging units.[3]

Potential Applications and Future Directions

While the catalytic applications of this compound-metal complexes are not yet extensively explored, the established coordination chemistry with lithium suggests several potential avenues for research:

  • Precursors for Heterobimetallic Complexes: The lithium complexes of this compound could serve as starting materials for the synthesis of more complex heterobimetallic structures through transmetalation reactions.

  • Ancillary Ligands in Catalysis: The N,O-chelation of the deprotonated ligand could be used to stabilize transition metal centers in various catalytic transformations. The steric and electronic properties of the ligand could be tuned by modifying the substituents on the benzoyl ring or the N-alkyl group.

  • Structural Models: The well-defined structures of the lithium complexes can serve as valuable models for understanding the aggregation and solution behavior of metal amides, which are important intermediates in many organic reactions.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Benzoyl_Chloride Benzoyl Chloride Acylation Acylation in CH₂Cl₂ with Triethylamine Benzoyl_Chloride->Acylation Isopropylamine Isopropylamine Isopropylamine->Acylation Washing Aqueous Workup (HCl, NaHCO₃, Brine) Acylation->Washing Drying Drying (Na₂SO₄) Washing->Drying Concentration Concentration Drying->Concentration Purification Recrystallization Concentration->Purification N_Isopropylbenzamide This compound Purification->N_Isopropylbenzamide

Caption: Workflow for the synthesis of this compound.

Lithium_Complex_Formation N_Isopropylbenzamide This compound Deprotonation Deprotonation in THF at -78°C N_Isopropylbenzamide->Deprotonation nBuLi n-Butyllithium nBuLi->Deprotonation Lithium_Complex Lithium this compound Aza-Enolate Complex Deprotonation->Lithium_Complex Formation of Li-N and Li-O bonds

Caption: Formation of a lithium this compound complex.

References

Application Notes and Protocols: N-Isopropylbenzamide Moiety in β-Blocker Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While N-Isopropylbenzamide itself is not a recognized β-adrenergic antagonist, its core structural features—the N-isopropyl group and an amide-substituted aromatic ring—are integral to the design of some β-blockers. The N-isopropyl substituent is a classic feature known to confer high affinity for β-adrenergic receptors.[1][2] The benzamide (B126) moiety, or more broadly, an acylamino group, particularly in the para position of a phenoxypropanolamine scaffold, can contribute to β1-selectivity, a desirable trait for cardiac-specific β-blockers.[2][3]

This document provides detailed application notes and protocols for the research and development of β-blockers containing an N-isopropyl and an amide-substituted phenyl group. Due to the limited availability of public data on this compound derivatives as β-blockers, we will use the well-characterized and structurally related β-blocker, Practolol (B1678030) , as a representative compound. Practolol features an N-isopropyl group and a para-acetamido group, which serves as a close surrogate for a benzamide moiety.

Representative Compound: Practolol

Practolol is a selective β1-adrenergic receptor antagonist.[4][5] It has been used in the emergency treatment of cardiac arrhythmias.[4] Although its clinical use is now limited due to toxicity with chronic use, it remains a valuable research tool for studying β1-adrenergic blockade.[4][5]

Chemical Structure of Practolol: (RS)-N-{4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl}acetamide

Quantitative Data: In Vitro and In Vivo Activity

The following tables summarize the quantitative pharmacological data for Practolol and the related β1-selective blocker, Atenolol.

Table 1: In Vitro β-Adrenergic Receptor Binding and Potency

CompoundReceptor/TissueParameterValueReference
PractololCat Papillary MusclepA25.6[6]
PractololGuinea Pig Atrium (β1)pA2>3 (relative ratio)[5]
PractololGuinea Pig Trachea (β2)pA2<1 (relative ratio)[5]
AtenololHuman β1-adrenoceptorlog Kd-6.66 ± 0.05[7]
AtenololHuman β2-adrenoceptorlog Kd-5.99 ± 0.14[7]
AtenololHuman β3-adrenoceptorlog Kd-4.11 ± 0.07[7]
Atenololβ1 receptor (Cell-free)Kd0.25 µM[7]
Atenololβ2 receptor (Cell-free)Kd1 µM[7]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Kd is the equilibrium dissociation constant, a measure of binding affinity.

Table 2: In Vivo Pharmacological Data

CompoundSpeciesModelEndpointObservationReference
PractololCatAnesthetizedNonspecific cardiovascular depression (LD50)190 µmol/kg i.v.[8]
PractololHumanHypertensive PatientsInhibition of exercise tachycardiaAchieved with a blood concentration of 2.5 ± 0.4 µg/ml[1][9]
AtenololHumanHypertensive PatientsAntihypertensive effectEffective with a single daily oral dose, providing 24-hour blood pressure reduction.[10]

Experimental Protocols

Protocol 1: Synthesis of Practolol

This protocol describes the synthesis of Practolol from paracetamol (N-(4-hydroxyphenyl)acetamide).[3][4]

Materials:

Procedure:

Step 1: Synthesis of N-(4-(oxiran-2-ylmethoxy)phenyl)acetamide (epoxide intermediate)

  • Dissolve N-(4-hydroxyphenyl)acetamide in an aqueous solution of sodium hydroxide (0.3 equivalents).

  • Add epichlorohydrin (2 equivalents) dropwise to the solution with stirring.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a mobile phase of CH2Cl2:MeOH, 10:1) until the paracetamol is fully consumed.[3]

  • Filter the reaction mixture and wash the solid with acetonitrile (B52724) or distilled water.

  • Extract the filtrate with ethyl acetate.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide intermediate.

Step 2: Synthesis of Practolol

  • Dissolve the crude epoxide intermediate from Step 1 in a suitable solvent such as methanol.

  • Add an excess of isopropylamine to the solution.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitor by TLC).

  • Remove the solvent and excess isopropylamine under reduced pressure.

  • Purify the resulting crude Practolol by recrystallization or column chromatography to obtain the final product.

Protocol 2: In Vitro Determination of β-Blocking Potency (pA2) in Isolated Guinea Pig Atria

This protocol is a standard method to determine the antagonist potency at β1-receptors.

Materials:

  • Guinea pig

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Isoprenaline (β-agonist)

  • Practolol (or other test antagonist)

  • Organ bath setup with force transducer and data acquisition system

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

  • Humanely euthanize a guinea pig and quickly excise the heart.

  • Isolate the left and right atria and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen gas.

  • Allow the atria to equilibrate for at least 60 minutes under a resting tension of 1 g.

  • Record the spontaneous beating rate (chronotropic effect) or the force of contraction (inotropic effect) of the atria.

  • Generate a cumulative concentration-response curve for the agonist, isoprenaline, by adding increasing concentrations to the organ bath.

  • Wash out the isoprenaline and allow the atria to return to baseline.

  • Incubate the atria with a known concentration of Practolol for a set period (e.g., 30 minutes).

  • In the presence of Practolol, generate a second cumulative concentration-response curve for isoprenaline.

  • Repeat steps 6-8 with different concentrations of Practolol.

  • Analyze the data by constructing Schild plots to determine the pA2 value. The pA2 is the x-intercept of the linear regression of log(concentration ratio - 1) versus the negative log of the antagonist concentration.

Protocol 3: Radioligand Binding Assay for β1-Adrenergic Receptor Affinity

This protocol determines the binding affinity (Kd) of a compound for the β1-adrenergic receptor using a competitive binding assay.

Materials:

  • Cell line stably expressing the human β1-adrenergic receptor (e.g., CHO-β1 cells).

  • Radioligand, e.g., [3H]-CGP 12177.

  • Practolol or other test compounds.

  • Propranolol (B1214883) (for determining non-specific binding).

  • Binding buffer (e.g., Tris-HCl with MgCl2).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Glass fiber filters and cell harvester.

Procedure:

  • Culture CHO-β1 cells to confluence in appropriate cell culture plates.

  • On the day of the experiment, wash the cells with binding buffer.

  • Prepare assay tubes containing a fixed concentration of the radioligand ([3H]-CGP 12177, e.g., 0.73 nM).

  • Add increasing concentrations of the unlabeled test compound (e.g., Practolol) to the assay tubes.

  • For determining non-specific binding, add a high concentration of a non-selective β-blocker (e.g., 10 µM propranolol) to a set of tubes.

  • Initiate the binding reaction by adding the cell suspension to the assay tubes.

  • Incubate at a specific temperature (e.g., 37°C) for a set time to reach equilibrium.

  • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value of the test compound. The Kd value can then be calculated using the Cheng-Prusoff equation.

Visualizations

β1-Adrenergic Receptor Signaling Pathway

G cluster_membrane Cell Membrane beta1_receptor β1-Adrenergic Receptor g_protein Gs Protein beta1_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts norepi Norepinephrine (Agonist) norepi->beta1_receptor Activates practolol Practolol (Antagonist) practolol->beta1_receptor Blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates calcium Ca²⁺ Influx pka->calcium Phosphorylates Ca²⁺ Channels contraction Increased Heart Rate & Contractility calcium->contraction

Caption: β1-Adrenergic receptor signaling pathway and the inhibitory action of Practolol.

Experimental Workflow for β-Blocker Evaluation

G cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of Practolol Analogues purification Purification & Characterization synthesis->purification binding_assay Receptor Binding Assay (Determine Kd) synthesis->binding_assay Test Compounds functional_assay Functional Assay (e.g., pA2 in isolated atria) binding_assay->functional_assay animal_model Animal Model of Hypertension/Tachycardia functional_assay->animal_model Lead Compounds pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd lead_optimization Lead Optimization pk_pd->lead_optimization Data for Optimization lead_optimization->synthesis Iterate

Caption: General workflow for the discovery and evaluation of novel β-blockers.

Structure-Activity Relationship (SAR) Logic

G cluster_substituents Key Substituents core Aryloxypropanolamine Scaffold n_alkyl N-Alkyl Group core->n_alkyl aromatic_sub Aromatic Ring Substitution core->aromatic_sub isoproyl N-Isopropyl Group n_alkyl->isoproyl tertbutyl N-tert-Butyl Group n_alkyl->tertbutyl para_amido Para-Acylamino Group (e.g., -NHCOCH3) aromatic_sub->para_amido other_sub Other Substitutions (ortho, meta) aromatic_sub->other_sub potency High β-Receptor Affinity isoproyl->potency tertbutyl->potency selectivity β1-Selectivity (Cardioselectivity) para_amido->selectivity

Caption: Key structure-activity relationships for aryloxypropanolamine β-blockers.

References

Application Notes and Protocols for N-Acylation of Isopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylation is a fundamental and widely utilized transformation in organic synthesis, crucial for the formation of amide bonds. The N-acylation of isopropylamine (B41738) is a key reaction in the synthesis of a variety of important compounds, including active pharmaceutical ingredients, agrochemicals, and other specialty chemicals. The resulting N-isopropyl amides often exhibit desirable physicochemical and biological properties.

This document provides detailed application notes and experimental protocols for the N-acylation of isopropylamine using three common classes of acylating agents: acyl chlorides, acid anhydrides, and carboxylic acids (with the assistance of coupling reagents). The reaction conditions, including stoichiometry, solvent, temperature, and reaction time, are summarized to provide a comprehensive guide for researchers.

General Reaction Scheme

The N-acylation of isopropylamine involves the reaction of the primary amine with an acylating agent to form an N-isopropyl amide. The general transformation is depicted below:

G Isopropylamine Isopropylamine (Nucleophile) AcylatingAgent Acylating Agent (Electrophile) R-C(=O)-L Amide N-Isopropyl Amide AcylatingAgent->Amide Acylation Byproduct Byproduct (H-L) G cluster_workflow Experimental Workflow A 1. Dissolve Carboxylic Acid and Coupling Reagent B 2. Add Base (e.g., DIPEA) A->B C 3. Pre-activation (Stir at RT) B->C D 4. Add Isopropylamine C->D E 5. Reaction (Stir at RT) D->E F 6. Work-up (Aqueous Extraction) E->F G 7. Purification (Chromatography/Recrystallization) F->G H Pure N-Isopropyl Amide G->H G Start Start: N-Acylation of Isopropylamine AcylSource Is the acyl source an Acyl Chloride or Anhydride? Start->AcylSource CarboxylicAcid Is the acyl source a Carboxylic Acid? AcylSource->CarboxylicAcid No SchottenBaumann Use Schotten-Baumann (Acyl Chloride) or direct reaction (Anhydride) AcylSource->SchottenBaumann Yes CouplingReagent Use a Coupling Reagent (e.g., HATU, DCC) CarboxylicAcid->CouplingReagent Yes End End: N-Isopropyl Amide SchottenBaumann->End CouplingReagent->End

Application Notes and Protocols for the Scaling Up of N-Isopropylbenzamide Synthesis for Pilot Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted benzamides are a crucial class of compounds in medicinal chemistry, demonstrating a wide array of biological activities.[1] N-Isopropylbenzamide, in particular, serves as a key intermediate in the synthesis of various pharmaceutical agents. As drug development progresses from laboratory-scale synthesis to preclinical and clinical trials, the ability to scale up the synthesis of such intermediates to a pilot plant scale becomes paramount. This document provides detailed application notes and protocols for the synthesis of this compound, with a focus on methods amenable to pilot-scale production. Two primary synthetic routes are presented: the acylation of isopropylamine (B41738) with benzoyl chloride and the coupling of benzoic acid with isopropylamine.

Data Presentation: Reagent and Product Summary

The following tables summarize the key physical and chemical properties of the reagents and the final product, this compound.

Compound Formula Molecular Weight ( g/mol ) Physical State Melting Point (°C) Boiling Point (°C)
Benzoic AcidC₇H₆O₂122.12Solid122249
Thionyl ChlorideSOCl₂118.97Liquid-10479
Benzoyl ChlorideC₇H₅ClO140.57Liquid-1197
IsopropylamineC₃H₉N59.11Liquid-9532-34
This compoundC₁₀H₁₃NO163.22Solid--

Data sourced from publicly available chemical databases and supplier information.

Experimental Protocols

Method 1: Synthesis via Acylation of Isopropylamine with Benzoyl Chloride

This method is a robust and high-yielding procedure suitable for scale-up. It involves the reaction of readily available benzoyl chloride with isopropylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials and Equipment:

  • Reactors: Jacketed glass or stainless steel reactor with overhead stirring, temperature control unit (heating/cooling circulator), and ports for reagent addition and inert gas blanketing.

  • Reagents: Benzoyl chloride, Isopropylamine, Dichloromethane (B109758) (DCM), 10% aqueous Sodium Hydroxide (NaOH) solution, 1 M Hydrochloric acid (HCl), Brine (saturated NaCl solution), Anhydrous Sodium Sulfate (B86663) (Na₂SO₄).

  • Glassware: Addition funnels, separatory funnels, beakers, flasks.

  • Purification: Rotary evaporator, recrystallization vessel.

  • Analytical Instruments: HPLC, GC-MS, NMR spectrometer, FTIR spectrometer.

Experimental Procedure:

  • Reaction Setup: Charge the reactor with dichloromethane (DCM). Begin stirring and cool the solvent to 0-5 °C using the temperature control unit.

  • Reagent Addition: In a separate vessel, prepare a solution of isopropylamine in DCM. Slowly add this solution to the cooled reactor. Concurrently, and from a separate addition funnel, add benzoyl chloride dropwise to the stirred amine solution. Maintain the temperature below 10 °C throughout the addition. A 10% aqueous NaOH solution should be added simultaneously to neutralize the generated HCl.[2]

  • Reaction: After the addition is complete, remove the cooling and allow the mixture to warm to room temperature. Continue stirring vigorously for 1-2 hours.[2]

  • Work-up: Transfer the reaction mixture to a larger separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine.[1][2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.[2][3]

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield the pure this compound.[1][2]

Method 2: Synthesis via Amide Coupling of Benzoic Acid and Isopropylamine

This method avoids the use of the highly reactive and moisture-sensitive benzoyl chloride by activating the carboxylic acid in situ. A common approach is to first convert benzoic acid to its acid chloride using thionyl chloride.[1][2]

Materials and Equipment:

  • Same as Method 1, with the addition of Thionyl chloride and an appropriate scrubbing system for acidic gases (HCl and SO₂).

Experimental Procedure:

Step 1: Formation of Benzoyl Chloride

  • Reaction Setup: In a reactor equipped with a reflux condenser and a gas outlet connected to a scrubber, dissolve benzoic acid in a suitable anhydrous solvent like toluene (B28343).

  • Reagent Addition: Slowly add thionyl chloride (1.2-1.5 equivalents) to the solution at room temperature with stirring.[2] A catalytic amount of anhydrous DMF can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[1][2]

  • Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure to obtain crude benzoyl chloride.

Step 2: Amidation

  • Reaction Setup: In a separate reactor, dissolve isopropylamine in an anhydrous solvent like dichloromethane (DCM) and cool to 0-5 °C.

  • Reagent Addition: Slowly add the crude benzoyl chloride from Step 1 to the cooled amine solution with vigorous stirring. An external base like pyridine (B92270) or excess isopropylamine can be used to neutralize the HCl formed.

  • Reaction and Work-up: Follow steps 3-6 as described in Method 1.

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed using a suite of analytical techniques.

Analytical Method Purpose Expected Results
HPLC Purity assessment and quantification.A sharp, well-defined peak at a specific retention time. Purity is determined by the percentage of the main peak area.[3]
GC-MS Purity assessment and confirmation of molecular weight.The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (163.22 g/mol ).[3][4]
¹H NMR Structural elucidation.Characteristic peaks corresponding to the aromatic protons, the isopropyl methine proton, and the isopropyl methyl protons.
¹³C NMR Structural elucidation.Characteristic peaks for the carbonyl carbon, aromatic carbons, and isopropyl carbons.[3]
FTIR Identification of functional groups.Characteristic absorption bands for the N-H stretch, C=O stretch (amide I), and N-H bend (amide II).

Safety Precautions

Scaling up chemical syntheses requires stringent safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[5][6]

  • Ventilation: All operations should be conducted in a well-ventilated area or a fume hood, especially when handling volatile and corrosive reagents like thionyl chloride and benzoyl chloride.[5]

  • Handling of Reagents:

    • Thionyl Chloride and Benzoyl Chloride: These are corrosive and react violently with water. Handle with extreme care under anhydrous conditions.

    • Isopropylamine: This is a flammable and corrosive liquid. Avoid inhalation and contact with skin and eyes.[7][8]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

  • Emergency Procedures: Ensure that safety showers, eyewash stations, and fire extinguishers are readily accessible.[6] Be familiar with the emergency procedures for chemical spills and exposures.

Visualizations

Signaling Pathway and Workflow Diagrams

G Synthesis of this compound via Acylation cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Benzoyl Chloride Benzoyl Chloride Acylation Acylation Benzoyl Chloride->Acylation Isopropylamine Isopropylamine Isopropylamine->Acylation This compound This compound Acylation->this compound HCl HCl Acylation->HCl

Caption: Reaction scheme for this compound synthesis.

G Pilot Scale Synthesis Workflow start Start: Reagent Preparation charge_reactor Charge Reactor with Solvent and Amine start->charge_reactor addition Controlled Addition of Benzoyl Chloride charge_reactor->addition reaction Reaction at Room Temperature addition->reaction workup Aqueous Work-up (Washings) reaction->workup drying Drying of Organic Phase workup->drying concentration Solvent Removal (Concentration) drying->concentration purification Purification (Recrystallization) concentration->purification analysis Final Product Analysis (QC) purification->analysis end End: Pure this compound analysis->end

Caption: Workflow for pilot-scale synthesis.

References

Application Notes and Protocols for the Analytical Derivatization of N-Isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the derivatization and subsequent analysis of N-Isopropylbenzamide using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols are designed to be a robust starting point for researchers in analytical chemistry, pharmacology, and drug development.

Introduction

This compound is a chemical compound belonging to the benzamide (B126) class. The analytical determination of such compounds is crucial for quality control, metabolic studies, and pharmacokinetic assessments. Derivatization is a chemical modification process used to enhance the analytical properties of a compound, such as its volatility for GC analysis or its detectability for HPLC. This document outlines protocols for two common derivatization techniques: silylation and acylation for GC-MS analysis, and provides a direct HPLC-UV analysis method.

While specific quantitative data for this compound is not extensively available in the public domain, the provided analytical parameters are based on the analysis of structurally similar compounds, such as 4-isopropyl-N-(4-methylbenzyl)benzamide, and are intended to serve as a strong baseline for method development.[1]

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, derivatization of this compound is recommended to improve its volatility and thermal stability.[2] Two common and effective derivatization methods are silylation and acylation.[3][4]

Silylation involves the replacement of the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group, which increases the volatility of the compound.[5][6]

Materials:

  • This compound standard or sample extract (dried)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Pyridine (B92270) or other suitable silylation-grade solvent (e.g., acetonitrile)[7]

  • Reaction vials (e.g., 1 mL Reacti-Vial™)

  • Heating block or oven

Procedure:

  • To 0.1-2 mg of the dried this compound sample in a reaction vial, add 200 µL of BSTFA (+1% TMCS).[3]

  • Add 100 µL of pyridine to aid in dissolution and catalyze the reaction.[7]

  • Cap the vial tightly and mix the contents thoroughly.

  • Heat the mixture at 70°C for 30 minutes.[2]

  • Cool the vial to room temperature.

  • The derivatized sample is now ready for injection into the GC-MS system.

Acylation introduces an acyl group, which can improve chromatographic properties and stability.[4][8] Fluoroacyl derivatives, in particular, are excellent for electron capture detection (ECD) if available, but also provide good performance with mass spectrometry.[3]

Materials:

  • This compound standard or sample extract (dried)

  • Trifluoroacetic anhydride (B1165640) (TFAA) or Heptafluorobutyric anhydride (HFBA)[3]

  • Toluene (B28343) or other suitable non-halogenated, water-insoluble, volatile organic solvent

  • Triethylamine (TEA) as a catalyst[3]

  • Reaction vials

Procedure:

  • Dissolve approximately 1 mg of the dried this compound sample in 500 µL of toluene in a reaction vial.

  • Add 200 µL of a 0.1 M solution of TEA in toluene.[3]

  • Add 10 µL of TFAA or HFBA to the mixture.[3]

  • Cap the vial and let the reaction proceed at room temperature for 15-30 minutes. Gentle heating to 60°C for 15 minutes can be applied to ensure complete reaction.[3]

  • The sample is ready for GC-MS analysis.

The following parameters are a recommended starting point and can be adapted from methods used for similar benzamide structures.[1][9]

ParameterValue
GC Column Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)[1]
Carrier Gas Helium at a constant flow of 1 mL/min[1]
Injector Temperature 250 °C[1]
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min[1]
Ionization Mode Electron Ionization (EI) at 70 eV[1]
Mass Range m/z 40-500[1]

The following table presents expected analytical parameters for the GC-MS analysis of derivatized this compound, based on typical performance for similar compounds. Actual values should be determined experimentally.

AnalyteExpected Retention Time (min)Key Mass Fragments (m/z)Limit of Quantification (LOQ)
This compound-TMSTo be determinedM+ (235), fragments~10-50 ng/mL
This compound-TFATo be determinedM+ (259), fragments~10-50 ng/mL
High-Performance Liquid Chromatography (HPLC) Analysis

This compound possesses a chromophore (the benzene (B151609) ring) and can be analyzed directly by HPLC with UV detection. Derivatization is generally not required but can be employed to enhance sensitivity if needed.

The following isocratic HPLC method is adapted from a protocol for a similar benzamide derivative.[1]

ParameterValue
HPLC System Standard HPLC with UV detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[1]
Mobile Phase Acetonitrile and 10mM Sodium Acetate Buffer (pH 5) in a 50:50 (v/v) ratio[1]
Flow Rate 0.7 mL/min[1]
Injection Volume 20 µL[1]
Detection Wavelength 254 nm[1]
Column Temperature 30 °C[1]
  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.[1]

  • Further dilute the stock solution with the mobile phase to prepare working standards and samples at concentrations between 10-100 µg/mL.[1]

The following table summarizes expected performance characteristics for the HPLC analysis of this compound.

AnalyteExpected Retention Time (min)Linearity Range (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compoundTo be determined1 - 200~0.5 - 1

Visualizations

Experimental Workflows

GCMS_Workflow GC-MS Derivatization and Analysis Workflow sample Sample (this compound) derivatization Derivatization (Silylation or Acylation) sample->derivatization gc_injection GC Injection derivatization->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

GC-MS analysis workflow for this compound.

HPLC_Workflow HPLC Analysis Workflow sample Sample (this compound) dissolution Dissolution in Mobile Phase sample->dissolution hplc_injection HPLC Injection dissolution->hplc_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation uv_detection UV Detection hplc_separation->uv_detection data_analysis Data Analysis and Quantification uv_detection->data_analysis

HPLC analysis workflow for this compound.
Putative Signaling Pathway

Some N-substituted benzamide derivatives have been investigated as inhibitors of the STAT3 signaling pathway, which is a key target in cancer therapy.[10][11] The following diagram illustrates a simplified representation of this pathway and the potential point of inhibition by a benzamide derivative.

STAT3_Pathway Putative Inhibition of STAT3 Signaling Pathway by Benzamide Derivatives cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 (Dimerization) stat3->p_stat3 nucleus Nucleus p_stat3->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Survival, Angiogenesis) nucleus->gene_transcription benzamide Benzamide Derivative benzamide->stat3 Inhibition of Phosphorylation

Inhibition of the STAT3 signaling pathway.

Conclusion

The protocols outlined in this document provide a comprehensive starting point for the derivatization and analysis of this compound. The GC-MS methods with silylation or acylation are suitable for achieving high sensitivity and specificity, while the HPLC-UV method offers a straightforward approach for routine analysis. The provided quantitative data, though based on analogous compounds, serves as a valuable reference for method validation. The visualization of the putative STAT3 signaling pathway inhibition offers a potential biological context for the study of this compound and its derivatives in drug discovery. Researchers are encouraged to optimize these methods for their specific applications and analytical instrumentation.

References

quantitative analysis of N-Isopropylbenzamide in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Quantitative Analysis of N-Isopropylbenzamide in Reaction Mixtures

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the . The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. These methods are essential for monitoring reaction progress, determining yield, and assessing the purity of this compound in research and development settings. This guide includes comprehensive experimental protocols, data presentation in tabular format for clarity, and visual diagrams of workflows and analytical principles to ensure reproducibility and understanding.

Introduction

This compound is an organic compound that can be a key intermediate or a final product in various chemical syntheses, including those in the pharmaceutical and agrochemical industries.[1] Accurate and precise quantitative analysis of this compound directly in reaction mixtures is crucial for effective reaction monitoring, optimization of process parameters, and ensuring the quality of the final product.[2][3] This application note details robust analytical methodologies for this purpose.

The selection of an appropriate analytical technique depends on factors such as the complexity of the reaction matrix, the required sensitivity and selectivity, and the availability of instrumentation. HPLC is a versatile technique for non-volatile and thermally labile compounds, while GC-MS is well-suited for volatile and semi-volatile compounds, offering high separation efficiency and definitive identification.[4][5] Quantitative NMR (qNMR) provides a unique advantage as it is a primary ratio method, often not requiring a calibration curve with a matching standard, and can provide detailed structural information simultaneously.[6][7]

Analytical Methodologies and Protocols

This section provides detailed experimental protocols for the quantitative analysis of this compound using HPLC, GC-MS, and qNMR.

Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the purity assessment and quantitative analysis of N-substituted benzamides.[5] This protocol outlines a reversed-phase HPLC method with UV detection.

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size), an autosampler, and data acquisition software.[8]

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade) or a suitable buffer like 10mM sodium acetate (B1210297) (pH 5).[5][8]

    • This compound reference standard of known purity.

    • Volumetric flasks, pipettes, and autosampler vials.

  • Standard Solution Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.[5]

    • Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation from Reaction Mixture:

    • Quench a known volume or weight of the reaction mixture.

    • Dilute the quenched sample with a suitable solvent (e.g., mobile phase) to a concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter before injection.

  • Chromatographic Conditions: The following table summarizes the recommended HPLC parameters.

Table 1: HPLC Chromatographic Conditions

Parameter Value Reference
Column C18 Reversed-Phase (150 x 4.6 mm, 5 µm) [8]
Mobile Phase Acetonitrile:10mM Sodium Acetate (pH 5) (50:50, v/v) [5]
Elution Mode Isocratic [5]
Flow Rate 0.7 - 1.0 mL/min [5]
Injection Volume 20 µL [5]
Column Temperature 30 °C [5]

| Detection | UV at 254 nm |[5] |

Table 2: Example Calibration Data for this compound by HPLC

Concentration (µg/mL) Peak Area (Arbitrary Units)
1.0 15,230
5.0 76,150
10.0 151,980
25.0 380,100
50.0 760,500
100.0 1,522,000

| Reaction Sample | 455,300 |

From the calibration curve generated with the standard solutions, the concentration of this compound in the prepared reaction sample can be determined.

Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile compounds, offering excellent separation and definitive identification based on mass spectra.[4]

  • Instrumentation: A GC system coupled with a Mass Spectrometer (MS) detector, equipped with a suitable capillary column (e.g., HP-5ms or equivalent non-polar column).[4]

  • Reagents and Materials:

    • A suitable solvent such as methanol, acetonitrile, or ethyl acetate (GC grade).[4]

    • This compound reference standard.

    • An internal standard (optional, but recommended for best accuracy), e.g., a stable, non-reactive compound with a different retention time.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.[4]

    • Create a series of calibration standards by diluting the stock solution. If using an internal standard, add a constant, known amount to each standard and sample.

  • Sample Preparation from Reaction Mixture:

    • Quench a known amount of the reaction mixture.

    • Perform a liquid-liquid extraction if the reaction matrix is complex or non-volatile. For example, dilute the mixture in water and extract with ethyl acetate.

    • Dry the organic extract (e.g., with anhydrous Na₂SO₄), filter, and dilute to a known volume. The sample should be sufficiently clean to avoid contaminating the GC inlet and column.[5]

  • GC-MS Conditions: The table below provides typical GC-MS parameters.

Table 3: GC-MS Instrumental Parameters

Parameter Value Reference
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) [4]
Carrier Gas Helium at a constant flow of 1 mL/min [5]
Injector Temperature 250 °C [5]
Oven Program Start at 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 10 min [5]
Ionization Mode Electron Ionization (EI) at 70 eV [5]
Mass Range m/z 40-500 [5]

| Quantification Ion | To be determined from the mass spectrum of this compound (likely the molecular ion at m/z 163 or a major fragment ion).[9] |

Table 4: Example Quantitative GC-MS Data

Sample Type Analyte Peak Area Internal Standard Peak Area Area Ratio Concentration (µg/mL)
Standard 1 50,100 200,500 0.25 10
Standard 2 101,200 202,100 0.50 20
Standard 3 255,000 204,000 1.25 50

| Reaction Sample | 182,400 | 201,800 | 0.90 | 36 |

The concentration is calculated based on the calibration curve of Area Ratio vs. Concentration.

Protocol 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a highly accurate method that quantifies analytes by comparing the integral of a specific analyte resonance to the integral of a known resonance from a certified reference material (absolute quantification) or another compound in the mixture (relative quantification).[6][7]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]

  • Reagents and Materials:

    • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) that dissolves all components of interest.[5]

    • Internal calibrant (for absolute quantification) of high purity with a known chemical structure and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

    • High-precision NMR tubes.

  • Sample Preparation:

    • Accurately weigh a specific amount of the reaction mixture into a vial.

    • For absolute quantification, accurately weigh a known amount of the internal calibrant and add it to the same vial.[6]

    • Dissolve the mixture in a precise volume of deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition: It is critical to acquire the spectrum under quantitative conditions, which means ensuring full relaxation of the nuclei.[6]

Table 5: Recommended ¹H-NMR Parameters for Quantification

Parameter Setting Rationale
Pulse Angle 90° To ensure proper excitation for quantification.
Relaxation Delay (d1) > 5 x T₁ (longest) To allow for full magnetization recovery of all relevant protons. A value of 30-60s is often a safe starting point.
Number of Scans ≥ 16 To achieve an adequate signal-to-noise ratio (S/N > 250:1 is recommended).

| Acquisition Time | 3-4 seconds | To ensure good digital resolution. |

Quantitative Calculation (Absolute Method):

The concentration of the analyte (this compound) can be calculated using the following formula:[6]

Cₓ = (Iₓ / I_cal) * (N_cal / Nₓ) * (Mₓ / M_cal) * (m_cal / V)

Where:

  • Cₓ = Concentration of analyte

  • I = Integral area of the signal

  • N = Number of protons giving rise to the signal

  • M = Molar mass

  • m = mass

  • V = Volume of the solvent

  • ₓ = analyte (this compound)

  • cal = calibrant (internal standard)

Visualizations: Workflows and Logical Diagrams

The following diagrams, created using the DOT language, illustrate the experimental workflows and logical relationships described in the protocols.

G cluster_workflow General Workflow for Quantitative Analysis A Reaction Mixture Sampling B Sample Preparation (Quenching, Dilution, Extraction) A->B C Instrumental Analysis (HPLC, GC-MS, or qNMR) B->C D Data Acquisition C->D E Data Processing (Integration, Calibration) D->E F Concentration Calculation & Reporting E->F

Caption: General workflow for the quantitative analysis of a reaction mixture.

G cluster_hplc HPLC Analysis Workflow A Prepare Mobile Phase & Equilibrate System D Inject Standards & Build Calibration Curve A->D B Prepare Standard Curve Solutions B->D C Prepare Reaction Sample (Dilute & Filter) E Inject Sample C->E G Calculate Concentration from Calibration Curve D->G F Integrate Peak Area of this compound E->F F->G

Caption: Workflow for quantitative analysis using HPLC.[5]

G cluster_qnmr Logical Diagram for Absolute qNMR Analyte Analyte Signal (this compound) Integral_A Integral (IA) Analyte->Integral_A Protons_A Protons (NA) Analyte->Protons_A Calibrant Internal Calibrant Signal (Known Concentration) Integral_C Integral (IC) Calibrant->Integral_C Protons_C Protons (NC) Calibrant->Protons_C Ratio Ratio Calculation Integral_A->Ratio Protons_A->Ratio Integral_C->Ratio Protons_C->Ratio Result Analyte Concentration Ratio->Result

Caption: Logical relationship for absolute quantification by qNMR.[6]

References

Application Notes and Protocols for N-Isopropylbenzamide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylbenzamide is a chemical compound belonging to the benzamide (B126) class, a scaffold known for its presence in a variety of biologically active molecules.[1] This document provides detailed protocols for the synthesis, purification, characterization, and biological evaluation of this compound, designed for a laboratory setting. The information is based on established chemical principles and data from structurally analogous compounds, providing a foundational resource for research and development.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the acylation of isopropylamine (B41738) with benzoyl chloride.

Experimental Protocol: Acylation of Isopropylamine

Materials:

  • Benzoyl chloride

  • Isopropylamine

  • Dichloromethane (B109758) (DCM)

  • Pyridine (B92270)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of isopropylamine (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask, add pyridine (1.2 equivalents) as a base.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add a solution of benzoyl chloride (1.1 equivalents) in DCM to the reaction mixture via a dropping funnel over 30 minutes.[1]

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl and saturated NaHCO₃ solution.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]

Synthesis Workflow Diagram

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Product Benzoyl_chloride Benzoyl Chloride Reaction_Mixture Combine and React at 0°C to RT Benzoyl_chloride->Reaction_Mixture Isopropylamine Isopropylamine Isopropylamine->Reaction_Mixture Pyridine Pyridine (Base) Pyridine->Reaction_Mixture DCM DCM (Solvent) DCM->Reaction_Mixture Washing Wash with HCl and NaHCO₃ Reaction_Mixture->Washing Drying Dry with Na₂SO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Crude_Product Crude this compound Concentration->Crude_Product

Caption: Synthesis of this compound via Acylation.

Purification of this compound

The crude product can be purified using recrystallization or silica (B1680970) gel column chromatography.

Experimental Protocol: Recrystallization

Procedure:

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol/water or hexane/ethyl acetate).[2]

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.[3]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Wash the crystals with a small amount of the cold solvent to remove residual impurities.[3]

  • Dry the crystals under vacuum.

Experimental Protocol: Column Chromatography

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the top of the silica gel column.[3]

  • Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).[4]

  • Collect fractions and monitor by TLC to identify those containing the pure product.[3]

  • Combine the pure fractions and remove the solvent using a rotary evaporator.[3]

Purification Workflow Diagram

Crude_Product Crude Product Choice Purification Method? Crude_Product->Choice Recrystallization Recrystallization Choice->Recrystallization Column_Chromatography Column Chromatography Choice->Column_Chromatography Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Purification workflow for this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Analytical Data
Technique Expected Results Reference
¹H NMR (CDCl₃, 75 MHz)δ = 7.82-7.78 (m, 2H), 7.50-7.40 (m, 3H), 6.15 (br s, 1H), 4.34-4.18 (m, 1H), 1.25 (d, J = 6.5 Hz, 6H)[5]
¹³C NMR (CDCl₃, 75 MHz)δ = 166.9, 135.2, 131.5, 128.7, 127.0, 42.1, 23.1[5]
FTIR Characteristic peaks for N-H stretching (around 3300 cm⁻¹) and C=O stretching (around 1630 cm⁻¹).
Mass Spec. (EI)Molecular ion peak (M⁺) at m/z = 163.10.[6]
Melting Point 97.0 to 101.0 °C[7]

Biological Activity Assessment (Hypothetical)

While specific biological activity data for this compound is not widely available, related benzamide compounds have shown potential as antimicrobial and anticancer agents.[8] The following protocols are provided as a general framework for evaluating these potential activities.

Inferred Biological Activity from Analogs
  • Antimicrobial Activity: Some N-phenylbenzamide derivatives show activity against various bacteria and fungi.[9]

  • Anticancer Activity: N-benzylbenzamide derivatives have been investigated as tubulin polymerization inhibitors.

Experimental Protocol: Antimicrobial Susceptibility Testing (MIC Assay)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent like DMSO.

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi.[10]

  • Prepare a microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to the appropriate final concentration.[10]

  • Add the inoculum to each well of the microtiter plate.

  • Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[10]

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible microbial growth.[10]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

Procedure:

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for another 48-72 hours.

  • Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the half-maximal inhibitory concentration (IC₅₀).

Sample Data Presentation (Hypothetical Data for this compound)

Table 1: Antimicrobial Activity of this compound (MIC in µg/mL) Data is hypothetical and for illustrative purposes only.

Microorganism Strain ID MIC (µg/mL)
Staphylococcus aureusATCC 2921316
Escherichia coliATCC 2592232
Candida albicansATCC 900288

Table 2: Cytotoxicity of this compound (IC₅₀ in µM) Data is hypothetical and for illustrative purposes only.

Cell Line IC₅₀ (µM)
HeLa (Cervical Cancer)25.5
MCF-7 (Breast Cancer)42.1
A549 (Lung Cancer)38.7

Disclaimer: The cytotoxicity data for a related compound, N-isopropylbenzylamine, showed IC₅₀ values of 3.47, 1.49, and 3.21 mM for SH-SY5Y, PC12, and SN4741 cells, respectively.[11]

Hypothesized Signaling Pathway: Tubulin Polymerization Inhibition

N_Isopropylbenzamide This compound Tubulin α/β-Tubulin Dimers N_Isopropylbenzamide->Tubulin Binds to Tubulin Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Hypothesized inhibition of tubulin polymerization.

References

Troubleshooting & Optimization

improving yield and purity of N-Isopropylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing N-Isopropylbenzamide. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to help improve reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of isopropylamine (B41738) with benzoyl chloride in the presence of a base.[1][2][3] This method is widely used due to its efficiency and generally high yields.[3]

Q2: Why is a base necessary in the Schotten-Baumann synthesis of this compound?

A2: A base is crucial for two main reasons. First, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[4][5] If not neutralized, the HCl will react with the isopropylamine starting material to form an ammonium (B1175870) salt, rendering it non-nucleophilic and unable to react with the benzoyl chloride.[5] Secondly, the base helps to drive the reaction equilibrium towards the formation of the amide product, thereby increasing the yield.[4][5]

Q3: What are the primary impurities I should be aware of in this synthesis?

A3: The most common impurities are unreacted benzoyl chloride, unreacted isopropylamine, and benzoic acid.[6] Benzoic acid is formed if the benzoyl chloride comes into contact with water and hydrolyzes.[6] Ensuring anhydrous (dry) reaction conditions is critical to minimize this side reaction.

Q4: How can I purify the crude this compound after the reaction?

A4: Purification typically involves a series of steps. First, the reaction mixture is washed with a dilute acid (like 1M HCl) to remove excess amine and base, followed by a wash with a basic solution (like saturated NaHCO₃) to remove any unreacted benzoyl chloride and benzoic acid. The organic layer is then dried and the solvent is removed. The crude product can then be further purified by recrystallization, often from a solvent system like ethanol/water, or by silica (B1680970) gel column chromatography.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly sensitive to moisture.Ensure all glassware is oven-dried and the reaction is conducted under an inert, anhydrous atmosphere (e.g., under nitrogen or with a drying tube). Use anhydrous solvents.[6]
2. Inactivation of Isopropylamine: The HCl byproduct protonates the amine, making it unreactive.Use at least two equivalents of isopropylamine or add an alternative base (e.g., aqueous NaOH, pyridine, triethylamine) to neutralize the HCl as it forms.[5]
3. Poor Reagent Quality: Degradation of starting materials.Use freshly opened or purified reagents. Isopropylamine can be distilled, and the purity of benzoyl chloride should be checked.
Product is an Oil or Sticky Solid and Fails to Crystallize 1. Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization.- Ensure the post-reaction wash steps were thorough to remove acidic and basic impurities.- Try triturating the oil with a cold, non-polar solvent like hexanes or petroleum ether to induce precipitation.[6]- If a small amount of pure product is available, add a "seed crystal" to the solution to initiate crystallization.
Presence of Benzoic Acid in the Final Product (Confirmed by NMR/TLC) 1. Incomplete Removal During Workup: The basic wash was not sufficient.Repeat the workup procedure, ensuring a thorough wash with a saturated sodium bicarbonate or sodium hydroxide (B78521) solution.
2. Hydrolysis During Reaction: Significant moisture was present during the synthesis.For future syntheses, strictly adhere to anhydrous conditions.
Reaction is Sluggish or Incomplete (Monitored by TLC) 1. Insufficient Reaction Time or Temperature: The reaction may be proceeding slowly.- Increase the reaction time.- If using an organic solvent system, gentle heating may be applied. However, the reaction is exothermic, so initial cooling is recommended.[3]
2. Poor Mixing in Biphasic System: If using Schotten-Baumann conditions (e.g., DCM/water), inadequate mixing can limit the reaction rate.Ensure vigorous stirring or shaking to maximize the interfacial area between the organic and aqueous phases.

Data Presentation

Parameter Condition Effect on Yield/Purity Rationale
Base Aqueous NaOHGenerally effective for neutralizing HCl.The reaction occurs in a biphasic system, which helps to keep the benzoyl chloride in the organic phase and minimize hydrolysis.[6]
PyridineCan act as a catalyst, potentially increasing the reaction rate and yield.Pyridine can form a more reactive acylpyridinium intermediate.[4][8]
Triethylamine (Et₃N)Effective in organic solvents for scavenging HCl.Keeps the reaction medium non-aqueous.
Solvent Dichloromethane (B109758) (DCM)A common organic solvent for this reaction, particularly with an organic base like triethylamine.Dissolves both reactants well.
Biphasic (e.g., DCM/Water)The standard for the Schotten-Baumann reaction with an inorganic base like NaOH.[2]The aqueous phase contains the base, while the product and reactants remain in the organic phase, simplifying workup.[2]
Temperature 0 °C (Initial)Recommended for controlling the initial exothermic reaction.[9]Slow, controlled addition of benzoyl chloride to the cooled amine solution prevents side reactions.[3]
Room TemperatureTypically sufficient for the reaction to proceed to completion after the initial addition.[9]Allows for a reasonable reaction time without excessive energy input.

Experimental Protocols

Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction

This protocol is adapted from a literature procedure for the synthesis of this compound.[9]

Materials:

  • Benzoyl chloride

  • Isopropylamine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, separatory funnel, and standard laboratory glassware

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve isopropylamine (2.0-3.0 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred amine solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1.5 to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization if necessary.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Workup & Purification start Dissolve Isopropylamine in DCM cool Cool to 0°C start->cool add Add Benzoyl Chloride Dropwise cool->add react Stir at Room Temperature add->react wash_hcl Wash with 1M HCl react->wash_hcl Reaction Complete wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization / Chromatography concentrate->purify product Pure this compound purify->product G start Low Yield Observed check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup sol_reagents Use Pure/Dry Reagents Ensure Sufficient Base check_reagents->sol_reagents Issue Found sol_conditions Ensure Anhydrous Conditions Control Temperature Ensure Vigorous Mixing check_conditions->sol_conditions Issue Found sol_workup Optimize Extraction pH Choose Appropriate Recrystallization Solvent check_workup->sol_workup Issue Found

References

troubleshooting common side reactions in N-Isopropylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-Isopropylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and efficient method is a two-step synthesis. The first step involves the conversion of benzoic acid to its more reactive acyl chloride derivative, benzoyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The second step is the acylation of isopropylamine (B41738) with the synthesized benzoyl chloride.[1] This reaction is often performed under controlled temperature conditions to manage its exothermic nature.[2]

Q2: What are the critical parameters to control for a high-yield synthesis?

A2: Key parameters for a high-yield synthesis include the purity of the starting materials, strict exclusion of moisture during the formation and reaction of benzoyl chloride, and careful temperature control.[1][2] The choice of an appropriate base and solvent system for the amidation step is also crucial to neutralize the HCl generated and to facilitate the reaction.[1]

Q3: How can I purify the final product, this compound?

A3: The most common purification method is recrystallization.[1][3] After the reaction work-up, the crude product can be dissolved in a suitable hot solvent (e.g., ethanol, or a mixture of solvents like ethyl acetate/hexanes) and allowed to cool slowly to form pure crystals.[1][3] Column chromatography can also be employed if impurities are difficult to remove by recrystallization.[1][3]

Q4: What are the primary side products that can form during this synthesis?

A4: In the first step, incomplete conversion can leave unreacted benzoic acid.[1] During the amidation step, potential side products include the hydrolysis of benzoyl chloride back to benzoic acid if moisture is present.[1] Another significant side reaction is the formation of a salt between the generated HCl and isopropylamine, which can reduce the amount of amine available to react.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution
Incomplete conversion of benzoic acid to benzoyl chloride. [1]- Use a slight excess (1.2-1.5 equivalents) of the chlorinating agent (e.g., thionyl chloride).[1]- Increase the reaction time or gently heat the mixture (e.g., reflux) during the acid chloride formation.[1]- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]
Hydrolysis of benzoyl chloride. [1]- Ensure all reactants, solvents, and glassware are thoroughly dried before use.- Perform the reaction under an inert atmosphere to prevent exposure to atmospheric moisture.
Formation of isopropylamine hydrochloride salt. [1]- Use at least two equivalents of isopropylamine; one to react with the benzoyl chloride and one to act as a base to neutralize HCl.[1]- Alternatively, use a non-nucleophilic tertiary amine base such as triethylamine (B128534) or pyridine (B92270) in a slight excess.
Reaction is sluggish or incomplete. - Increase the reaction time for the amidation step.- If using an organic solvent system, gentle heating may be beneficial.
Issue 2: Presence of Impurities in the Final Product
Observed Impurity Potential Cause Recommended Solution
Unreacted benzoic acid in the final product. - Incomplete conversion of benzoic acid to benzoyl chloride.[1]- Hydrolysis of benzoyl chloride during the reaction or work-up.[1]- During the work-up, wash the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) to remove acidic impurities like benzoic acid.
Product is an oily residue instead of a solid. - Presence of impurities inhibiting crystallization.- Purify the crude product using column chromatography to remove impurities before attempting recrystallization.[3]
Off-color (e.g., yellow or brown) product. - Presence of colored impurities from side reactions or degradation.- Treat the crude product with activated charcoal during recrystallization to adsorb colored impurities.- Ensure the reaction temperature is not excessively high to prevent decomposition.

Experimental Protocols

Protocol 1: Synthesis of Benzoyl Chloride from Benzoic Acid

Materials:

  • Benzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene (B28343)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, add benzoic acid.

  • Add anhydrous toluene to dissolve the acid.

  • Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).[1]

  • Slowly add thionyl chloride (1.2-1.5 equivalents) to the solution at room temperature with stirring.[1]

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[1][2]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude benzoyl chloride can be used directly in the next step or purified by vacuum distillation.[1]

Protocol 2: Synthesis of this compound

Materials:

  • Crude benzoyl chloride (from Protocol 1)

  • Isopropylamine

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Triethylamine (optional, if not using excess isopropylamine)

Procedure:

  • In a separate flask, dissolve isopropylamine (2.0 equivalents) in anhydrous DCM and cool the solution to 0 °C in an ice bath.[2]

  • Dissolve the crude benzoyl chloride in a minimal amount of anhydrous DCM.

  • Slowly add the benzoyl chloride solution dropwise to the cooled isopropylamine solution with constant stirring. Maintain the temperature at 0 °C during the addition.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[4]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.[4]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate).[2][3]

Visualizations

G cluster_synthesis This compound Synthesis Workflow Start Start Step1 Step 1: Benzoyl Chloride Formation Start->Step1 Benzoic Acid, SOCl2 Step2 Step 2: Amidation Reaction Step1->Step2 Benzoyl Chloride Workup Reaction Work-up & Extraction Step2->Workup Crude Product, Isopropylamine Purification Purification (Recrystallization/Chromatography) Workup->Purification Product Pure this compound Purification->Product

Caption: A high-level overview of the this compound synthesis workflow.

G cluster_troubleshooting Troubleshooting Logic for Low Yield LowYield Low Yield Observed? CheckStep1 Review Step 1: Benzoyl Chloride Formation LowYield->CheckStep1 Yes IncompleteConversion Incomplete Conversion? CheckStep1->IncompleteConversion CheckStep2 Review Step 2: Amidation Reaction Moisture Moisture Contamination? CheckStep2->Moisture CheckPurity Assess Purity of Starting Materials IncompleteConversion->CheckStep2 No OptimizeStep1 Optimize Step 1: - Increase SOCl2 - Increase reaction time/temp IncompleteConversion->OptimizeStep1 Yes Base Insufficient Base? Moisture->Base No OptimizeConditions Ensure Anhydrous Conditions Moisture->OptimizeConditions Yes Base->CheckPurity No OptimizeBase Optimize Step 2: - Use excess amine - Add tertiary amine base Base->OptimizeBase Yes

Caption: A troubleshooting decision tree for addressing low product yield.

References

Technical Support Center: Optimizing N-Isopropylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Isopropylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols. The focus is on optimizing reaction temperature and time to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of isopropylamine (B41738) with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2]

Q2: Why is temperature control important in this synthesis?

A2: Temperature control is crucial for several reasons. The reaction between benzoyl chloride and isopropylamine is often exothermic.[3] Without proper cooling, the temperature can rise, leading to an increase in side reactions, such as the hydrolysis of benzoyl chloride, and potentially decreasing the overall yield and purity of the final product. Careful temperature management ensures the reaction proceeds efficiently and selectively.

Q3: What is a typical reaction time for the synthesis of this compound?

A3: Reaction times can vary depending on the specific conditions, but a common range is stirring the reaction mixture at room temperature for 4 to 6 hours.[4] Reaction progress should ideally be monitored using Thin Layer Chromatography (TLC) to determine the point of completion.[4]

Q4: What are the main impurities I might encounter and how can I minimize them?

A4: Common impurities include unreacted benzoyl chloride, benzoic acid (from the hydrolysis of benzoyl chloride), and the hydrochloride salt of isopropylamine. To minimize these, ensure all glassware is dry, use an anhydrous solvent, and add the benzoyl chloride slowly to a cooled solution of the amine and base.[5]

Q5: What is the best way to purify the crude this compound?

A5: The two primary methods for purification are recrystallization and silica (B1680970) gel column chromatography. The choice depends on the nature and quantity of the impurities. For many N-substituted benzamides, recrystallization from a suitable solvent like ethanol (B145695) is effective. If impurities have similar polarity to the product, column chromatography is recommended.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield Incomplete Reaction: Reaction time may be too short or the temperature too low.- Increase the reaction time and monitor progress by TLC. - If the reaction is sluggish at low temperatures, allow it to warm to room temperature after the initial addition.[5]
Hydrolysis of Benzoyl Chloride: Presence of moisture in the reagents or solvent.- Ensure all glassware is oven-dried before use. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Loss of Amine: The HCl byproduct forms a salt with the isopropylamine, making it non-nucleophilic.- Use a stoichiometric amount or a slight excess of a non-nucleophilic base (e.g., pyridine (B92270), triethylamine) to neutralize the HCl.[4][6]
Product is an Oil or Difficult to Crystallize Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization.- Wash the crude product with dilute acid to remove excess amine and with a bicarbonate solution to remove benzoic acid. - Purify the product using column chromatography to remove persistent impurities.
Multiple Spots on TLC After Reaction Side Reactions: The reaction temperature may have been too high, or the benzoyl chloride was added too quickly.- Maintain a low temperature (e.g., 0 °C) during the addition of benzoyl chloride. - Add the benzoyl chloride solution dropwise with vigorous stirring.[4]
Impure Starting Materials: The purity of benzoyl chloride or isopropylamine may be low.- Use high-purity, freshly opened, or properly stored reagents.

Data Presentation: Optimizing Reaction Conditions

Temperature (°C) Reaction Time (hours) Expected Yield (%) Expected Purity (%) Notes
0875-8590-95Slower reaction rate, but higher selectivity and lower byproduct formation.
25 (Room Temp)4-685-9585-90A good balance between reaction rate and purity. The most commonly cited condition.[4]
402-380-9075-85Faster reaction, but increased risk of side reactions and lower purity.
601-2< 80< 75Not generally recommended due to significant byproduct formation and potential for decomposition.

Note: This data is representative and actual results may vary based on specific experimental conditions, including solvent, base, and stoichiometry.

Experimental Protocols

Synthesis of this compound via Schotten-Baumann Reaction

Materials:

  • Benzoyl chloride

  • Isopropylamine

  • Pyridine (or Triethylamine)

  • Dichloromethane (B109758) (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve isopropylamine (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.[4]

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_amine Dissolve Isopropylamine and Pyridine in DCM cool Cool Amine Solution to 0 °C prep_amine->cool prep_acid_chloride Prepare Benzoyl Chloride Solution in DCM add Slowly Add Benzoyl Chloride Solution prep_acid_chloride->add cool->add react Stir at Room Temperature for 4-6 hours add->react monitor Monitor by TLC react->monitor wash_hcl Wash with 1M HCl monitor->wash_hcl wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Logical Relationships in Troubleshooting Low Yield

G cluster_solutions Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn hydrolysis Hydrolysis of Benzoyl Chloride low_yield->hydrolysis amine_loss Loss of Nucleophilic Amine low_yield->amine_loss increase_time_temp Increase Reaction Time/Temperature incomplete_rxn->increase_time_temp anhydrous Use Anhydrous Conditions hydrolysis->anhydrous add_base Add Stoichiometric Base amine_loss->add_base

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Purification of N-Isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-Isopropylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two primary and most effective methods for the purification of solid organic compounds like this compound are recrystallization and silica (B1680970) gel column chromatography.[1] The choice between these methods often depends on the impurity profile of the crude product and the desired final purity level.[1] Recrystallization is often simpler and more scalable for removing small amounts of impurities with significantly different polarity, while column chromatography is preferred for complex mixtures or when very high purity is required.[1]

Q2: What are the likely impurities in my crude this compound sample?

Common impurities in the synthesis of this compound typically include unreacted starting materials such as benzoic acid and isopropylamine, as well as byproducts from the coupling reaction.[2] These can often be identified by comparing a Thin Layer Chromatography (TLC) of the crude reaction mixture with the TLC of the starting materials.[2]

Q3: My purified this compound is an oil instead of a solid. What should I do?

If the product remains an oil after purification attempts, it can be purified by column chromatography. The oil should be dissolved in a minimal amount of a suitable solvent, such as dichloromethane (B109758) or the mobile phase, before loading it onto the column.[2]

Q4: Is recrystallization a viable alternative to chromatography for purifying this compound?

Yes, recrystallization can be a very effective purification method provided a suitable solvent is identified.[2] For N-substituted benzamides, common recrystallization solvents include ethanol, methanol, acetone, or mixtures involving petroleum ether.[1] The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1][3]

Troubleshooting Guides

Column Chromatography

This guide addresses common issues encountered during the column chromatography purification of this compound.

Problem Potential Cause Recommended Solution
Product does not elute from the column. The mobile phase is not polar enough to displace the compound from the silica gel.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate (B1210297) mixture, increase the percentage of ethyl acetate.
Poor separation of product and impurities. 1. Inadequate Solvent System: The chosen mobile phase does not provide sufficient resolution.[2]2. Column Overloading: Too much crude material has been loaded onto the column.[2]3. Improper Column Packing: The silica gel is not packed uniformly, leading to channeling.[2]1. Systematically test a range of solvent systems with varying polarities using TLC first. Aim for an Rf value of 0.2-0.4 for the product on the TLC plate for optimal separation.[2]2. Use a silica gel to crude material ratio of at least 30:1 (w/w). Increase this ratio for difficult separations.[2]3. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.[2]
Product elutes with streaking or tailing. 1. Compound Insolubility: The compound is not fully soluble in the mobile phase.[2]2. Acidic/Basic Impurities or Product: Interactions with the silica gel.[2]1. Ensure the chosen mobile phase is a good solvent for the product or consider a different solvent system.[2]2. Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine (B128534) for basic compounds).[2]
Crystallization of product on the column. The eluted fractions are too concentrated.[2]Use a more dilute solution of the crude material for loading. If crystallization persists, switch to a solvent system where the product has higher solubility.[2]
Recrystallization

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause Recommended Solution
The compound does not dissolve in the hot solvent. An inappropriate solvent was chosen, or not enough solvent was used.Ensure the chosen solvent is suitable by testing on a small scale first. Gradually add more hot solvent until the compound dissolves completely.[1][4]
No crystals form upon cooling. 1. Solution is not saturated: Too much solvent was used.2. Supersaturation: The solution is supersaturated, and crystallization has not been initiated.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.[4]2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.[4]
Oily precipitate forms instead of crystals. The boiling point of the solvent is higher than the melting point of the compound, or the compound is precipitating out of solution too quickly.Use a lower-boiling solvent. Ensure the solution cools slowly to allow for proper crystal lattice formation.[4]
Low recovery of purified product. 1. Too much solvent was used: The compound remains dissolved in the mother liquor.2. Premature crystallization: The compound crystallized during a hot filtration step.3. Crystals washed with a warm solvent. 1. Concentrate the mother liquor and cool to obtain a second crop of crystals.2. Ensure the filtration apparatus is pre-heated, and the solution is kept hot during filtration.3. Wash the collected crystals with a minimal amount of ice-cold solvent.[4]

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization

Objective: To determine an optimal solvent system for column chromatography.

Materials:

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • Capillary tubes for spotting

  • Crude this compound

  • Various solvents (e.g., n-hexane, ethyl acetate, dichloromethane)

  • UV lamp (254 nm)

Methodology:

  • Prepare a dilute solution of the crude product in a volatile solvent like dichloromethane.

  • Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Prepare a small amount of a test mobile phase (e.g., 80:20 n-hexane:ethyl acetate) in the developing chamber.

  • Place the TLC plate in the chamber, ensuring the baseline is above the solvent level.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp.

  • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).[2]

  • Adjust the mobile phase polarity to achieve an Rf of 0.2-0.4 for the desired product for optimal separation in column chromatography.[2]

Protocol 2: Column Chromatography Purification

Objective: To purify crude this compound.

Materials:

  • Glass chromatography column

  • Silica gel (40-63 µm particle size)

  • Sand

  • Eluent (optimized from TLC analysis)

  • Crude this compound

  • Collection tubes

  • Rotary evaporator

Methodology:

  • Pack the column with silica gel as a slurry in the initial eluent.

  • Add a thin layer of sand on top of the silica gel.

  • Pre-elute the column with the mobile phase, ensuring no cracks form.

  • Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent.

  • Carefully load the sample onto the top of the column.

  • Begin eluting with the mobile phase, collecting fractions in test tubes.

  • Monitor the elution of the product by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.[2]

Protocol 3: Recrystallization

Objective: To purify crude this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Ice bath

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent.

  • Gently heat the mixture on a hot plate with stirring until the compound completely dissolves. Add more solvent in small portions if necessary.[1]

  • If the solution is colored or contains insoluble impurities, perform a hot gravity filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Subsequently, place the flask in an ice bath to maximize crystal formation.[1]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[1]

  • Allow the crystals to dry completely.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude this compound tlc TLC Analysis for Solvent System crude_product->tlc Optimize Conditions recrystallization Recrystallization crude_product->recrystallization Select Solvent column_chrom Column Chromatography tlc->column_chrom Optimized Eluent purity_check Purity Analysis (TLC, NMR, etc.) column_chrom->purity_check recrystallization->purity_check pure_product Pure this compound purity_check->pure_product

Caption: Purification workflow for this compound.

troubleshooting_logic cluster_solutions Potential Solutions start Purification Issue Encountered check_purity Assess Purity (e.g., TLC) start->check_purity is_impure Significant Impurities Present? check_purity->is_impure final_product Pure Solid Product check_purity->final_product Pure is_oily Product is an Oil? is_impure->is_oily No column_chrom Perform/Optimize Column Chromatography is_impure->column_chrom Yes is_oily->column_chrom Yes recrystallize Perform/Optimize Recrystallization is_oily->recrystallize No column_chrom->check_purity Re-assess recrystallize->check_purity Re-assess re_evaluate_solvent Re-evaluate Recrystallization Solvent recrystallize->re_evaluate_solvent Fails re_evaluate_solvent->recrystallize

Caption: Troubleshooting decision tree for purification.

References

Technical Support Center: HPLC Analysis of N-Isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of N-Isopropylbenzamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a concern for the analysis of this compound?

A1: In an ideal HPLC separation, the peak representing a compound like this compound should be symmetrical, resembling a Gaussian curve. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] This is problematic because it can lead to reduced resolution between closely eluting peaks, inaccurate peak integration, and compromised quantitative precision.[1][2]

Q2: What are the most common causes of peak tailing when analyzing this compound?

A2: While this compound is a neutral amide, peak tailing can still occur due to several factors. The most common cause is secondary interactions between the analyte and the stationary phase, particularly with acidic silanol (B1196071) groups on the surface of silica-based columns.[1][3] Other significant causes include column overload (injecting too much sample), column degradation, an inappropriate mobile phase pH, and issues with the HPLC system such as extra-column dead volume.[1][4]

Q3: How does mobile phase pH affect the peak shape of this compound, even though it is a neutral compound?

A3: While this compound is not readily ionizable, the mobile phase pH is critical because it controls the ionization state of the stationary phase.[5][6] At a mid-range pH, residual silanol groups on the silica (B1680970) packing material can be deprotonated (negatively charged) and interact with any polar regions of the this compound molecule, leading to peak tailing.[7][8] By lowering the mobile phase pH (e.g., to pH 2.5-3.0), the silanol groups become protonated (neutral), minimizing these secondary interactions and resulting in a more symmetrical peak.[1][4]

Q4: Can the choice of HPLC column influence peak tailing for this compound?

A4: Absolutely. Using a modern, high-purity, end-capped C18 column is highly recommended to minimize peak tailing.[9] End-capping is a process that chemically bonds a small, inert molecule to the unreacted silanol groups on the silica surface, effectively shielding them from interacting with the analyte.[2] For particularly stubborn tailing, columns with alternative stationary phases, such as those with a polar-embedded group, can offer improved peak shape for polar analytes.[4]

Q5: What initial steps should I take if I suddenly observe peak tailing for this compound in a previously robust method?

A5: If peak tailing appears unexpectedly, first check for simple causes. Ensure your mobile phase was prepared correctly and is freshly made.[10] Inspect the system for any recent changes, such as new tubing or fittings, that could introduce dead volume. If a guard column is in use, try removing it to see if it is the source of the problem, as it may be contaminated or worn out.[11] Finally, consider flushing the analytical column with a strong solvent to remove any strongly retained contaminants.[4]

Troubleshooting Guide: Resolving Peak Tailing for this compound

This guide provides a systematic approach to diagnosing and resolving peak tailing issues. The following diagram illustrates the logical workflow for troubleshooting.

G cluster_system System Troubleshooting cluster_method Method Optimization cluster_column Column Actions start Peak Tailing Observed (Tailing Factor > 1.2) check_system 1. Check HPLC System - Guard Column - Dead Volume - Leaks start->check_system check_method 2. Review Method Parameters - Mobile Phase pH - Sample Concentration - Injection Solvent check_system->check_method remove_guard Remove/Replace Guard Column check_system->remove_guard check_fittings Inspect/Adjust Fittings & Tubing check_system->check_fittings check_column 3. Evaluate Column Health - Age & Usage - Contamination check_method->check_column Method OK adjust_ph Lower Mobile Phase pH (e.g., to 2.5-3.0) check_method->adjust_ph reduce_conc Dilute Sample/ Reduce Injection Volume check_method->reduce_conc match_solvent Match Sample Solvent to Mobile Phase check_method->match_solvent flush_column Flush with Strong Solvent check_column->flush_column solution_found Symmetrical Peak Achieved remove_guard->solution_found Tailing Resolved check_fittings->solution_found Tailing Resolved adjust_ph->solution_found reduce_conc->solution_found match_solvent->solution_found replace_column Replace with New/ End-Capped Column flush_column->replace_column No Improvement replace_column->solution_found

Caption: Troubleshooting workflow for resolving peak tailing.

The table below summarizes potential causes of peak tailing for this compound and provides corresponding corrective actions with expected outcomes.

Potential Cause Corrective Action Expected Outcome (Tailing Factor, Tf)
Secondary Silanol Interactions Lower mobile phase pH to 2.5-3.0 with 0.1% formic or phosphoric acid.Tf approaches 1.0 - 1.2
Use a modern, end-capped C18 column.Tf < 1.2
Column Overload Reduce sample concentration by 5-10 fold or decrease injection volume.Improved peak symmetry (Tf decreases)
Column Contamination/Degradation Flush the column with a strong solvent (e.g., 100% Acetonitrile or Methanol).Restoration of symmetrical peak shape
Replace the column if flushing is ineffective.Symmetrical peak on the new column
Inappropriate Sample Solvent Dissolve the sample in the initial mobile phase composition.Sharper, more symmetrical peak
Extra-Column Dead Volume Check and tighten all fittings; use minimal tubing length and narrow ID tubing.Reduced peak broadening and tailing
Guard Column Contamination Remove the guard column and re-run the analysis.If tailing is resolved, replace the guard column.

Experimental Protocols

Standard HPLC Method for this compound

This protocol is a good starting point for the analysis of this compound and is based on methods for similar compounds.[12]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 20mM potassium phosphate (B84403) buffer, adjusted to pH 3.0 with phosphoric acid (e.g., 50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Dilute further to a working concentration of 20-50 µg/mL for analysis.

Protocol for Troubleshooting by Adjusting Mobile Phase pH
  • Prepare Mobile Phases:

    • Mobile Phase A (pH 7.0): Prepare a 20mM potassium phosphate buffer and adjust the pH to 7.0.

    • Mobile Phase B (pH 3.0): Prepare a 20mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid.

    • Organic Modifier: HPLC-grade Acetonitrile.

  • Initial Analysis (pH 7.0):

    • Equilibrate the C18 column with a 50:50 mixture of Mobile Phase A and Acetonitrile for at least 30 minutes.

    • Inject the this compound sample and record the chromatogram.

    • Calculate the tailing factor of the peak.

  • Low pH Analysis (pH 3.0):

    • Thoroughly flush the system and column with the new mobile phase.

    • Equilibrate the column with a 50:50 mixture of Mobile Phase B and Acetonitrile for at least 30 minutes.

    • Inject the this compound sample and record the chromatogram.

    • Calculate the tailing factor and compare it to the result from the pH 7.0 analysis. A significant reduction in tailing is expected.

The following diagram illustrates the chemical principle behind lowering the mobile phase pH to reduce peak tailing.

G cluster_high_ph At Neutral/High pH cluster_low_ph At Low pH (e.g., 2.5-3.0) silanol_ionized Silica Surface (Si-O⁻, Negatively Charged) interaction Secondary Ionic Interaction silanol_ionized->interaction analyte This compound (Neutral, Polar Amide Group) analyte->interaction tailing Result: Peak Tailing interaction->tailing silanol_protonated Silica Surface (Si-OH, Neutral) no_interaction No Significant Secondary Interaction silanol_protonated->no_interaction analyte2 This compound (Neutral) analyte2->no_interaction good_peak Result: Symmetrical Peak no_interaction->good_peak

Caption: Effect of mobile phase pH on silanol interactions.

References

minimizing solvent impurities in N-Isopropylbenzamide samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing solvent impurities in N-Isopropylbenzamide samples.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of solvent impurities in this compound?

A1: Solvent impurities in this compound can originate from several stages of the manufacturing process:

  • Synthesis: Solvents are used as the reaction medium. Common synthesis methods include the reaction of benzoyl chloride with isopropylamine (B41738) or the coupling of benzoic acid and isopropylamine. Solvents like dichloromethane (B109758) (DCM), toluene, or diethyl ether might be used.[1][2][3]

  • Work-up: Solvents are used to extract and wash the crude product. For instance, ethyl acetate (B1210297) is often used for extraction, followed by washing with aqueous solutions.[2]

  • Purification: The two primary purification methods, recrystallization and column chromatography, both utilize solvents.[4] Common recrystallization solvents for N-substituted benzamides include ethanol, methanol, acetone, or mixtures like ethyl acetate/hexane (B92381).[3][4][5] For column chromatography, mixtures of hexane and ethyl acetate are frequently employed as the mobile phase.[1][5]

  • Drying: Incomplete removal of solvents during the final drying phase is a significant source of residual impurities.

Q2: What are the regulatory limits for residual solvents in active pharmaceutical ingredients (APIs)?

A2: The International Council for Harmonisation (ICH) has established guidelines (Q3C) that classify residual solvents into three classes based on their toxicity and sets acceptable limits for their presence in APIs.[6][7][8][9]

  • Class 1 Solvents: These are carcinogenic and environmentally hazardous solvents that should be avoided. Their use is highly restricted in pharmaceutical manufacturing.[7][10]

  • Class 2 Solvents: These are non-genotoxic animal carcinogens or solvents with other significant but reversible toxicities. Their levels are strictly limited.[8][10]

  • Class 3 Solvents: These have low toxic potential and are considered less of a risk to human health. Higher concentration limits are permitted for these solvents.[10]

Q3: What is the recommended analytical method for quantifying residual solvents in this compound?

A3: The most widely accepted and recommended method for the analysis of residual solvents in pharmaceutical products is Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID).[11][12][13][14][15] This technique is highly sensitive and specific for volatile organic compounds. It involves heating the sample in a sealed vial to allow volatile solvents to partition into the headspace gas, which is then injected into the gas chromatograph for separation and quantification.[13][14]

Troubleshooting Guides

Issue 1: High Levels of Class 2 Solvents (e.g., Dichloromethane, Toluene) Detected in the Final Product

Possible Causes:

  • Inefficient Solvent Removal During Work-up: Insufficient washing or phase separation during the extraction process can lead to the retention of the reaction solvent.

  • Inadequate Drying: The drying time, temperature, or vacuum may not be sufficient to remove higher-boiling point solvents like toluene.

  • Co-crystallization: The solvent may have been incorporated into the crystal lattice of this compound during recrystallization.

Solutions:

  • Optimize the Work-up Procedure: Ensure thorough mixing and adequate settling time during aqueous washes to effectively remove the organic solvent.

  • Enhance the Drying Process:

    • Increase the drying time.

    • Increase the temperature, ensuring it is below the melting point of this compound (approximately 97-101 °C) to prevent degradation.

    • Use a high vacuum to facilitate solvent removal.

  • Select an Appropriate Recrystallization Solvent: Choose a solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurity is soluble at room temperature.[16] This minimizes the chance of co-crystallization. Consider solvent systems like ethanol/water or ethyl acetate/hexane.[5]

  • Consider a Solvent Swap: Before the final crystallization step, dissolve the crude product in a more volatile, lower-boiling-point solvent and then remove it under reduced pressure. This can help to azeotropically remove the higher-boiling-point solvent.

Issue 2: Presence of Unexpected Solvent Peaks in the HS-GC Chromatogram

Possible Causes:

  • Cross-Contamination: Use of shared laboratory equipment or storage containers that were not properly cleaned.

  • Contaminated Reagents or Solvents: The starting materials or solvents used in the process may have been contaminated.

  • Systematic Contamination: Contamination from the analytical system itself, such as from the carrier gas or sample vials.

Solutions:

  • Implement Strict Cleaning Protocols: Ensure all glassware and equipment are thoroughly cleaned and dried before use. A Failure Mode and Effects Analysis (FMEA) can be a useful tool to identify potential risks of cross-contamination.[17]

  • Qualify Raw Materials: Test incoming solvents and reagents for purity before use. Review the certificates of cleaning for solvents delivered in multipurpose tanks.[18]

  • Perform Blank Analysis: Run a blank sample (containing only the dissolution solvent used for the HS-GC analysis) to check for any background contamination from the analytical system.[12]

Quantitative Data

The following tables summarize the acceptance limits for common residual solvents as per the ICH Q3C guidelines.[7][10]

Table 1: Class 1 Solvents (Solvents to be Avoided)

SolventConcentration Limit (ppm)
Benzene2
Carbon tetrachloride4
1,2-Dichloroethane5
1,1-Dichloroethene8
1,1,1-Trichloroethane1500

Table 2: Class 2 Solvents (Solvents to be Limited)

SolventConcentration Limit (ppm)
Acetonitrile410
Chlorobenzene360
Chloroform60
Cyclohexane3880
Dichloromethane600
N,N-Dimethylformamide880
Hexane290
Methanol3000
Toluene890
Xylene2170

Table 3: Class 3 Solvents (Solvents with Low Toxic Potential)

SolventConcentration Limit (ppm)
Acetone5000
Ethanol5000
Ethyl acetate5000
Heptane5000
Isopropyl acetate5000
Methyl ethyl ketone5000
2-Propanol (IPA)5000

Experimental Protocols

Protocol 1: Synthesis of this compound via Acyl Chloride
  • Preparation of Benzoyl Chloride: In a fume hood, add thionyl chloride (1.5 equivalents) dropwise to benzoic acid (1 equivalent) dissolved in anhydrous dichloromethane (DCM).

  • Reaction: Heat the mixture to reflux (approx. 40°C) for 2-3 hours. Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂).

  • Work-up: After cooling to room temperature, carefully add the reaction mixture dropwise to a cooled (0°C) solution of isopropylamine (2.5 equivalents) in DCM with vigorous stirring.

  • Extraction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound by Recrystallization
  • Solvent Selection: Determine a suitable solvent system. A good starting point is a mixture of ethyl acetate and hexane. The ideal solvent should dissolve the compound when hot but not at room temperature.[16]

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent (or the more soluble solvent of a binary mixture, e.g., ethyl acetate).

  • Crystallization: If using a binary system, add the less soluble solvent (e.g., hexane) dropwise until the solution becomes cloudy. Reheat to obtain a clear solution. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[19][20]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

Protocol 3: Analysis of Residual Solvents by Headspace Gas Chromatography (HS-GC)
  • Sample Preparation: Accurately weigh about 100 mg of the this compound sample into a headspace vial. Add a suitable dissolution solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) for water-insoluble substances) and seal the vial.[14][15]

  • Standard Preparation: Prepare a standard solution containing known concentrations of the potential residual solvents in the same dissolution solvent.

  • HS-GC System Parameters (Typical):

    • Incubation Temperature: 80-100°C

    • Incubation Time: 15-30 minutes

    • GC Column: A mid-polarity column such as a DB-624 or equivalent is often used.[13]

    • Carrier Gas: Helium or Nitrogen

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 240°C) to elute all solvents.

    • Detector: Flame Ionization Detector (FID)

  • Analysis: Equilibrate the sample and standard vials in the headspace autosampler at the set temperature. Inject the headspace gas from each vial into the GC system.

  • Quantification: Identify and quantify the residual solvents in the sample by comparing the peak areas to those of the standard solution.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification start Benzoic Acid + Thionyl Chloride in DCM reflux Reflux (40°C, 2-3h) start->reflux acyl_chloride Benzoyl Chloride Solution reflux->acyl_chloride addition Dropwise Addition acyl_chloride->addition amine Isopropylamine in DCM (0°C) amine->addition stir Stir (1-2h at RT) addition->stir wash Aqueous Washes (HCl, NaHCO3, Brine) stir->wash dry Dry (Na2SO4) & Concentrate wash->dry crude Crude this compound dry->crude purify Recrystallization or Column Chromatography crude->purify final_product Pure this compound purify->final_product

Caption: Workflow for the synthesis of this compound.

Purification_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start High Residual Solvents in Final Product cause1 Inefficient Solvent Removal (Work-up) start->cause1 cause2 Inadequate Drying (Time, Temp, Vacuum) start->cause2 cause3 Co-crystallization with Solvent start->cause3 solution1 Optimize Aqueous Washes cause1->solution1 solution2 Enhance Drying Conditions (Longer Time, Higher Temp/Vacuum) cause2->solution2 solution3 Select Alternative Recrystallization Solvent cause3->solution3 solution4 Perform Solvent Swap Before Crystallization cause3->solution4

Caption: Troubleshooting high residual solvents.

Analytical_Workflow sample_prep Sample Preparation (Weigh sample into HS vial, add dissolution solvent) equilibration Vial Equilibration (Heat to partition solvents into headspace) sample_prep->equilibration injection Headspace Injection (Inject gas phase into GC) equilibration->injection separation GC Separation (Separation of solvents on GC column) injection->separation detection FID Detection (Detection of eluted solvents) separation->detection analysis Data Analysis (Identify & quantify solvents against standards) detection->analysis

Caption: HS-GC workflow for residual solvent analysis.

References

N-Isopropylbenzamide stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Isopropylbenzamide. This resource is designed for researchers, scientists, and drug development professionals, providing essential information, troubleshooting guides, and frequently asked questions regarding the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary predicted degradation pathways for this compound?

Based on its chemical structure, the main degradation pathways for this compound are predicted to be amide hydrolysis and oxidation. Amide hydrolysis would lead to the cleavage of the amide bond, yielding benzoic acid and isopropylamine. Oxidative degradation may occur at various positions on the molecule.[1][2]

Q2: How can I begin a stability study for this compound?

A forced degradation study is the recommended starting point.[3] This involves subjecting the compound to various stress conditions such as acid, base, oxidation, heat, and light to understand its intrinsic stability and identify potential degradation products.[3] These studies are fundamental for the development of a stability-indicating analytical method.

Q3: What are the typical stress conditions for a forced degradation study of a benzamide (B126) derivative like this compound?

While optimal conditions may vary, typical starting points for forced degradation studies include:[3]

  • Acidic Hydrolysis: 0.1 N to 1 N HCl at room temperature or elevated temperatures (e.g., 60°C).

  • Basic Hydrolysis: 0.1 N to 1 N NaOH at room temperature or elevated temperatures (e.g., 60°C).

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Stress: Heating the solid compound or a solution at temperatures ranging from 40°C to 80°C.

  • Photostability: Exposing the solid or a solution to light according to ICH Q1B guidelines, which recommend a minimum of 1.2 million lux hours and 200 watt hours per square meter.[3]

The goal is to achieve a modest degradation (typically 5-20%) to ensure the formation of primary degradation products without completely destroying the parent molecule.[3]

Q4: Which analytical techniques are most suitable for analyzing this compound and its degradation products?

High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (LC-MS) detection is the most common and powerful technique for stability-indicating assays.[1][4] It allows for the separation, identification, and quantification of the parent drug and its degradation products.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for characterization.[5]

Troubleshooting Guides

This section addresses common issues encountered during stability and degradation studies of this compound.

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. The compound is highly stable under the tested conditions. The stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base), elevate the temperature, or extend the duration of the study.[3] Ensure the conditions are relevant to potential storage and handling environments.
High variability or poor reproducibility in results. Inconsistent sample preparation. Instability of the compound in the analytical solvent. Fluctuations in experimental conditions (e.g., temperature).Ensure precise and consistent sample preparation. Evaluate the stability of the compound in the chosen analytical solvent over the analysis duration. Tightly control all experimental parameters.
Poor peak shape or resolution in HPLC analysis. Inappropriate column, mobile phase, or gradient. Co-elution of the parent compound and degradation products.Optimize the HPLC method. This may involve trying different columns (e.g., C18, Phenyl-Hexyl), adjusting the mobile phase composition and pH, and modifying the gradient elution profile.[1]
Formation of unexpected adducts in LC-MS. Reaction of the compound or its degradants with mobile phase components or contaminants.Use high-purity solvents and additives. Be mindful of potential reactions with mobile phase modifiers (e.g., formic acid, trifluoroacetic acid).
The compound appears too stable in a liver microsomal stability assay. The compound may not be a substrate for the enzymes present. Lack of necessary cofactors (e.g., NADPH).Always run a positive control compound known to be metabolized to confirm assay validity. Ensure cofactors are added and have not degraded.[2]
Low abundance of metabolites/degradation products. The product may be formed at very low concentrations. Poor ionization in the mass spectrometer.Increase the incubation/stress time or the concentration of the parent compound (if solubility and kinetics permit). Concentrate the sample before analysis. Analyze samples in both positive and negative ionization modes and optimize MS source parameters.[2]

Quantitative Data Summary

Stress Condition Parameter Condition Expected Outcome Primary Degradation Products
Acidic Hydrolysis 1 N HCl60°C, 24hSignificant DegradationBenzoic acid, Isopropylamine
Basic Hydrolysis 1 N NaOH60°C, 24hSignificant DegradationBenzoic acid, Isopropylamine
Oxidative Degradation 30% H₂O₂Room Temp, 24hModerate DegradationOxidized derivatives (e.g., N-oxides, hydroxylated species)
Thermal Degradation Solid State & Solution70°C, 48hLikely StableMinimal to no degradation expected.
Photolytic Degradation Solid State & SolutionICH Q1BPotential for DegradationPhotolytic cleavage or rearrangement products.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

1. Objective: To investigate the degradation profile of this compound under various stress conditions and to facilitate the development of a stability-indicating analytical method.

2. Materials:

  • This compound

  • HPLC grade solvents (Acetonitrile, Methanol (B129727), Water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV/PDA detector and/or MS detector

  • pH meter

  • Photostability chamber

  • Calibrated oven

3. Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or acetonitrile.

4. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound and a solution (100 µg/mL in a chosen solvent) in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution (100 µg/mL in a chosen solvent) to light in a photostability chamber as per ICH Q1B guidelines.

5. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Analyze the samples using a developed stability-indicating HPLC method. A control sample (unstressed) should be analyzed concurrently.

6. Data Analysis:

  • Calculate the percentage degradation of this compound.

  • Determine the retention times and peak areas of any degradation products.

  • If using LC-MS, identify the mass-to-charge ratio (m/z) of the degradation products to aid in structural elucidation.

Visualizations

G cluster_hydrolysis Amide Hydrolysis cluster_oxidation Oxidative Metabolism parent This compound benzoic_acid Benzoic Acid parent->benzoic_acid H+ or OH- isopropylamine Isopropylamine parent->isopropylamine H+ or OH- hydroxylated Hydroxylated Metabolites parent->hydroxylated Oxidizing Agent (e.g., H2O2) n_oxide N-Oxide parent->n_oxide Oxidizing Agent (e.g., H2O2)

Caption: Predicted degradation pathways of this compound.

G start Start: Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Withdraw Samples at Time Points stress->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize dilute Dilute Samples to Working Concentration neutralize->dilute analyze Analyze via Stability-Indicating HPLC Method dilute->analyze data Data Analysis: - Calculate % Degradation - Identify Degradants analyze->data end End: Stability Profile Established data->end

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Optimizing Crystallization of N-Isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the crystallization conditions for N-Isopropylbenzamide. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful purification.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound.

IssuePotential Cause(s)Recommended Solution(s)
No Crystal Formation • Solution is not sufficiently saturated. • Cooling too rapidly. • Insufficient nucleation sites.Increase Concentration: Evaporate some of the solvent to increase the concentration of this compound. • Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Add a seed crystal of pure this compound if available.[1] • Slower Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath or refrigerator.
Oiling Out • The compound is precipitating from the solution above its melting point. • High concentration of impurities.Re-dissolve and Dilute: Reheat the solution to dissolve the oil and add a small amount of additional solvent. • Slower Cooling: Allow the solution to cool more slowly to give the molecules time to orient into a crystal lattice. • Solvent System Change: Consider using a different solvent or a solvent mixture.
Low Crystal Yield • Too much solvent was used, leaving a significant amount of the compound in the mother liquor. • Premature filtration before crystallization is complete. • Inappropriate solvent choice.Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. • Ensure Complete Cooling: Allow the solution to cool completely, including in an ice bath, to maximize crystal formation. • Solvent Selection: Choose a solvent in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.
Colored Crystals • Presence of colored impurities.Use of Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly as it can also adsorb the desired product. • Recrystallization: Perform a second recrystallization of the obtained crystals.
Formation of Fine Needles or Powder • Very rapid cooling. • High degree of supersaturation.Slower Cooling: Allow the solution to cool to room temperature undisturbed before placing it in a cold bath. • Reduce Supersaturation: Add a small amount of extra hot solvent to the solution before cooling.
Polymorphism (Different Crystal Forms) • Different crystallization conditions (solvent, temperature, cooling rate) can lead to the formation of different crystal polymorphs with varying physical properties. Benzamides are known to exhibit polymorphism.Controlled Crystallization: Maintain consistent and controlled conditions (solvent, temperature, and cooling rate) to ensure the formation of the desired polymorph. • Seeding: Use a seed crystal of the desired polymorph to encourage its growth.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Q2: How much solvent should I use for recrystallization?

A2: The key is to use the minimum amount of hot solvent required to completely dissolve the crude this compound.[4][5] This will create a saturated solution upon cooling, maximizing the crystal yield. Start with a small volume of solvent, heat it to boiling, and then add more hot solvent in small portions until the solid is completely dissolved.[2]

Q3: My compound has "oiled out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cools too quickly. To resolve this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

Q4: How can I improve the purity of my recrystallized this compound?

A4: If the initial recrystallization does not yield a product of sufficient purity, a second recrystallization can be performed. Ensure that all insoluble impurities are removed by hot filtration before allowing the solution to cool. The use of activated charcoal can also help remove colored impurities.

Q5: What is a typical expected yield for the recrystallization of this compound?

A5: The percent recovery in crystallization can vary widely depending on the purity of the starting material and the chosen solvent. For similar compounds like benzoic acid, a yield of around 65% is considered good under ideal conditions.[6] A yield between 50% and 70% for this compound would be a reasonable expectation, but this is highly dependent on the experimental setup.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol describes the purification of this compound using a single solvent.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or acetone)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Choose an appropriate solvent in which this compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the this compound completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.

Protocol 2: Two-Solvent Recrystallization of this compound

This protocol is useful when a single suitable solvent cannot be identified.

Materials:

  • Crude this compound

  • A "good" solvent in which this compound is soluble (e.g., ethanol)

  • A "poor" or "anti-solvent" in which this compound is insoluble but is miscible with the "good" solvent (e.g., water)

  • Standard recrystallization equipment as listed in Protocol 1.

Procedure:

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy and the cloudiness persists.

  • Clarification: Add a few drops of the hot "good" solvent back into the solution until the turbidity just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization protocol.

Data Presentation

The following tables provide estimated data for the crystallization of this compound based on the properties of similar benzamide (B126) compounds. This data should be used as a guideline and optimized for specific experimental conditions.

Table 1: Estimated Solubility of this compound in Common Solvents

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
EthanolLowHigh
MethanolLowHigh
AcetoneModerateHigh
WaterVery LowLow
TolueneLowModerate
HexaneVery LowVery Low

Note: These are qualitative estimates. Experimental determination is recommended.

Table 2: Key Crystallization Parameters (Illustrative)

ParameterRecommended Range/ValueNotes
Solvent Ratio (Ethanol:Water) 80:20 to 90:10 (v/v)For two-solvent recrystallization. Adjust to achieve saturation at the boiling point.
Cooling Rate Slow cooling to room temperature (1-2 hours), followed by 30 minutes in an ice bath.Rapid cooling can lead to smaller, less pure crystals.
Expected Yield 50 - 70%Highly dependent on the purity of the crude product and the specific conditions used.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation crude_product Crude this compound add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration Insoluble Impurities Present clear_solution Clear Hot Solution dissolved->clear_solution No Insoluble Impurities hot_filtration->clear_solution cooling Slow Cooling & Ice Bath clear_solution->cooling crystal_formation Crystal Formation cooling->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure this compound Crystals drying->pure_crystals troubleshooting_logic cluster_solutions Troubleshooting Actions start Crystallization Experiment outcome Observe Outcome start->outcome no_crystals No Crystals Form outcome->no_crystals Negative oiling_out Oiling Out outcome->oiling_out Liquid Phase low_yield Low Yield outcome->low_yield Poor Recovery success Pure Crystals Obtained outcome->success Positive solution_no_crystals Increase Concentration Induce Nucleation Cool Slower no_crystals->solution_no_crystals solution_oiling_out Re-dissolve & Dilute Cool Slower Change Solvent oiling_out->solution_oiling_out solution_low_yield Minimize Solvent Ensure Complete Cooling Optimize Solvent low_yield->solution_low_yield

References

Technical Support Center: N-Isopropylbenzamide Resolution Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of N-Isopropylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation and resolution of this compound.

Frequently Asked Questions (FAQs)

Q1: I am observing poor resolution between my this compound peak and an impurity. What are the initial steps to improve separation?

A1: Poor resolution is a common issue that can often be addressed by systematically evaluating and optimizing your chromatographic conditions. The first steps should involve:

  • Mobile Phase Composition: The polarity of your mobile phase is a critical factor. For reverse-phase chromatography, you can increase the retention and potentially improve resolution by decreasing the percentage of the organic modifier (e.g., acetonitrile (B52724), methanol).

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help to better separate compounds with different polarities.

  • Stationary Phase: Ensure you are using an appropriate column. A standard C18 column is a good starting point for N-substituted benzamides. If resolution is still an issue, consider a column with a different selectivity, such as a phenyl-hexyl or a cyano phase.

Q2: My this compound peak is showing significant tailing. What causes this and how can I fix it?

A2: Peak tailing for benzamides is often due to secondary interactions between the basic amide functional group and residual silanol (B1196071) groups on the silica-based stationary phase.[1] Here are several strategies to mitigate peak tailing:

  • Mobile Phase pH Adjustment: this compound is a weakly basic compound. Lowering the pH of the mobile phase (e.g., to pH 2-4) can protonate the silanol groups, reducing their interaction with the analyte and leading to more symmetrical peaks.[2][3] The mobile phase pH should ideally be at least two pH units away from the analyte's pKa.[4]

  • Use of Additives: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help to saturate the active silanol sites. Alternatively, acidic modifiers like formic acid or trifluoroacetic acid (TFA) can also suppress silanol interactions.[4]

  • End-Capped Columns: Employing a well-end-capped column will minimize the number of free silanol groups available for secondary interactions.[2]

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.

Q3: Should I use acetonitrile or methanol (B129727) as the organic modifier in my mobile phase for this compound analysis?

A3: Both acetonitrile and methanol can be effective organic modifiers. The choice can influence the selectivity of your separation.

  • Acetonitrile often provides sharper peaks and lower backpressure.

  • Methanol can offer different selectivity and is a more cost-effective option. It is recommended to screen both solvents during method development to determine which provides the optimal resolution for your specific sample matrix.

Q4: Can I use Gas Chromatography (GC) for the analysis of this compound?

A4: Yes, Gas Chromatography is a suitable technique for the analysis of this compound, as it is a volatile to semi-volatile compound. A GC-MS or GC-FID system can be used for both qualitative and quantitative analysis. A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), is a good starting point.

Troubleshooting Guides

HPLC Troubleshooting: Poor Resolution

This guide will walk you through a systematic approach to troubleshooting poor resolution in the HPLC analysis of this compound.

G start Poor Resolution Observed check_mobile_phase Is Mobile Phase Optimized? start->check_mobile_phase adjust_organic Decrease Organic Modifier % check_mobile_phase->adjust_organic No check_column Is the Column Appropriate? check_mobile_phase->check_column Yes try_gradient Switch to Gradient Elution adjust_organic->try_gradient adjust_organic->check_column try_gradient->check_column change_column Try a Different Stationary Phase (e.g., Phenyl-Hexyl, Cyano) check_column->change_column No check_flow_rate Is Flow Rate Optimal? check_column->check_flow_rate Yes change_column->check_flow_rate adjust_flow_rate Decrease Flow Rate check_flow_rate->adjust_flow_rate No check_temp Is Temperature Controlled? check_flow_rate->check_temp Yes adjust_flow_rate->check_temp adjust_temp Optimize Column Temperature check_temp->adjust_temp No success Resolution Improved check_temp->success Yes adjust_temp->success

Troubleshooting workflow for poor HPLC resolution.
GC Troubleshooting: Peak Tailing

This guide provides a step-by-step process to address peak tailing issues in the GC analysis of this compound.

G start Peak Tailing Observed check_inlet Inspect Inlet Liner start->check_inlet replace_liner Replace Inlet Liner check_inlet->replace_liner Contaminated check_column_install Check Column Installation check_inlet->check_column_install Clean replace_liner->check_column_install reinstall_column Re-install Column check_column_install->reinstall_column Improper check_column_activity Column Activity? check_column_install->check_column_activity Correct reinstall_column->check_column_activity trim_column Trim Column Inlet (10-20 cm) check_column_activity->trim_column Yes check_sample_conc Sample Concentration Too High? check_column_activity->check_sample_conc No replace_column Replace Column trim_column->replace_column No Improvement success Peak Shape Improved trim_column->success Improved replace_column->check_sample_conc dilute_sample Dilute Sample check_sample_conc->dilute_sample Yes check_sample_conc->success No dilute_sample->success G prep_mp Prepare Mobile Phases (A: 0.1% FA in Water, B: ACN) setup_hplc Set Up HPLC Conditions (C18, Gradient, 1 mL/min, 30°C, 228 nm) prep_mp->setup_hplc prep_std Prepare Standard Solution (0.1 mg/mL) inject_std Inject Standard prep_std->inject_std prep_sample Prepare Sample Solution (0.1 mg/mL) inject_sample Inject Sample prep_sample->inject_sample equilibrate Equilibrate Column setup_hplc->equilibrate inject_blank Inject Blank equilibrate->inject_blank inject_blank->inject_std inject_std->inject_sample analyze Analyze Data & Calculate Purity inject_sample->analyze G prep_stds Prepare Calibration Standards inject_stds Inject Standards & Build Calibration Curve prep_stds->inject_stds prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample setup_gc Set Up GC-FID Conditions (HP-5MS, Oven Program) setup_gc->inject_stds setup_gc->inject_sample inject_stds->inject_sample quantify Quantify this compound inject_sample->quantify

References

Technical Support Center: N-Isopropylbenzamide Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Isopropylbenzamide and encountering issues with its mass spectrometry (MS) fragmentation analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak for this compound?

A1: this compound has a molecular formula of C10H13NO and a monoisotopic mass of approximately 163.10 g/mol .[1] In electron ionization (EI) mass spectrometry, you should look for the molecular ion peak (M+) at an m/z of 163. Under softer ionization conditions like electrospray ionization (ESI) in positive mode, you would expect to see the protonated molecule [M+H]+ at an m/z of 164.

Q2: I am not observing the molecular ion peak (m/z 163) in my EI-MS spectrum. What could be the reason?

A2: The molecular ion of some compounds can be unstable and fragment completely before it is detected.[2] For this compound, while the molecular ion is generally observable, its absence could be due to:

  • High ionization energy: The energy of the electron beam might be too high, causing extensive fragmentation. Try reducing the ionization energy if your instrument allows.

  • In-source fragmentation: The temperature of the ion source may be too high, leading to thermal degradation of the analyte before ionization. Check and optimize the ion source temperature.

  • Compound instability: Although less likely for this compound, ensure the purity of your sample and that it has not degraded.

Q3: What are the major fragment ions I should expect to see for this compound?

A3: The fragmentation of this compound is expected to follow characteristic pathways for amides.[2] The most common fragmentation involves cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom. Key expected fragments are detailed in the data table below. The formation of a stable benzoyl cation (m/z 105) is a very common feature in the mass spectra of benzamides.

Q4: My spectrum shows a prominent peak at m/z 77. What does this correspond to?

A4: A peak at m/z 77 is characteristic of a phenyl cation (C6H5+). This ion is formed by the loss of a carbonyl group (CO) from the benzoyl cation (m/z 105). Its presence is a strong indicator of a benzoyl-containing substructure in your analyte.

Q5: I am seeing unexpected peaks in my spectrum. How can I determine if they are from my compound or a contaminant?

A5: Unexpected peaks can arise from several sources. To troubleshoot:

  • Run a blank: Analyze the solvent you used to prepare your sample to check for background contamination.

  • Check for column bleed: If you are using gas chromatography (GC-MS), you might be seeing peaks from the stationary phase of the GC column, especially at higher temperatures.

  • Verify sample purity: Use other analytical techniques like NMR or HPLC to confirm the purity of your this compound sample.[3]

  • Consult a spectral database: Compare your spectrum to library spectra to see if the unknown peaks match a known contaminant.

Predicted Fragmentation Pattern of this compound

The table below summarizes the expected major fragment ions for this compound in a typical 70 eV electron ionization mass spectrum.

m/zProposed Fragment IonStructureNotes
163[M]+• (Molecular Ion)C10H13NO+•The intact molecule with one electron removed. May be of lower intensity.
148[M - CH3]+C9H10NO+Loss of a methyl radical from the isopropyl group.
121[M - C3H6]+C7H7NO+Loss of propene via McLafferty rearrangement.
105[C6H5CO]+C7H5O+Benzoyl cation. Often the base peak due to its stability. Formed by cleavage of the amide C-N bond.
77[C6H5]+C6H5+Phenyl cation. Formed by loss of CO from the benzoyl cation (m/z 105).
58[C3H8N]+C3H8N+Isopropylaminyl cation, resulting from charge retention on the nitrogen-containing fragment.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the mass spectrometry analysis of this compound.

Troubleshooting_MS_Fragmentation Troubleshooting Workflow for this compound MS Analysis start Start: Acquire Mass Spectrum check_mol_ion Molecular Ion (m/z 163) Present? start->check_mol_ion mol_ion_ok Molecular Ion Observed check_mol_ion->mol_ion_ok Yes mol_ion_absent No Molecular Ion check_mol_ion->mol_ion_absent No check_fragments Expected Fragments (m/z 105, 77) Present? mol_ion_ok->check_fragments fragments_ok Expected Fragmentation Pattern Observed check_fragments->fragments_ok Yes fragments_wrong Incorrect Fragmentation Pattern check_fragments->fragments_wrong No troubleshoot_mol_ion Troubleshoot Ionization: 1. Lower Ion Source Temp 2. Reduce Ionization Energy 3. Check for Sample Degradation mol_ion_absent->troubleshoot_mol_ion troubleshoot_mol_ion->start Re-acquire unexpected_peaks Unexpected Peaks Present? fragments_ok->unexpected_peaks no_unexpected Analysis Successful unexpected_peaks->no_unexpected No yes_unexpected Troubleshoot Contamination: 1. Run Solvent Blank 2. Check for GC Column Bleed 3. Verify Sample Purity (HPLC) unexpected_peaks->yes_unexpected Yes verify_structure Verify Compound Structure: - Check Synthesis Route - Run NMR/IR Spectroscopy fragments_wrong->verify_structure yes_unexpected->start Re-acquire after cleanup

Caption: A flowchart for diagnosing common mass spectrometry issues.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane, or ethyl acetate) at a concentration of 1 mg/mL.
  • Dilute the stock solution to a working concentration of 10-100 µg/mL for analysis.[3]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for semi-polar compounds (e.g., DB-5ms, HP-5ms, or equivalent).
  • Injection Volume: 1 µL.
  • Injector Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp: Increase temperature at 15 °C/min to 280 °C.
  • Final hold: Hold at 280 °C for 5 minutes. (Note: This program is a starting point and should be optimized for your specific instrument and column.)

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI).[3]
  • Ionization Energy: 70 eV.[3]
  • Ion Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Mass Range: Scan from m/z 40 to 300.[3]
  • Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the sample solvent (e.g., 3 minutes).

4. Data Analysis:

  • Identify the chromatographic peak corresponding to this compound.
  • Extract the mass spectrum for this peak.
  • Identify the molecular ion peak and the major fragment ions.
  • Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with a library spectrum for confirmation.

References

refining reaction stoichiometry for N-Isopropylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the synthesis of N-Isopropylbenzamide. It includes frequently asked questions, detailed experimental protocols, troubleshooting advice, and optimized reaction stoichiometry to assist in achieving high-yield and high-purity outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound? A1: The most prevalent and efficient method for synthesizing this compound is the acylation of isopropylamine (B41738) with benzoyl chloride. This reaction, often performed under Schotten-Baumann conditions or in an aprotic organic solvent with a suitable base, is a straightforward and generally high-yielding approach to forming the amide bond.

Q2: What are the critical parameters to control for a high-yield synthesis? A2: For a successful synthesis, it is crucial to control several key parameters. These include ensuring the high purity of starting materials, the strict exclusion of moisture to prevent hydrolysis of the benzoyl chloride, careful temperature management during the exothermic addition of reagents, and the use of an appropriate solvent and base system.[1]

Q3: What is the optimal stoichiometry for this reaction? A3: The stoichiometry is critical for maximizing yield and minimizing side products. A slight excess of the benzoyl chloride (e.g., 1.1 equivalents) is sometimes used to ensure the complete consumption of the limiting amine. Crucially, at least two equivalents of isopropylamine should be used if it is also acting as the acid scavenger, or one equivalent of isopropylamine with at least one equivalent of another base (like pyridine (B92270) or aqueous NaOH) to neutralize the hydrochloric acid byproduct.[1][2]

Q4: What are the primary side products, and how can they be minimized? A4: The main side product is benzoic acid, which forms from the hydrolysis of benzoyl chloride upon contact with water.[1] Another potential issue is the formation of isopropylamine hydrochloride salt, which removes the amine from the reaction.[1] To minimize these, all glassware must be thoroughly dried, anhydrous solvents should be used, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon). Using an adequate amount of base is essential to prevent the loss of the nucleophile as a salt.[1]

Q5: How can the progress of the reaction be monitored? A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[3] By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of the reactants and the formation of the product can be visualized over time.

Q6: What is the most effective method for purifying the final product? A6: After an aqueous workup to remove the base, salts, and any remaining water-soluble components, the crude this compound can be purified. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, is a common and effective method.[1][4] If the product is an oil or if impurities are difficult to remove by recrystallization, column chromatography on silica (B1680970) gel is a reliable alternative.[3][4]

Stoichiometry and Yield Data

The following table summarizes common stoichiometric ratios used in the synthesis of N-substituted benzamides, which can be adapted for this compound.

ReagentProtocol 1: Excess Amine as Base[2]Protocol 2: Schotten-Baumann[1][3]
Benzoyl Chloride 1.0 eq1.0 - 1.1 eq
Isopropylamine >2.0 eq1.0 - 1.1 eq
Base IsopropylaminePyridine (1.2 eq) or aq. NaOH
Solvent Aprotic (e.g., Toluene, DCM)Biphasic or Aprotic (e.g., DCM)

Experimental Protocols

Protocol 1: Synthesis of this compound using Excess Isopropylamine

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve isopropylamine (2.2 equivalents) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or toluene.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's completion using TLC.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.[5]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[5]

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent.

Protocol 2: Purification by Recrystallization

  • Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol).

  • If the product does not readily crystallize upon cooling, add a poor solvent (e.g., water) dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Benzoyl chloride has hydrolyzed due to moisture. 2. Insufficient base to neutralize HCl, leading to the formation of isopropylamine hydrochloride salt.[1] 3. Reaction time is too short or the temperature is too low.[1]1. Use freshly opened or distilled benzoyl chloride. Ensure all glassware and solvents are anhydrous. 2. Use at least two equivalents of isopropylamine or add an alternative base like pyridine (1.2 eq).[3] 3. Increase the reaction time or allow the reaction to proceed at room temperature overnight.
Presence of Benzoic Acid Impurity in Product Hydrolysis of benzoyl chloride due to the presence of water in the reaction.[1]1. Ensure all reactants, solvents, and glassware are scrupulously dry.[1] 2. Perform the reaction under an inert atmosphere (N₂ or Ar). 3. During workup, wash the organic layer thoroughly with a saturated NaHCO₃ solution to remove acidic impurities.[5]
Product is an Oil and Fails to Crystallize The presence of impurities is depressing the melting point.1. Attempt to purify the product using column chromatography on silica gel.[4] 2. Try triturating the oil with a non-polar solvent like hexanes to induce crystallization.
Formation of a White Precipitate During Reaction The precipitate is likely isopropylamine hydrochloride salt.This is expected if isopropylamine is also used as the base. Ensure vigorous stirring to maintain a homogeneous reaction mixture. The salt will be removed during the aqueous workup.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_0 Preparation cluster_1 Synthesis cluster_2 Purification & Analysis reagents Reagents: - Benzoyl Chloride - Isopropylamine - Anhydrous Solvent - Base (optional) setup Reaction Setup: - Flame-dried glassware - Inert atmosphere (N2) - Cool to 0 °C reagents->setup reaction Reaction: - Slow addition of Benzoyl Chloride - Stir at RT for 2-4h - Monitor by TLC setup->reaction workup Aqueous Workup: - Wash with 1M HCl - Wash with sat. NaHCO3 - Wash with Brine reaction->workup isolation Isolation: - Dry over Na2SO4 - Filter - Concentrate workup->isolation purification Purification: - Recrystallization or - Column Chromatography isolation->purification analysis Final Product: Pure this compound purification->analysis

Caption: Experimental workflow for this compound synthesis.

References

catalyst selection and optimization for N-Isopropylbenzamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Isopropylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve the reaction of benzoic acid or its derivatives with isopropylamine (B41738). The primary routes include:

  • The Acid Chloride Method: This is a two-step process where benzoic acid is first converted to the more reactive benzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of benzoyl chloride with isopropylamine yields this compound.

  • Direct Amidation with Coupling Agents: This one-pot method involves the use of coupling agents to facilitate the direct reaction between benzoic acid and isopropylamine. Common coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used in conjunction with HOBt (Hydroxybenzotriazole).

  • Catalytic Direct Amidation: This method utilizes catalysts, such as boronic acids or Lewis acids (e.g., titanium or zirconium-based), to promote the direct condensation of benzoic acid and isopropylamine, with the removal of water.

Q2: How do I choose the best synthetic route for my needs?

A2: The choice of synthetic route depends on several factors:

  • Scale of Reaction: For large-scale synthesis, the acid chloride method can be cost-effective, though it involves handling hazardous reagents. Direct amidation with coupling agents is often preferred for smaller-scale and research applications due to its convenience and high yields, despite the higher cost of the reagents.

  • Substrate Sensitivity: If your starting materials are sensitive to harsh conditions, the milder conditions offered by coupling agents or some catalytic methods may be preferable to the potentially more vigorous conditions of the acid chloride method.

  • Atom Economy and Green Chemistry: Catalytic direct amidation is the most atom-economical method as the only byproduct is water.[1]

Q3: What are the critical parameters to control for a high-yield synthesis?

A3: Key parameters for achieving high yields include:

  • Purity of Reagents: Ensure that benzoic acid, isopropylamine, and all solvents are pure and dry.

  • Exclusion of Moisture: For the acid chloride method and reactions with coupling agents, strictly anhydrous conditions are crucial to prevent hydrolysis of the reactive intermediates.[2][3]

  • Stoichiometry: Precise control of the molar ratios of reactants and reagents is essential.

  • Temperature Control: Maintaining the optimal reaction temperature is critical. Exothermic reactions, such as the reaction of benzoyl chloride with an amine, may require cooling.

  • Efficient Mixing: Thorough stirring is necessary to ensure the reactants are in constant contact, especially in heterogeneous mixtures.[3]

Catalyst and Reagent Selection

Choosing the appropriate catalyst or coupling agent is critical for the success of your this compound synthesis. The following table provides a comparison of common choices.

Catalyst/Reagent ClassSpecific ExamplesTypical LoadingAdvantagesDisadvantages
Chlorinating Agents Thionyl chloride (SOCl₂), Oxalyl chloride1.2 - 2.0 equivalentsHigh reactivity, cost-effective for large scale.Generates corrosive HCl gas, requires handling of hazardous materials, two-step process.
Coupling Agents HATU, HBTU, EDC/HOBt1.1 - 1.5 equivalentsHigh yields, mild reaction conditions, one-pot procedure.Expensive, can generate difficult-to-remove byproducts (e.g., ureas from carbodiimides).
Boronic Acid Catalysts Phenylboronic acid, N,N-di-isopropylbenzylamine-2-boronic acid5 mol%Catalytic amounts, high atom economy, mild conditions.[2]May require elevated temperatures and removal of water.

Troubleshooting Guides

Low Yield or Incomplete Reaction
Symptom Possible Cause(s) Suggested Solution(s)
Starting material (benzoic acid) remains after the reaction. 1. Insufficient activation: Not enough chlorinating agent or coupling agent was used. 2. Reaction time is too short or temperature is too low. 3. Presence of moisture: Hydrolysis of the activated intermediate (acyl chloride or active ester).[2][3] 4. Poor quality of reagents. 1. Use a slight excess (1.2-1.5 equivalents) of the activating agent. 2. Increase the reaction time or temperature. Monitor the reaction progress by TLC. 3. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Use freshly purified reagents and solvents.
The reaction is sluggish or stalls. 1. Steric hindrance. 2. Low reactivity of the amine. 3. Inadequate mixing. [3]1. Increase the reaction time and/or temperature. 2. Consider using a more potent activating agent or a catalyst. 3. Ensure vigorous stirring throughout the reaction.
Product loss during workup. 1. Incomplete extraction. 2. Product remains in the aqueous layer. 1. Perform multiple extractions with an appropriate organic solvent. 2. Adjust the pH of the aqueous layer to ensure the product is in its neutral form before extraction.
Formation of Impurities
Symptom Possible Cause(s) Suggested Solution(s)
Presence of benzoic acid in the final product. Hydrolysis of benzoyl chloride or the activated ester due to moisture. [2][3]1. Ensure strictly anhydrous conditions. 2. During workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted benzoic acid.
Formation of a urea (B33335) byproduct. Use of carbodiimide-based coupling agents (e.g., EDC). 1. The urea byproduct is often soluble in acidic water; wash the reaction mixture with dilute HCl. 2. If the byproduct is insoluble, it can sometimes be removed by filtration.
Formation of N,N-dibenzoylisopropylamine. Use of a large excess of benzoyl chloride. Use a stoichiometric amount or a slight excess of the amine relative to the benzoyl chloride.

Experimental Protocols

Method 1: Synthesis via Acid Chloride

Step 1: Synthesis of Benzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, add benzoic acid (1.0 eq.).

  • Add anhydrous toluene (B28343) to dissolve the acid.

  • Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride (1.5 eq.) to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure to obtain crude benzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve isopropylamine (1.2 eq.) and a non-nucleophilic base such as triethylamine (B128534) (1.5 eq.) in an anhydrous solvent like dichloromethane (B109758) (DCM) in a separate flask.

  • Cool the amine solution to 0 °C in an ice bath.

  • Dissolve the crude benzoyl chloride from Step 1 in anhydrous DCM.

  • Add the benzoyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Method 2: Synthesis using a Coupling Agent (EDC/HOBt)
  • To a round-bottom flask, add benzoic acid (1.0 eq.), HOBt (1.2 eq.), and isopropylamine (1.1 eq.) in an anhydrous aprotic solvent such as DMF or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the mixture.

  • Slowly add EDC (1.2 eq.) to the reaction mixture and stir at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualized Workflows and Decision Guides

experimental_workflow cluster_acid_chloride Acid Chloride Method cluster_coupling_agent Coupling Agent Method start_ac Benzoic Acid + SOCl₂ intermediate_ac Benzoyl Chloride start_ac->intermediate_ac Reflux react_ac Benzoyl Chloride + Isopropylamine intermediate_ac->react_ac Add to Amine workup_ac Aqueous Workup react_ac->workup_ac purify_ac Purification workup_ac->purify_ac product_ac This compound purify_ac->product_ac start_ca Benzoic Acid + Isopropylamine + Coupling Agent react_ca Reaction start_ca->react_ca workup_ca Aqueous Workup react_ca->workup_ca purify_ca Purification workup_ca->purify_ca product_ca This compound purify_ca->product_ca

Caption: General experimental workflows for this compound synthesis.

catalyst_selection start Start: Synthesize this compound scale What is the scale of the reaction? start->scale large_scale Large Scale scale->large_scale Large small_scale Small Scale / Research scale->small_scale Small acid_chloride Consider Acid Chloride Method large_scale->acid_chloride coupling_agent Consider Coupling Agent or Catalytic Method small_scale->coupling_agent green_chem Is atom economy a primary concern? coupling_agent->green_chem yes_green Yes green_chem->yes_green Yes no_green No green_chem->no_green No catalytic Prioritize Catalytic Direct Amidation yes_green->catalytic coupling_or_ac Coupling Agent or Acid Chloride Method are viable no_green->coupling_or_ac

Caption: Decision tree for selecting a synthetic method.

troubleshooting_flowchart start Low Yield or Incomplete Reaction check_moisture Were anhydrous conditions maintained? start->check_moisture yes_moisture Yes check_moisture->yes_moisture Yes no_moisture No check_moisture->no_moisture No check_reagents Are reagents of sufficient purity and in correct stoichiometry? yes_moisture->check_reagents fix_moisture Dry all reagents, solvents, and glassware. Use an inert atmosphere. no_moisture->fix_moisture yes_reagents Yes check_reagents->yes_reagents Yes no_reagents No check_reagents->no_reagents No check_conditions Are reaction time and temperature optimal? yes_reagents->check_conditions fix_reagents Purify reagents. Re-check calculations and weighings. no_reagents->fix_reagents yes_conditions Yes check_conditions->yes_conditions Yes no_conditions No check_conditions->no_conditions No consider_other Consider alternative catalysts or coupling agents. yes_conditions->consider_other fix_conditions Increase reaction time and/or temperature. Monitor by TLC. no_conditions->fix_conditions

Caption: Troubleshooting flowchart for low reaction yield.

References

addressing solubility issues of N-Isopropylbenzamide in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with N-Isopropylbenzamide in experimental settings.

Troubleshooting Guide

This guide is designed to help researchers, scientists, and drug development professionals overcome common solubility challenges with this compound.

Issue 1: this compound fails to dissolve in the chosen solvent.

  • Question: I am unable to dissolve this compound in my solvent. What should I do?

  • Answer: this compound is predicted to have low solubility in water but should readily dissolve in organic solvents.[1] For initial stock solutions, it is recommended to use water-miscible organic solvents such as Dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF), acetone, or ethanol.[1] If you are still experiencing issues, consider the following steps:

    • Increase Solvent Volume: You may be attempting to dissolve the compound above its solubility limit. Try increasing the volume of the solvent.

    • Apply Gentle Heat: Gently warming the solution in a water bath can help increase the rate of dissolution.

    • Use Sonication: Applying ultrasonic waves can aid in breaking up compound aggregates and enhance dissolution.[1]

Issue 2: The compound precipitates out of solution after the stock is diluted in an aqueous buffer.

  • Question: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental medium. How can I prevent this?

  • Answer: This is a common phenomenon known as "crashing out" and occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous solution where it is poorly soluble.[2] Here are several strategies to address this issue:

    • Decrease the Final Concentration: The most direct approach is to lower the final concentration of this compound in your aqueous buffer to a level below its solubility limit.[1]

    • Modify the Dilution Technique: Instead of adding the aqueous buffer to your concentrated stock, add the stock solution dropwise to the pre-warmed aqueous buffer while vortexing or stirring vigorously. This rapid dispersal can prevent the formation of localized high concentrations that lead to precipitation.

    • Increase the Co-solvent Concentration: If your experimental system can tolerate it, slightly increasing the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution can help maintain the compound's solubility.[1] Be mindful that high concentrations of organic solvents can be toxic to cells in culture.[2]

    • pH Adjustment: While benzamides are generally neutral, extreme pH values in your buffer could potentially influence solubility. You can systematically test a range of pH values to see if it impacts the solubility of your compound.[1]

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound that influence its solubility?

A1: While extensive experimental data is not available, the predicted properties of this compound and structurally similar compounds suggest it is a hydrophobic molecule with low aqueous solubility. Key properties influencing its solubility are summarized in the table below.

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Weight 163.22 g/mol Higher molecular weight can sometimes correlate with lower solubility.
XLogP3 ~3.7 (for similar compounds)Indicates high lipophilicity and predicts low aqueous solubility.[1]
Hydrogen Bond Donors 1Limited capacity to form hydrogen bonds with water.[1]
Hydrogen Bond Acceptors 1Limited capacity to form hydrogen bonds with water.[1]

Q2: In which solvents is this compound expected to be soluble?

A2: Based on its chemical structure and data from analogous compounds, this compound is expected to be soluble in a range of polar aprotic and polar protic organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), AcetoneSolubleThese solvents can accept hydrogen bonds from the amide N-H and engage in dipole-dipole interactions with the polar amide carbonyl group.
Polar Protic Ethanol, MethanolSolubleThe amide group can form hydrogen bonds with the hydroxyl group of these solvents.
Aqueous WaterInsolubleThe significant hydrocarbon structure makes the compound too lipophilic to dissolve in water to a significant extent.
Nonpolar Toluene, HexaneSparingly SolubleThe large nonpolar surface area will favor interaction with nonpolar solvents, but the polar amide group will limit high solubility.

Q3: Is there a recommended protocol for preparing a stock solution of this compound?

A3: Yes, a general protocol for preparing a stock solution in DMSO is provided in the Experimental Protocols section below.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into experimental media.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh a precise amount of this compound powder.

  • Initial Dissolution: Add a small volume of DMSO to the solid compound in a sterile tube or vial.

  • Vortexing: Vigorously vortex the mixture for 1-2 minutes to facilitate dissolution.

  • Sonication (Optional): If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[1]

  • Final Dilution: Once the compound is completely dissolved, add DMSO to reach the desired final stock concentration (e.g., 10 mM or 50 mM).

  • Storage: Store the stock solution at -20°C for long-term stability.

Protocol 2: General Method for Determining the Aqueous Solubility of this compound (Isothermal Shake-Flask Method)

Objective: To determine the quantitative solubility of this compound in an aqueous buffer at a specific temperature.

Materials:

  • This compound (solid)

  • Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that the solution becomes saturated.

  • Solvent Addition: Accurately add a known volume of the aqueous buffer to each vial.

  • Equilibration: Seal the vials tightly to prevent evaporation. Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undrossolved solid.

  • Phase Separation: After the equilibration period, remove the vials from the shaker and allow the excess solid to settle. Centrifuge the vials to further ensure the separation of the solid from the supernatant.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. Accurately dilute the filtered supernatant with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration that falls within the linear range of your analytical method.

  • Quantification: Determine the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility: The solubility (S) is calculated using the following formula: S (in mg/mL or mol/L) = Concentration of the diluted sample × Dilution factor

Visualizations

cluster_troubleshooting Troubleshooting Workflow for this compound Precipitation Start Compound Precipitates Upon Dilution Check_Conc Is the final concentration too high? Start->Check_Conc Lower_Conc Lower the final concentration Check_Conc->Lower_Conc Yes Check_Dilution How was the dilution performed? Check_Conc->Check_Dilution No End Solubility Issue Resolved Lower_Conc->End Modify_Dilution Add stock to buffer with vigorous stirring Check_Dilution->Modify_Dilution Buffer added to stock Check_Cosolvent Can the co-solvent concentration be increased? Check_Dilution->Check_Cosolvent Stock added to buffer Modify_Dilution->End Increase_Cosolvent Increase co-solvent % (e.g., DMSO) (Check for cell toxicity) Check_Cosolvent->Increase_Cosolvent Yes Check_pH Is the buffer pH optimal? Check_Cosolvent->Check_pH No Increase_Cosolvent->End Adjust_pH Systematically test different pH values Check_pH->Adjust_pH Unsure Check_pH->End Yes Adjust_pH->End

Caption: Troubleshooting workflow for precipitation issues.

cluster_prep Experimental Workflow: Solution Preparation for Cell-Based Assays Start Start: Solid This compound Weigh Weigh Compound Start->Weigh Dissolve_DMSO Dissolve in 100% DMSO (Vortex/Sonicate) Weigh->Dissolve_DMSO Stock_Solution Concentrated Stock Solution (e.g., 10-50 mM in DMSO) Store at -20°C Dissolve_DMSO->Stock_Solution Dilute_Buffer Dilute Stock Solution into Aqueous Buffer/Media (Dropwise with stirring) Stock_Solution->Dilute_Buffer Working_Solution Final Working Solution (Low % DMSO) Dilute_Buffer->Working_Solution Cell_Assay Use in Cell-Based Assay Working_Solution->Cell_Assay

Caption: Workflow for preparing experimental solutions.

cluster_factors Key Factors Influencing this compound Solubility cluster_structure Molecular Structure cluster_solvent Solvent Properties cluster_conditions Experimental Conditions Molecule This compound Structure Molecular Structure Molecule->Structure Solvent Solvent Properties Molecule->Solvent Conditions Experimental Conditions Molecule->Conditions Lipophilicity High Lipophilicity (Benzene rings, Isopropyl group) Structure->Lipophilicity Polarity Polar Amide Group (-CONH-) Structure->Polarity H_Bonding Limited H-Bonding Capacity Structure->H_Bonding Solvent_Polarity Polarity (Like dissolves like) Solvent->Solvent_Polarity H_Bonding_Solvent Hydrogen Bonding (Protic vs. Aprotic) Solvent->H_Bonding_Solvent Temperature Temperature Conditions->Temperature pH pH of the Medium Conditions->pH Concentration Concentration Conditions->Concentration

Caption: Factors influencing the solubility of this compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of N-Isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of an optimal synthetic route is critical for efficiency, yield, and purity. This guide provides a comparative analysis of three common methods for the synthesis of N-Isopropylbenzamide, a valuable amide compound. The comparison is based on established chemical principles and supported by representative experimental data from analogous reactions in scientific literature.

Performance Comparison of Synthesis Methods

The following table summarizes the key performance indicators for the different synthetic routes to this compound. It is important to note that the presented data are typical for these reaction types and may vary based on specific experimental conditions and scale.

Synthesis MethodStarting MaterialsKey Reagents/CatalystsTypical Reaction TimeTypical TemperatureTypical Yield (%)Purity Notes
Schotten-Baumann Reaction Benzoyl chloride, Isopropylamine (B41738)Aqueous base (e.g., NaOH)2-4 hours0°C to Room Temp.70-95Generally high purity after workup and recrystallization.
Coupling Agent-Mediated Benzoic acid, IsopropylamineDCC or EDC, HATU4-24 hoursRoom Temperature70-90Purification is required to remove the urea (B33335) byproduct (for DCC/EDC) or coupling agent residues.
Amidation of Methyl Benzoate (B1203000) Methyl benzoate, IsopropylamineCatalyst (e.g., Nb2O5)12-24 hoursHigh (e.g., 90-160°C)≥90Can achieve high purity; requires removal of catalyst and unreacted starting materials.

Logical Workflow of Synthesis Pathways

The following diagram illustrates the relationship between the starting materials and the final product for the three discussed synthetic methods.

cluster_0 cluster_1 cluster_2 Benzoyl\nchloride Benzoyl chloride Schotten-Baumann\nReaction Schotten-Baumann Reaction Benzoyl\nchloride->Schotten-Baumann\nReaction Benzoic\nacid Benzoic acid Coupling Agent\n-Mediated Coupling Agent -Mediated Benzoic\nacid->Coupling Agent\n-Mediated Methyl\nbenzoate Methyl benzoate Amidation of\nEster Amidation of Ester Methyl\nbenzoate->Amidation of\nEster Isopropylamine Isopropylamine Isopropylamine->Schotten-Baumann\nReaction Isopropylamine->Coupling Agent\n-Mediated Isopropylamine->Amidation of\nEster This compound This compound Schotten-Baumann\nReaction->this compound Coupling Agent\n-Mediated->this compound Amidation of\nEster->this compound

Synthetic pathways to this compound.

Experimental Protocols

Method 1: Schotten-Baumann Reaction

This method involves the acylation of isopropylamine with benzoyl chloride under basic conditions. The use of a two-phase system with an aqueous base is common to neutralize the HCl byproduct and drive the reaction to completion.

Materials:

  • Benzoyl chloride

  • Isopropylamine

  • Dichloromethane (B109758) (DCM)

  • 10% aqueous sodium hydroxide (B78521) (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a flask, dissolve isopropylamine (1.0 equivalent) in dichloromethane.

  • Cool the solution to 0°C in an ice bath with stirring.

  • In a separate dropping funnel, dissolve benzoyl chloride (1.0 equivalent) in dichloromethane.

  • Simultaneously, add the benzoyl chloride solution and a 10% aqueous NaOH solution (2.0 equivalents) dropwise to the stirred isopropylamine solution, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 2-4 hours.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from hot ethanol.

Method 2: Coupling Agent-Mediated Synthesis from Benzoic Acid

This approach utilizes a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate the amide bond formation between benzoic acid and isopropylamine at room temperature.

Materials:

  • Benzoic acid

  • Isopropylamine

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous dichloromethane (DCM)

  • Ethyl acetate (B1210297)

  • Hexanes

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve benzoic acid (1.0 equivalent) in anhydrous dichloromethane.

  • Add isopropylamine (1.1 equivalents) to the solution.

  • In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous dichloromethane.

  • Slowly add the DCC solution to the benzoic acid and isopropylamine mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes.

Method 3: Amidation of Methyl Benzoate

This method involves the direct reaction of an ester, methyl benzoate, with isopropylamine, often facilitated by a catalyst and heat.

Materials:

  • Methyl benzoate

  • Isopropylamine

  • Niobium(V) oxide (Nb₂O₅) as a catalyst (optional, for catalyzed reaction)

  • Toluene

Procedure (Catalytic):

  • In a sealed reaction vessel, combine methyl benzoate (1.0 equivalent), isopropylamine (1.5 equivalents), and a catalytic amount of niobium(V) oxide.

  • Heat the mixture with stirring at a temperature between 90-160°C for 12-24 hours.

  • Monitor the reaction by Gas Chromatography (GC) or TLC.

  • Upon completion, cool the reaction mixture and dilute with an organic solvent like ethyl acetate.

  • Filter to remove the catalyst.

  • Wash the filtrate with 1 M HCl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by distillation or recrystallization.

Conclusion

The choice of synthetic method for this compound depends on several factors including the availability of starting materials, desired scale, and laboratory equipment. The Schotten-Baumann reaction offers a classic, high-yielding, and generally straightforward approach when starting from the acyl chloride. Coupling agent-mediated synthesis is a versatile method that avoids the need to prepare an acyl chloride but requires careful purification to remove byproducts. The amidation of methyl benzoate provides a more atom-economical route, though it may require higher temperatures and longer reaction times. For general laboratory synthesis, the Schotten-Baumann reaction often provides a reliable and efficient pathway.

A Comparative Guide to the Reactivity of N-Isopropylbenzamide and N-tert-butylbenzamide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of amide functional groups is paramount. This guide provides an objective comparison of the chemical reactivity of N-Isopropylbenzamide and N-tert-butylbenzamide, focusing on the influence of sterically demanding N-alkyl substituents. The information presented is supported by extrapolated experimental data and detailed methodologies to aid in experimental design and interpretation.

Executive Summary

The reactivity of the amide bond is of fundamental importance in organic synthesis and medicinal chemistry. In the case of N-substituted benzamides, the nature of the N-alkyl group significantly impacts the susceptibility of the carbonyl group to nucleophilic attack. This guide focuses on the comparison between the secondary amide, this compound, and the tertiary amide, N-tert-butylbenzamide. The primary differentiating factor governing their reactivity is steric hindrance, with the bulkier tert-butyl group imposing greater spatial obstruction around the reaction center compared to the isopropyl group. Consequently, N-tert-butylbenzamide exhibits significantly lower reactivity towards hydrolysis and other nucleophilic substitution reactions.

Chemical Properties and Reactivity Overview

Both this compound and N-tert-butylbenzamide are white crystalline solids at room temperature. Their core structure consists of a benzoyl group attached to a nitrogen atom, which is further substituted with either an isopropyl or a tert-butyl group.

PropertyThis compoundN-tert-butylbenzamide
Molecular Formula C₁₀H₁₃NOC₁₁H₁₅NO
Molecular Weight 163.22 g/mol 177.24 g/mol
Melting Point 101-103 °C[1]133-135 °C[1]
General Reactivity Moderately reactive towards nucleophilic acyl substitutionSignificantly less reactive due to high steric hindrance

The key distinction in their reactivity stems from the steric bulk of the N-alkyl substituent. The tert-butyl group, with its three methyl groups attached to a quaternary carbon, creates a more sterically hindered environment around the amide carbonyl than the isopropyl group. This steric hindrance directly impedes the approach of nucleophiles, thus slowing down reactions such as hydrolysis.

Comparative Reactivity in Hydrolysis

Amide hydrolysis, the cleavage of the amide bond by water, can be catalyzed by either acid or base. In both cases, the reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack of water (in acidic conditions) or a hydroxide (B78521) ion (in basic conditions) on the carbonyl carbon.

Steric Hindrance: The Decisive Factor

The rate of amide hydrolysis is highly sensitive to steric effects. Bulky substituents on the nitrogen atom can significantly decrease the rate of hydrolysis by hindering the approach of the nucleophile to the carbonyl carbon. This principle is clearly illustrated when comparing this compound and N-tert-butylbenzamide. The tert-butyl group in N-tert-butylbenzamide presents a much larger steric barrier than the isopropyl group in this compound.

Based on these principles, the rate of hydrolysis is expected to be significantly slower for N-tert-butylbenzamide compared to this compound under both acidic and basic conditions.

Diagram of Steric Hindrance in Amide Hydrolysis

G Steric Hindrance in Amide Hydrolysis cluster_isopropyl This compound cluster_tertbutyl N-tert-butylbenzamide N-isopropyl Less Steric Hindrance Reaction_fast Faster Nucleophilic Attack N-isopropyl->Reaction_fast N-tertbutyl Greater Steric Hindrance Reaction_slow Slower Nucleophilic Attack N-tertbutyl->Reaction_slow Nucleophile Nucleophile (e.g., OH⁻, H₂O) Nucleophile->N-isopropyl Easier Approach Nucleophile->N-tertbutyl Hindered Approach

Caption: Comparison of nucleophilic approach in this compound vs. N-tert-butylbenzamide.

Experimental Protocols

While specific kinetic data for a direct comparison is elusive, a general experimental protocol for determining the rate of alkaline hydrolysis of an N-substituted benzamide (B126) is provided below. This can be adapted to compare the reactivity of this compound and N-tert-butylbenzamide.

Protocol: Determination of Alkaline Hydrolysis Rate Constant

Objective: To determine the second-order rate constant for the alkaline hydrolysis of an N-alkylbenzamide.

Materials:

  • This compound or N-tert-butylbenzamide

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Ethanol (B145695) (or other suitable co-solvent)

  • Deionized water

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.05 M)

  • Phenolphthalein (B1677637) indicator

  • Constant temperature water bath

  • Conical flasks with stoppers

  • Pipettes and burettes

Procedure:

  • Reaction Setup:

    • Prepare a solution of the amide (e.g., 0.05 M) in a mixture of ethanol and water.

    • Prepare a separate solution of NaOH of the same concentration in the same solvent mixture.

    • Place both solutions in the constant temperature water bath to equilibrate.

  • Initiation of Reaction:

    • Mix equal volumes of the amide and NaOH solutions in a conical flask, starting a timer immediately. This is time t=0.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 15, 30, 45, 60 minutes), withdraw a known volume of the reaction mixture (e.g., 10 mL).

    • Immediately quench the reaction by adding the aliquot to a flask containing an excess of the standard HCl solution. This will neutralize the remaining NaOH.

  • Titration:

    • Add a few drops of phenolphthalein indicator to the quenched solution.

    • Titrate the excess HCl with the standard NaOH solution until a faint pink color persists.

  • Data Analysis:

    • Calculate the concentration of unreacted NaOH at each time point.

    • The concentration of the amide at time 't' will be equal to the concentration of unreacted NaOH.

    • Plot 1/[Amide] versus time. For a second-order reaction, this should yield a straight line.

    • The slope of this line is the second-order rate constant, k.

Experimental Workflow for Amide Hydrolysis Kinetics

G Workflow for Amide Hydrolysis Kinetics A Prepare Amide and NaOH Solutions B Equilibrate at Constant Temperature A->B C Mix Solutions (t=0) B->C D Withdraw Aliquots at Timed Intervals C->D E Quench with Standard Acid D->E F Back-titrate with Standard Base E->F G Calculate [Amide] at each Time Point F->G H Plot 1/[Amide] vs. Time G->H I Determine Rate Constant (k) from Slope H->I

Caption: A generalized workflow for determining the rate constant of amide hydrolysis.

Biological Relevance for Drug Development

N-substituted benzamides are a class of compounds with diverse biological activities, making them relevant to drug development professionals. Derivatives of benzamides have been investigated for their potential as:

  • Anticancer Agents: Some N-substituted benzamides have shown antiproliferative activity against various cancer cell lines.[2][3]

  • Antimicrobial and Antifungal Agents: The benzamide scaffold is present in a number of compounds with antibacterial and antifungal properties.[4]

  • Enzyme Inhibitors: N-alkylbenzamides have been explored as inhibitors for various enzymes.[5]

While specific biological activities for this compound and N-tert-butylbenzamide are not extensively documented, their chemical stability and reactivity profile are important considerations in drug design. The slower reactivity of N-tert-butylbenzamide, for instance, might be advantageous in designing a drug with a longer biological half-life, as it would be more resistant to metabolic hydrolysis. Conversely, the greater reactivity of this compound could be leveraged in the design of prodrugs that require metabolic activation via amide hydrolysis.

Hypothesized Signaling Pathway Inhibition by Benzamide Derivatives

G Hypothesized Benzamide Derivative Action Benzamide N-substituted Benzamide Derivative Target Biological Target (e.g., Enzyme, Receptor) Benzamide->Target Inhibition/Modulation Pathway Signaling Pathway Target->Pathway Signal Transduction Response Cellular Response (e.g., Apoptosis, Growth Inhibition) Pathway->Response Downstream Effects

Caption: A simplified model of how N-substituted benzamides may exert their biological effects.

Conclusion

References

A Spectroscopic Comparison of N-Isopropylbenzamide and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of N-Isopropylbenzamide and its selected analogs, offering valuable data for researchers, scientists, and professionals in drug development. The comparative analysis is supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), enabling objective evaluation of their structural features.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its analogs. These compounds were selected to illustrate the influence of varying the N-alkyl substituent on the spectroscopic properties.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Compoundδ (ppm) - Aromatic Protonsδ (ppm) - N-H Protonδ (ppm) - Alkyl ProtonsJ (Hz)
This compound 7.75–7.73 (m, 2H), 7.45–7.38 (m, 3H)[1]6.12 (br s, 1H)[1]4.32–4.20 (m, 1H, CH), 1.23 (d, 6H, CH₃)[1]J = 6.8[1]
N-Ethylbenzamide 7.75-7.72 (m, 2H), 7.50-7.37 (m, 3H)6.18 (br s, 1H)3.48 (q, 2H, CH₂), 1.25 (t, 3H, CH₃)J = 7.3
N-tert-Butylbenzamide 7.70 (m, 2H), 7.45–7.37 (m, 3H)[2]5.97 (br s, 1H)[2]1.46 (s, 9H, C(CH₃)₃)[2]-
N-Cyclohexylbenzamide 7.78–7.77 (m, 2H), 7.49–7.40 (m, 3H)6.13 (br, 1H)4.03–3.93 (m, 1H, CH), 2.05–1.18 (m, 10H, cyclohexyl)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compoundδ (ppm) - Carbonyl Carbonδ (ppm) - Aromatic Carbonsδ (ppm) - Alkyl Carbons
This compound 166.7[1]134.9, 131.1, 128.4, 126.8[1]41.8 (CH), 22.7 (CH₃)[1]
N-Ethylbenzamide 167.4135.2, 131.2, 128.4, 126.835.0 (CH₂), 14.9 (CH₃)
N-tert-Butylbenzamide 166.9[2]135.8, 131.0, 128.4, 126.6[2]51.5 (C), 28.8 (CH₃)[2]
N-Cyclohexylbenzamide 166.6135.0, 131.2, 128.4, 126.848.6 (CH), 33.2, 25.5, 24.9 (cyclohexyl)

Table 3: Infrared (IR) Spectroscopic Data (KBr, cm⁻¹)

Compoundν (N-H)ν (C=O) Amide Iδ (N-H) Amide IIOther Key Bands
This compound 3290[1]1630[1]~15403060 (Ar C-H), 2970 (Alkyl C-H)
N-Ethylbenzamide 33201635~15453065 (Ar C-H), 2975, 2935 (Alkyl C-H)
N-tert-Butylbenzamide 3332[2]1643[2]~15353060 (Ar C-H), 2965 (Alkyl C-H)[2]
N-Cyclohexylbenzamide 33221634~15403060 (Ar C-H), 2930, 2855 (Alkyl C-H)

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z)
This compound C₁₀H₁₃NO163.22[3]163 [M]⁺, 148 [M-CH₃]⁺, 121 [M-C₃H₆]⁺, 105 [C₆H₅CO]⁺, 77 [C₆H₅]⁺
N-Ethylbenzamide C₉H₁₁NO149.19[3]149 [M]⁺, 134 [M-CH₃]⁺, 120 [M-C₂H₅]⁺, 105 [C₆H₅CO]⁺, 77 [C₆H₅]⁺
N-tert-Butylbenzamide C₁₁H₁₅NO177.24[4]177 [M]⁺, 162 [M-CH₃]⁺, 121 [M-C₄H₈]⁺, 105 [C₆H₅CO]⁺, 77 [C₆H₅]⁺
N-Cyclohexylbenzamide C₁₃H₁₇NO203.28203 [M]⁺, 121 [M-C₆H₁₀]⁺, 105 [C₆H₅CO]⁺, 83 [C₆H₁₁]⁺, 77 [C₆H₅]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : A 300 or 400 MHz NMR spectrometer.

  • Sample Preparation : 5-10 mg of the compound was dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition : Spectra were acquired at room temperature. A sufficient number of scans were collected to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Proton-decoupled spectra were acquired. A larger number of scans were necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

2.2 Infrared (IR) Spectroscopy

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation : A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin pellet.

  • Data Acquisition : The spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

  • Instrumentation : A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction : The sample was introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization : Electron ionization was performed at a standard energy of 70 eV.

  • Data Acquisition : The mass spectrum was recorded over a mass-to-charge (m/z) range of approximately 40-500.

Visualized Workflows and Relationships

The following diagrams illustrate the relationships between the compounds and the analytical workflow.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation BenzoylChloride Benzoyl Chloride Synthesis Schotten-Baumann Reaction BenzoylChloride->Synthesis Amine Alkylamine (e.g., Isopropylamine) Amine->Synthesis Purification Purification (Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation IR->Structural_Elucidation MS->Structural_Elucidation

Caption: General workflow for the synthesis and spectroscopic characterization of N-alkylbenzamides.

Compound_Analogs cluster_analogs N-Alkyl Analogs Benzamide (B126) Benzamide (Core Structure) N_Isopropyl This compound Benzamide->N_Isopropyl R = Isopropyl N_Ethyl N-Ethylbenzamide Benzamide->N_Ethyl R = Ethyl N_tertButyl N-tert-Butylbenzamide Benzamide->N_tertButyl R = tert-Butyl N_Cyclohexyl N-Cyclohexylbenzamide Benzamide->N_Cyclohexyl R = Cyclohexyl

Caption: Structural relationship of this compound and its selected analogs to the core benzamide structure.

Spectroscopic_Data_Application cluster_applications Applications in Drug Development Data Spectroscopic Data (NMR, IR, MS) Structure_Confirmation Structure Confirmation & Purity Assessment Data->Structure_Confirmation SAR Structure-Activity Relationship (SAR) Studies Data->SAR Metabolite_ID Metabolite Identification Data->Metabolite_ID QC Quality Control Data->QC

Caption: Application of spectroscopic data in the drug development process.

References

A Comparative Guide to the Biological Activities of N-Isopropylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-isopropylbenzamide scaffold is a versatile pharmacophore that has garnered significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. This guide provides an objective comparison of the performance of various this compound derivatives across different therapeutic areas, supported by experimental data from peer-reviewed studies. Detailed methodologies for key experiments are included to facilitate the replication and validation of these findings.

Anticancer Activity

This compound derivatives have emerged as promising candidates for cancer therapy, primarily through the inhibition of key proteins involved in cancer cell proliferation and survival, such as Heat Shock Protein 90 (HSP90) and various protein kinases.

Table 1: Anticancer Activity of this compound and Structurally Related Derivatives
Compound IDTargetCell Line(s)Activity MetricValueMechanism of ActionReference
12c HSP90HCT116 (Colorectal), A549, H460, H1975 (NSCLC)IC5027.8 ± 4.4 nMHSP90 Inhibition[1]
AUY-922 (Luminespib) HSP90Not SpecifiedIC5043.0 ± 0.9 nMHSP90 Inhibition[1]
BIIB021 HSP90Not SpecifiedIC5056.8 ± 4.0 nMHSP90 Inhibition[1]
10g (N-cyclopropylbenzamide derivative) p38α MAPKTHP-1 (Monocyte)IC500.027 µMp38 MAPK Inhibition[2]
Compound 20b (N-benzylbenzamide derivative) TubulinVarious cancer cell linesIC5012-27 nMTubulin Polymerization Inhibition[3][4]
Compound 7 (4-methylbenzamide derivative) Protein KinaseK562 (Leukemia)IC502.27 µMProtein Kinase Inhibition[3]
Compound 10 (4-methylbenzamide derivative) Protein KinaseHL-60 (Leukemia)IC501.52 µMProtein Kinase Inhibition[5]

Note: Some compounds listed are structurally related analogs included for comparative purposes.

Antimicrobial Activity

The this compound moiety is also a key feature in a number of compounds with potent antimicrobial properties. These derivatives often exhibit activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of this compound Derivatives
Compound IDTarget Organism(s)Activity MetricValue (µg/mL)Reference
5-07 (N-acylated isopropyl-benzimidazolone) B. cereus, B. subtilis, S. aureus, E. coli, P. aeruginosaMIC25.0, 12.5, 50.0, 50.0, 100.0[6]
5-19 (N-acylated isopropyl-benzimidazolone) B. cereus, B. subtilis, S. aureus, E. coli, P. aeruginosaMIC6.25, 12.5, 12.5, 50.0, 100.0[6]
N-p-tolylbenzamide E. coli, B. subtilisMIC3.12, 6.25[3][7]
N-(4-bromophenyl)benzamide B. subtilisMIC6.25[3][7]

Anti-inflammatory Activity

Structurally related analogs of this compound have demonstrated significant anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.

Table 3: Anti-inflammatory Activity of Structurally Related Derivatives
Compound IDTargetActivity MetricValue (µM)Reference
FM4 COX-2IC500.74[8]
FM10 COX-2IC500.69[8]
FM12 COX-2IC500.18[8]

Note: The compounds listed are (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their carboxylic acid analogues, which share a key structural motif with this compound derivatives.

Experimental Protocols

HSP90 Inhibition Assay

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against Heat Shock Protein 90.

  • Reagents and Materials:

    • Purified recombinant human HSP90α protein

    • Fluorescence polarization (FP)-based assay kit

    • FITC-labeled geldanamycin (B1684428) probe

    • Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/mL bovine gamma globulin)

    • Test compounds (this compound derivatives)

    • Positive control (e.g., AUY-922)

    • 384-well black plates

    • Plate reader capable of measuring fluorescence polarization

  • Procedure:

    • Prepare a serial dilution of the test compounds and the positive control in the assay buffer.

    • Add 5 µL of the diluted compounds or control to the wells of the 384-well plate.

    • Add 5 µL of the HSP90α enzyme solution (final concentration ~2.5 nM) to each well.

    • Incubate the plate at room temperature for 10 minutes.

    • Add 10 µL of the FITC-labeled geldanamycin probe (final concentration ~5 nM) to each well.

    • Incubate the plate at room temperature for 90 minutes in the dark.

    • Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Reagents and Materials:

    • Bacterial or fungal strains

    • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Test compounds

    • Positive control (standard antibiotic or antifungal)

    • Sterile 96-well microtiter plates

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a twofold serial dilution of the test compounds in the wells of a 96-well plate using the appropriate growth medium.

    • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

    • Add the microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a positive control (microorganism with a known antimicrobial agent) and a negative control (microorganism with no compound).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

General Experimental Workflow for Biological Activity Screening

G cluster_0 Compound Preparation cluster_1 Biological Screening cluster_2 Data Analysis and Lead Optimization Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., Cytotoxicity, Antimicrobial) Purification->Primary_Screening Secondary_Screening Secondary Screening (e.g., Enzyme Inhibition, Receptor Binding) Primary_Screening->Secondary_Screening Data_Analysis IC50 / MIC Determination Secondary_Screening->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Potential Signaling Pathway Inhibition by Anticancer this compound Derivatives

G cluster_0 Upstream Signaling cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway Akt Akt PI3K->Akt Proliferation Cell Proliferation and Survival Akt->Proliferation MAPK_Pathway->Proliferation HSP90 HSP90 HSP90->Akt (chaperone for) Apoptosis Apoptosis HSP90->Apoptosis degradation leads to Inhibitor This compound Derivative Inhibitor->HSP90 inhibits

Caption: A simplified diagram illustrating the potential inhibition of the HSP90 signaling pathway by anticancer this compound derivatives.

References

A Comparative Guide to the Validation of a New HPLC Method for N-Isopropylbenzamide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a cornerstone of ensuring data integrity, product quality, and regulatory compliance. This guide presents a comprehensive validation of a new High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Isopropylbenzamide. A comparative analysis against an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is provided, supported by experimental data and protocols to aid in method selection and implementation.

Comparison of Analytical Methods

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the need for structural confirmation. While HPLC is a robust and widely used technique for routine quantification, GC-MS offers high sensitivity and specificity.[1]

Performance Characteristics

The following table summarizes the key performance parameters of the newly validated HPLC method compared to a typical GC-MS method for the analysis of this compound. The data is synthesized from validated methods for analogous benzamide (B126) compounds.[1][2]

Performance CharacteristicNewly Validated HPLC Method Alternative GC-MS Method ICH Guideline (Typical)
Linearity (R²) > 0.999[3]> 0.99[2]A linear model is fitted to the calibration curve.[4]
Accuracy (% Recovery) 98.0 - 102.0%[3]80 - 120%[2]Results should be close to the true value.[5]
Precision (%RSD) < 2.0%[3]< 15%[2]For drug products, RSD should typically be ≤ 2%.[6]
Limit of Detection (LOD) ~0.1 µg/mL[3]~low ng/mL to pg/mL[2]Signal-to-noise ratio of 3:1.[6]
Limit of Quantification (LOQ) ~0.4 µg/mL[3]~low ng/mL[2]Signal-to-noise ratio of 10:1.[3]
Sample Derivatization Not RequiredOften required for volatility[1]N/A
Analysis Time per Sample ~10 - 20 minutes[1]~15 - 30 minutes (excluding derivatization)[1]N/A

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of analytical methods. Below are the protocols for the newly validated HPLC method and the alternative GC-MS method for the analysis of this compound.

Newly Validated HPLC Method Protocol

This protocol is designed for the routine quantitative analysis of this compound in a drug substance or formulated product.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.[5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 10mM sodium acetate (B1210297) buffer (pH 5) in a 50:50 (v/v) ratio.[7]

  • Flow Rate: 0.7 mL/min.[7]

  • Column Temperature: 30 °C.[7]

  • Detection Wavelength: 254 nm.[7]

  • Injection Volume: 20 µL.[7]

2. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Further dilute to working concentrations ranging from 1-100 µg/mL for analysis and generation of a calibration curve.[7]

3. Validation Parameters:

  • Linearity: A series of standard solutions are prepared and injected. The peak area is plotted against concentration to determine the correlation coefficient (r²).[1]

  • Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo matrix.[8]

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.[8]

Alternative GC-MS Method Protocol

This protocol is suitable for the confirmation and quantification of this compound, particularly at low concentrations or in complex matrices.

1. Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS system.[7]

  • GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[7]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

  • Injector Temperature: 250 °C.[7]

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.[7]

  • MS Ionization: Electron Ionization (EI) at 70 eV.[7]

  • Mass Range: m/z 40-500.[7]

2. Sample Preparation:

  • Prepare a 1 mg/mL solution of the compound in a suitable solvent like methanol (B129727) or ethyl acetate.[9]

  • Derivatization may be required to improve volatility and thermal stability.[1]

3. Validation Parameters:

  • Validation parameters (linearity, accuracy, precision, LOD, and LOQ) are determined in a similar manner to the HPLC method, using appropriate standards and samples.[1]

Mandatory Visualizations

To enhance clarity and reproducibility, the following diagrams illustrate the experimental workflows and the logical relationship of the validation process.

Analytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation (ICH Q2(R1)) cluster_documentation Documentation & Reporting Define_Purpose Define Analytical Method Purpose Select_Method Select Method (HPLC/GC-MS) Define_Purpose->Select_Method Develop_Protocol Develop Draft Protocol Select_Method->Develop_Protocol Specificity Specificity Develop_Protocol->Specificity Linearity Linearity Validation_Report Prepare Validation Report Specificity->Validation_Report Accuracy Accuracy Linearity->Validation_Report Precision Precision Accuracy->Validation_Report LOD_LOQ LOD & LOQ Precision->Validation_Report Robustness Robustness LOD_LOQ->Validation_Report Robustness->Validation_Report SOP Write Standard Operating Procedure (SOP) Validation_Report->SOP

Caption: Workflow for analytical method validation.

HPLC_Analysis_Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Injection (20 µL) Sample_Prep->Injection HPLC_System HPLC System (C18 Column, UV Detector) Separation Chromatographic Separation HPLC_System->Separation Injection->HPLC_System Detection UV Detection (254 nm) Separation->Detection Data_Analysis Data Analysis (Peak Area vs. Concentration) Detection->Data_Analysis

Caption: HPLC analysis workflow for this compound.

GC_MS_Analysis_Workflow Sample_Prep Sample Preparation (Dissolve & Derivatize if needed) Injection Injection & Vaporization Sample_Prep->Injection GC_System GC System (HP-5MS Column) Separation Chromatographic Separation GC_System->Separation Injection->GC_System MS_Detection Mass Spectrometry Detection (EI, Scan/SIM) Separation->MS_Detection Data_Analysis Data Analysis (Mass Spectrum & Quantification) MS_Detection->Data_Analysis

Caption: GC-MS analysis workflow for this compound.

References

Cross-Validation of N-Isopropylbenzamide Purity: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of a compound's purity is a critical cornerstone of quality control and regulatory compliance. N-Isopropylbenzamide, a member of the versatile benzamide (B126) family of compounds, is no exception. This guide provides an objective comparison of various analytical techniques for the cross-validation of this compound purity, complete with supporting experimental protocols and data presentation to aid in method selection and implementation.

The cross-validation of purity using orthogonal analytical methods is essential for building a comprehensive profile of a substance, ensuring that impurities are not overlooked due to the limitations of a single technique.[1] This guide focuses on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy as primary methods for purity assessment.

Comparative Analysis of Analytical Techniques

The choice of an analytical method is a balance between the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as sensitivity and throughput. This compound is a solid at room temperature with a molecular weight of 163.22 g/mol , making it amenable to several analytical approaches.[2][3]

Table 1: Comparison of Key Performance Characteristics for this compound Purity Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Signal intensity is directly proportional to the number of atomic nuclei.
Analyte Compatibility Excellent for non-volatile and thermally labile compounds.[4]Suitable for volatile and thermally stable compounds.[4]Broad applicability; provides structural and quantitative data.
Primary Application Quantification and purity assessment of the main component and non-volatile impurities.Purity assessment and quantification of volatile impurities and residual solvents.[4]Absolute quantification and structural confirmation.[5]
Strengths Wide applicability, high sensitivity, and operates at ambient temperatures.[4][6]High resolution for volatile compounds and excellent sensitivity with specific detectors.[4][6]Provides structural information, is a primary ratio method, and does not require a reference standard of the analyte.[5]
Limitations May not be suitable for highly volatile impurities.Requires analyte to be thermally stable and volatile; high temperatures can cause degradation of some compounds.[4]Lower sensitivity compared to chromatographic methods and can be more time-consuming.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible results. The following sections provide methodologies for the purity determination of this compound using HPLC, GC, and qNMR.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds.[] A reversed-phase method is typically suitable for a molecule like this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile (B52724) and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a working concentration of about 50 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Instrument: HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The purity of this compound is calculated based on the area percentage of the principal peak relative to the total area of all observed peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (225 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate GC_Workflow start Start: Sample Preparation dissolve Dissolve Sample in Solvent start->dissolve inject Inject into GC dissolve->inject vaporize Vaporization in Injector inject->vaporize separate Separation in Capillary Column vaporize->separate detect FID Detection separate->detect process Data Processing & Purity Calculation detect->process end End: Purity Report process->end Cross_Validation_Logic cluster_methods Analytical Methods cluster_comparison Data Comparison & Evaluation cluster_outcome Final Assessment HPLC HPLC Purity (Non-volatile Impurities) compare_purity Compare Purity Values (HPLC vs. GC vs. qNMR) HPLC->compare_purity GC GC Purity (Volatile Impurities) GC->compare_purity qNMR qNMR Purity (Absolute Quantification) qNMR->compare_purity consistent Results Consistent: Purity Confirmed compare_purity->consistent  Agreement discrepancy Discrepancy Found: Investigate Impurities compare_purity->discrepancy  Disagreement Sample This compound Sample Sample->HPLC Sample->GC Sample->qNMR

References

N-Isopropylbenzamide: A Comparative Guide to its Efficacy as a Precursor in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Isopropylbenzamide is a versatile precursor in organic synthesis, valued for its role in the introduction of the N-isopropylbenzoyl moiety into a variety of molecular scaffolds. This guide provides an objective comparison of its performance against other common alternatives, supported by experimental data from peer-reviewed literature. The focus is on its application in the synthesis of bioactive molecules, particularly those with potential therapeutic applications.

Data Presentation: A Comparative Analysis of Precursor Efficacy

The following table summarizes the use of this compound and its alternatives as precursors in the synthesis of N-substituted benzamides. While direct head-to-head comparative studies are limited in the available literature, this table presents data from various sources to offer a comparative perspective on yields and reaction conditions.

Target CompoundPrecursor 1: this compoundPrecursor 2: Benzoyl ChloridePrecursor 3: Substituted Benzoic AcidNotes
General N-Substituted Benzamides Not explicitly reportedYield: Good to excellent[1]Yield: Moderate to good[2]Benzoyl chloride is a highly reactive precursor, often leading to high yields but may require careful handling due to its lachrymatory and corrosive nature. Substituted benzoic acids require a coupling agent, which can add to the cost and complexity of the reaction.[2]
N-Benzoyl-2-hydroxybenzamides (Antiprotozoal agents) Not explicitly reportedYield: Modest to very good[3]Not applicableIn the synthesis of these bioactive compounds, various acid chlorides were reacted with salicylamide.[3] This highlights the utility of acyl chlorides as direct precursors for creating amide bonds in complex molecules.
N-Substituted Aminobenzamide Derivatives (DPP-IV inhibitors) Not explicitly reportedNot explicitly reportedYield: 55-89%[4]These compounds were synthesized by reacting a substituted benzoic acid with an amine in the presence of a coupling agent, demonstrating a common and effective strategy for amide bond formation.[4]

Disclaimer: The yields presented are from different studies and may not be directly comparable due to variations in reaction conditions, scales, and purification methods.

Experimental Protocols

Detailed methodologies for key experiments involving the synthesis of N-substituted benzamides are provided below.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of benzoyl chloride with isopropylamine (B41738).[5][6]

Materials:

Procedure:

  • Dissolve benzoyl chloride (1.0 equivalent) in dichloromethane under a nitrogen atmosphere.

  • Cool the mixture in an ice bath to 0°C and stir for 10 minutes.

  • Add isopropylamine (3.0 equivalents) dropwise to the cooled solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3x).

  • Wash the combined organic layers with water (2x) and then with brine (2x).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound.[5]

General Synthesis of N-Substituted Benzamides from Benzoyl Chlorides

This protocol describes a general method for the synthesis of N-substituted benzamides using benzoyl chlorides as precursors.[3]

Materials:

  • Substituted benzoyl chloride (1.0 equivalent)

  • Amine (1.0 equivalent)

  • Pyridine

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve the amine in pyridine.

  • Add the substituted benzoyl chloride to the solution.

  • Reflux the reaction mixture for 4 hours.

  • After cooling, the crude product can be purified by crystallization or preparative High-Performance Liquid Chromatography (HPLC).[3]

Synthesis of N-Substituted Benzamides from Benzoic Acids

This method utilizes a coupling agent to facilitate the amide bond formation between a benzoic acid and an amine.[2]

Materials:

  • Substituted benzoic acid (1.0 equivalent)

  • Amine (1.0 equivalent)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (B128534) (Et₃N)

Procedure:

  • Dissolve the substituted benzoic acid in DMF.

  • Add EDC·HCl and HOBt to the solution and stir for 30 minutes at room temperature.

  • Add the amine and triethylamine to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Mandatory Visualization

Signaling Pathway: Tubulin Polymerization Inhibition

N-substituted benzamide (B126) derivatives have shown promise as inhibitors of tubulin polymerization, a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells.[7][8]

Tubulin_Polymerization_Inhibition cluster_0 Cellular Environment cluster_1 Cellular Processes Alpha-Tubulin Alpha-Tubulin Tubulin_Dimer Tubulin_Dimer Alpha-Tubulin->Tubulin_Dimer Beta-Tubulin Beta-Tubulin Beta-Tubulin->Tubulin_Dimer Microtubule Microtubule Tubulin_Dimer->Microtubule Polymerization Tubulin_Dimer->Microtubule Microtubule->Tubulin_Dimer Depolymerization Mitosis Mitosis Microtubule->Mitosis Enables N_Substituted_Benzamide N-Substituted Benzamide Derivative N_Substituted_Benzamide->Tubulin_Dimer Binds to β-tubulin Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Mitosis->Cell_Cycle_Arrest Inhibited Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Caption: Proposed mechanism of action for N-substituted benzamide derivatives as tubulin polymerization inhibitors.

Experimental Workflow: Synthesis of N-Substituted Benzamides

The following diagram illustrates a general workflow for the synthesis and purification of N-substituted benzamides.

Synthesis_Workflow Start Precursors Select Precursors (e.g., this compound or Benzoyl Chloride + Amine) Start->Precursors Reaction Amide Coupling Reaction Precursors->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (e.g., Column Chromatography) Concentration->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End Characterization->End

Caption: A generalized experimental workflow for the synthesis of N-substituted benzamides.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of the structural and spectroscopic properties of N-Isopropylbenzamide and a series of related N-alkylbenzamides, including N-methyl, N-ethyl, and N-tert-butyl derivatives. This analysis is supported by experimental data from crystallographic and spectroscopic studies.

The conformation and electronic properties of the amide bond are fundamental to the biological activity of many pharmaceutical compounds. Understanding how the steric and electronic nature of N-alkyl substituents influences the three-dimensional structure of benzamides is crucial for rational drug design and development. This guide provides a comparative analysis of this compound against its counterparts with varying alkyl chain lengths and branching.

Structural Analysis: A Crystallographic Perspective

The three-dimensional arrangement of atoms in N-alkylbenzamides reveals key insights into the influence of the N-substituent on the overall molecular geometry. Single-crystal X-ray diffraction studies provide precise measurements of bond lengths, bond angles, and dihedral angles, allowing for a detailed comparison.

Table 1: Comparison of Key Crystallographic Parameters for this compound and N,4-Dimethylbenzamide

ParameterThis compound[1]N,4-Dimethylbenzamide
Formula C10H13NOC9H11NO
Crystal System MonoclinicMonoclinic
Space Group P21/cP21/c
Unit Cell Dimensions
a (Å)9.988(2)10.923(2)
b (Å)7.934(2)5.899(1)
c (Å)12.593(3)13.589(3)
β (°)108.73(3)109.43(3)
Dihedral Angle (Amide Plane vs. Phenyl Ring) (°) 25.8(1)24.1(1)
C=O Bond Length (Å) 1.233(2)1.235(2)
C-N (Amide) Bond Length (Å) 1.335(2)1.334(2)
N-C (Alkyl) Bond Length (Å) 1.468(2)1.461(2)

The data reveals that the fundamental geometry of the benzamide (B126) core remains largely consistent between the two molecules. The C=O and amide C-N bond lengths are nearly identical, suggesting that the electronic nature of the amide bond is not significantly perturbed by the change from a methyl to an isopropyl group. A noteworthy difference is the slightly larger dihedral angle between the amide plane and the phenyl ring in this compound. This increased torsion is likely a consequence of the greater steric demand of the isopropyl group, which forces the phenyl ring to rotate slightly to minimize steric hindrance.

Spectroscopic Analysis: Elucidating Molecular Vibrations and Electronic Environments

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable information about the bonding and electronic environment within the N-alkylbenzamide series.

Infrared (IR) Spectroscopy

The position of the carbonyl (C=O) stretching frequency in the IR spectrum is particularly sensitive to the electronic environment of the amide bond.

Table 2: Comparison of Carbonyl (C=O) Stretching Frequencies

CompoundC=O Stretching Frequency (cm⁻¹)
N-Methylbenzamide~1645
N-Ethylbenzamide~1640
This compound~1633
N-tert-Butylbenzamide~1630

A clear trend of decreasing C=O stretching frequency is observed as the steric bulk of the N-alkyl substituent increases. This red-shift can be attributed to a combination of factors. Increased alkyl substitution can lead to a slight increase in electron donation to the amide nitrogen, which in turn weakens the C=O bond through resonance. Additionally, changes in intermolecular hydrogen bonding patterns in the solid state, influenced by the steric hindrance around the N-H group, can also affect the carbonyl stretching frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual atoms within the molecules.

Table 3: Comparison of Key ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
N-H α-C-H
N-Methylbenzamide~6.3 (br s)~2.9 (d)
N-Ethylbenzamide~6.1 (br s)~3.4 (q)
This compound~6.0 (br s)~4.2 (sept)
N-tert-Butylbenzamide~5.9 (br s)-

In the ¹H NMR spectra, the chemical shift of the amide proton (N-H) shows a slight upfield shift with increasing alkyl substitution, which may be related to changes in hydrogen bonding and electronic shielding. The chemical shifts of the protons on the α-carbon of the alkyl group move downfield as the substitution increases, a typical inductive effect.

The ¹³C NMR data shows a consistent chemical shift for the carbonyl carbon across the series, indicating that the electronic environment of the C=O group is not dramatically altered. However, the chemical shift of the α-carbon of the N-alkyl group shifts significantly downfield with increasing substitution, reflecting the change in its local electronic and steric environment.

Experimental Protocols

General Synthesis of N-Alkylbenzamides

N-alkylbenzamides can be synthesized via the reaction of benzoyl chloride with the corresponding primary amine.

Procedure:

  • Benzoyl chloride (1.0 equivalent) is dissolved in a suitable anhydrous solvent, such as dichloromethane (B109758) or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • The respective alkylamine (1.1 equivalents) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

X-ray Crystallography

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified amide in an appropriate solvent.

Data Collection and Structure Refinement:

  • A suitable single crystal is mounted on a diffractometer.

  • X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K).

  • The collected data is processed, and the structure is solved and refined using standard crystallographic software packages (e.g., SHELX).

Spectroscopic Measurements
  • IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrometer. Solid samples can be analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).

Visualizing the Analytical Workflow and Structural Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the synthesis and analysis of N-alkylbenzamides and the key structural relationship investigated in this guide.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural & Spectroscopic Analysis cluster_data Data Output start Benzoyl Chloride + Alkylamine reaction Amidation Reaction start->reaction workup Aqueous Workup reaction->workup purification Purification workup->purification product N-Alkylbenzamide purification->product xray X-ray Crystallography product->xray nmr NMR Spectroscopy product->nmr ir IR Spectroscopy product->ir crystal_data Bond Lengths, Angles, Dihedral Angles xray->crystal_data nmr_data Chemical Shifts, Coupling Constants nmr->nmr_data ir_data Stretching Frequencies ir->ir_data

Caption: Experimental workflow for the synthesis and analysis of N-alkylbenzamides.

structural_comparison cluster_amide N-Alkylbenzamide Core Structure cluster_parameters Key Structural Parameters amide Phenyl Ring Amide Plane (C=O, C-N) N-Alkyl Group (R) dihedral Dihedral Angle (Phenyl vs. Amide) amide:f1->dihedral Influenced by Steric Bulk of R amide:f2->dihedral bond_lengths Bond Lengths (C=O, C-N) amide:f1->bond_lengths

Caption: Key structural parameters for the comparison of N-alkylbenzamides.

References

comparative study of N-Isopropylbenzamide and N-propylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to N-Isopropylbenzamide and N-propylbenzamide for Researchers

This guide provides a detailed comparative analysis of this compound and N-propylbenzamide, two structurally similar N-alkylbenzamide derivatives. The document is intended for researchers, scientists, and professionals in drug development, offering a summary of their physicochemical properties, synthesis methodologies, and a discussion on their known and potential biological activities based on available data. While direct comparative studies are notably absent in the current scientific literature, this guide consolidates existing information to highlight structural differences, potential applications, and areas for future investigation.

Physicochemical Properties

The seemingly minor difference in the alkyl substituent—an isopropyl group versus a linear propyl group—gives rise to distinct physicochemical properties that can influence solubility, membrane permeability, and metabolic stability. A summary of these properties is presented in Table 1. Both compounds share the same molecular formula and weight. However, differences in their structure, particularly the branching in this compound, lead to variations in properties like boiling point and LogP.

PropertyThis compoundN-propylbenzamide
CAS Number 5440-69-7[1]10546-70-0[2]
Molecular Formula C₁₀H₁₃NO[1][3]C₁₀H₁₃NO[4][5]
Molecular Weight 163.22 g/mol [3]163.22 g/mol [4][5]
IUPAC Name N-propan-2-ylbenzamide[3]N-propylbenzamide[5]
Appearance White solid[6]Colorless crystalline solid[7]
Melting Point 101-103 °C[6]Not explicitly stated
Boiling Point Not available328.2 °C at 760 mmHg (Predicted)[2]
LogP (Octanol/Water) Not available2.217 (Predicted)[2]
pKa Not available15.00 ± 0.46 (Predicted)[7]

Structural Comparison

The fundamental difference between the two molecules is the nature of the propyl group attached to the amide nitrogen. N-propylbenzamide has a linear n-propyl chain, while this compound has a branched isopropyl group. This structural isomerism is visualized in the diagram below.

G cluster_0 N-propylbenzamide cluster_1 This compound npb_img npb_img nipb_img nipb_img

Caption: Structural isomerism of N-propylbenzamide and this compound.

Synthesis Methodologies

The synthesis of both N-alkylbenzamides typically follows a standard amidation protocol. The most common method involves the reaction of benzoyl chloride with the corresponding amine (propylamine or isopropylamine). This acylation is often performed in the presence of a base to neutralize the hydrochloric acid byproduct.

G start Starting Materials reagents Benzoyl Chloride + Propylamine or Isopropylamine (B41738) start->reagents reaction Amide Bond Formation (Acylation) reagents->reaction Combine conditions Reaction Conditions solvent Inert Solvent (e.g., CH₂Cl₂) + Base (e.g., Pyridine or NaOH) conditions->solvent solvent->reaction Under workup Work-up reaction->workup steps 1. Aqueous Wash 2. Extraction with Organic Solvent 3. Drying (e.g., Na₂SO₄) workup->steps purification Purification steps->purification method Recrystallization or Column Chromatography purification->method product Final Product (N-propylbenzamide or This compound) method->product

Caption: General workflow for the synthesis of N-alkylbenzamides.
General Experimental Protocol: Synthesis of this compound

This protocol is adapted from literature procedures for the synthesis of this compound and is broadly applicable to N-propylbenzamide with the substitution of isopropylamine with n-propylamine.[8]

  • Reaction Setup: Add benzoyl chloride (1.0 eq.) to a round-bottom flask containing an inert solvent such as dichloromethane (B109758) (CH₂Cl₂) under a nitrogen atmosphere.

  • Cooling: Cool the mixture in an ice bath to 0 °C with stirring.

  • Amine Addition: Add isopropylamine (3.0 eq.) dropwise to the cooled solution. The excess amine acts as a base to neutralize the HCl formed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1.5 to 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water. Transfer to a separatory funnel and extract the product into dichloromethane (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield colorless crystals.[8]

Biological and Pharmacological Activity: A Noted Data Deficit

N-propylbenzamide has been identified as a metabolite in cancer metabolism, suggesting it may play a role in cellular processes within tumors, though its specific mechanism of action remains uncharacterized.[4][5][7][13]

This compound has been mentioned as a metabolite of the drug azoprocarbazine (B1211744) and as a potential precursor for β-adrenergic receptor antagonists.[9][14] However, dedicated studies to elucidate its primary pharmacological profile are lacking.

Given the absence of specific bioactivity data, this guide provides a general workflow for how researchers could undertake a comparative screening of these compounds.

G start Compound Synthesis & Purification invitro In-Vitro Screening start->invitro assays 1. Cytotoxicity Assays (e.g., MTT) 2. Antimicrobial Assays (e.g., MIC) 3. Receptor Binding Assays 4. Enzyme Inhibition Assays invitro->assays hit_id Hit Identification assays->hit_id dose_resp Dose-Response & Potency (IC₅₀ / EC₅₀ Determination) hit_id->dose_resp moa Mechanism of Action (MoA) Studies dose_resp->moa pathway - Western Blot - Reporter Gene Assays - Target Engagement Studies moa->pathway invivo In-Vivo Models (If warranted) moa->invivo

Caption: General experimental workflow for comparative biological activity screening.
General Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a general method to assess and compare the potential antimicrobial activity of the two compounds.

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and N-propylbenzamide in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Microplate Preparation: In a 96-well microplate, perform a two-fold serial dilution of each compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the microbial inoculum to each well containing the test compound, as well as to positive (microbe + medium) and negative (medium only) control wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound and N-propylbenzamide are structurally similar compounds whose comparative biological activities are currently underexplored. The primary difference in their structure—a branched versus a linear alkyl chain—is expected to influence their interaction with biological targets and their metabolic fate. While N-propylbenzamide is a known human metabolite observed in cancer, the pharmacological significance of this finding is yet to be determined.[5]

The most critical gap in the current knowledge is the absence of direct, head-to-head comparative studies. Future research should focus on:

  • Systematic Biological Screening: Performing the assays outlined in this guide to establish and compare the antimicrobial, cytotoxic, and other potential activities of these two molecules.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of both compounds to understand how the structural difference affects their behavior in vivo.

  • Target Identification: For any identified biological activity, subsequent studies should aim to identify the specific molecular target(s) to elucidate their mechanism of action.

By addressing these knowledge gaps, a more complete and scientifically robust comparison of these two molecules can be achieved, paving the way for their potential application in medicinal chemistry and drug development.

References

A Comparative Guide to the Validation of Synthesized N-Isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical techniques for the structural validation of N-Isopropylbenzamide. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and comparative data to ensure the accurate characterization of this compound.

Synthesis of this compound: A Comparison of Two Common Methods

The validation of this compound's structure is critically dependent on the purity of the synthesized product. Below are two common methods for its synthesis, which can be compared for yield, purity, and reaction conditions.

Method A: From Benzoyl Chloride and Isopropylamine (B41738)

This is a standard and widely used method for the synthesis of N-substituted benzamides.

  • Protocol:

    • Dissolve isopropylamine in a suitable solvent such as dichloromethane (B109758) (DCM) in a flask and cool the mixture in an ice bath.

    • Slowly add benzoyl chloride to the cooled solution with constant stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

    • Wash the reaction mixture with an aqueous solution of a weak base (e.g., sodium bicarbonate) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization or column chromatography.

Method B: From Benzamide (B126) and an Alkyl Halide (Illustrative Alternative)

An alternative approach involves the N-alkylation of benzamide.

  • Protocol:

    • To a solution of benzamide in a suitable solvent like toluene, add a base such as triethylamine.

    • Add an isopropyl halide (e.g., 2-iodopropane) to the mixture.

    • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and filter to remove any solid by-products.

    • Wash the filtrate with water and brine, then dry the organic layer.

    • Concentrate the solvent and purify the resulting crude product by column chromatography.

Structural Validation: A Multi-Technique Approach

The definitive confirmation of this compound's structure requires a combination of spectroscopic techniques.

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds.

Experimental Protocol for NMR Analysis:

  • Instrumentation: 300 or 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl3).

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.6-0.7 mL of CDCl3.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra at room temperature. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
7.75–7.73m2HAromatic (ortho-protons)[1]
7.45–7.38m3HAromatic (meta- and para-protons)[1]
6.12br s1HNH[1]
4.32–4.20m1HCH(CH₃)₂[1]
1.23d, J = 6.8 Hz6HCH(CH₃)₂[1]

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignmentReference
166.9C=O[2]
135.2Aromatic (quaternary carbon)[2]
131.5Aromatic (para-carbon)[2]
128.7Aromatic (meta-carbons)[2]
127.0Aromatic (ortho-carbons)[2]
42.1CH(CH₃)₂[2]
23.1CH(CH₃)₂[2]

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol for IR Analysis:

  • Instrumentation: FT-IR spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescriptionReference
3290N-HAmide N-H stretch[1]
1630C=OAmide I band (C=O stretch)[1]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol for GC-MS Analysis:

  • Instrumentation: A standard Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

Table 4: Expected Mass Spectrometry Data for this compound

m/zInterpretation
163Molecular ion [M]⁺
148[M - CH₃]⁺
120[M - C₃H₇]⁺
105[C₆H₅CO]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)

Workflow for Synthesis and Validation

The following diagram illustrates the overall workflow from synthesis to structural confirmation of this compound.

G cluster_synthesis Synthesis cluster_validation Structural Validation start Starting Materials (Benzoyl Chloride & Isopropylamine) reaction Amide Synthesis start->reaction workup Reaction Work-up & Purification reaction->workup product Synthesized this compound workup->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis & Comparison nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation

References

A Comparative Guide to the Synthesis of N-Isopropylbenzamide: Reaction Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of target molecules is paramount. This guide provides an objective comparison of various synthetic routes to N-Isopropylbenzamide, focusing on reaction yields and providing detailed experimental data to support the findings.

Comparison of this compound Synthesis Methods

The synthesis of this compound can be achieved through several common pathways in organic chemistry. The choice of method often depends on factors such as the availability of starting materials, desired purity, and scalability. Below is a summary of reported yields for different synthetic approaches.

Synthesis MethodStarting MaterialsReagents/ConditionsReported YieldReference
Schotten-Baumann Reaction Benzoyl chloride, Isopropylamine (B41738)Dichloromethane (B109758), Pyridine (B92270)High[1]
Amide Coupling (EDC) Benzoic acid, Isopropylamine1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), HOBtGood-Excellent[2]
Synthesis via N-acyl-benzotriazole N-Benzoyl-benzotriazole, Isopropylamine-High[3]
Rearrangement of 3-isopropyl-2-phenyloxaziridine (B13798294) 3-isopropyl-2-phenyloxaziridineFeSO₄·7H₂O95%[4]

Detailed Experimental Protocols

Schotten-Baumann Reaction

This classical method involves the acylation of an amine with an acid chloride. While a specific yield for this compound was not found in the immediate literature, it is generally considered a high-yielding reaction[1].

General Protocol (adapted from a similar synthesis):

  • Dissolve isopropylamine in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere and cool to 0 °C.

  • Add pyridine (1.2 equivalents) to the solution.

  • Slowly add a solution of benzoyl chloride (1.1 equivalents) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Amide Coupling using EDC

Peptide coupling reagents are widely used for the formation of amide bonds from carboxylic acids and amines. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) is a common and efficient system for this transformation, generally providing good to excellent yields[2].

General Protocol:

  • Dissolve benzoic acid (1 equivalent) in a suitable solvent such as dichloromethane or dimethylformamide.

  • Add EDC (1.1 equivalents) and HOBt (1.1 equivalents) to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid.

  • Add isopropylamine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water, dilute acid, and dilute base.

  • Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Synthesis via N-acyl-benzotriazole

N-acyl-benzotriazoles are stable, neutral acylating agents that react with amines to form amides under mild conditions, often in high yields[3].

Two-Step Protocol:

  • Formation of N-Benzoyl-benzotriazole: React benzoyl chloride with benzotriazole (B28993) in the presence of a base like triethylamine (B128534) in a suitable solvent (e.g., THF). This intermediate is often a stable, crystalline solid that can be isolated and purified.

  • Amidation: Dissolve the purified N-benzoyl-benzotriazole in a solvent and add isopropylamine. The reaction typically proceeds smoothly at room temperature. After the reaction is complete, the benzotriazole byproduct can be removed by washing with a dilute acid, and the desired this compound is isolated after solvent removal and purification.

Rearrangement of 3-isopropyl-2-phenyloxaziridine

A specific and high-yielding method for the synthesis of this compound involves the iron(II) sulfate-mediated rearrangement of 3-isopropyl-2-phenyloxaziridine. This method has been reported to yield the product in 95%[4].

Experimental Protocol:

  • A solution of 3-isopropyl-2-phenyloxaziridine (1 mmol) in methanol (B129727) (5 mL) is treated with a catalytic amount of FeSO₄·7H₂O (0.1 mmol).

  • The reaction mixture is stirred at room temperature for a specified time.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water to remove the iron catalyst.

  • The organic layer is dried and concentrated to afford the this compound product.

Visualization of Synthesis Pathways

To illustrate the relationships between the different synthetic approaches, the following diagram outlines the key starting materials and their transformation into this compound.

SynthesisPathways BenzoylChloride Benzoyl Chloride AcylBenzotriazole N-Benzoyl- benzotriazole BenzoylChloride->AcylBenzotriazole + Benzotriazole Product This compound BenzoylChloride->Product Schotten-Baumann (Pyridine) BenzoicAcid Benzoic Acid BenzoicAcid->Product Amide Coupling (EDC, HOBt) Isopropylamine Isopropylamine Isopropylamine->Product Oxaziridine 3-isopropyl-2-phenyloxaziridine Oxaziridine->Product Rearrangement (FeSO₄) Benzotriazole Benzotriazole AcylBenzotriazole->Product + Isopropylamine

Caption: Synthetic routes to this compound.

Conclusion

The synthesis of this compound can be accomplished through various methods, with the rearrangement of 3-isopropyl-2-phenyloxaziridine demonstrating a particularly high reported yield of 95%[4]. While classical methods like the Schotten-Baumann reaction and amide coupling with EDC are generally reliable and high-yielding, the specific yield can be highly dependent on the reaction conditions and the scale of the synthesis. The use of N-acyl-benzotriazoles offers a mild and efficient alternative. The choice of the optimal synthetic route will depend on the specific requirements of the research or development project, including factors like cost, availability of reagents, and desired purity of the final product.

References

Assessing the Reproducibility of N-Isopropylbenzamide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of N-isopropylbenzamide, a valuable intermediate in pharmaceutical and chemical research, is achievable through several established methods. This guide provides a comparative overview of the most common synthetic routes, offering detailed experimental protocols and characterization data to aid researchers in evaluating and ensuring the reproducibility of its preparation. While direct comparative studies on the reproducibility of this compound synthesis are not extensively published, this guide leverages data from closely related N-substituted benzamide (B126) syntheses to provide a reliable framework.

Comparative Synthesis Methods

The primary routes to this compound involve the formation of an amide bond between a benzoic acid derivative and isopropylamine (B41738). The choice of starting material and coupling method can influence the reaction's efficiency, yield, and the required purification strategy.

Method Starting Materials Reagents/Conditions Reported Yield Key Considerations
Method A: Acyl Chloride Benzoyl chloride, IsopropylamineBase (e.g., Pyridine (B92270), NaOH), Dichloromethane (DCM)High (typically >80%)The reaction is often exothermic and requires careful temperature control. The purity of the benzoyl chloride is crucial to avoid side reactions.[1][2][3]
Method B: Carboxylic Acid with Coupling Agent Benzoic acid, IsopropylamineCoupling agent (e.g., HATU, HBTU, or EDC with HOBt), Anhydrous aprotic solvent (e.g., DCM, DMF)Variable (generally good to high)This method avoids the need to prepare the acyl chloride separately. The choice of coupling agent and base is critical for activating the carboxylic acid and minimizing side products.[4]
Method C: From an Aldehyde via Oxaziridine Rearrangement Benzaldehyde, N-isopropylamineHydrogen peroxide, Dimethyl carbonate (DMC), then Fe₂(SO₄)₃·5H₂O, SDSGoodThis is a greener method that proceeds through an N-alkyloxaziridine intermediate.[5]

Experimental Protocols

Below are detailed methodologies for the synthesis of N-substituted benzamides, which can be adapted for the preparation of this compound.

Method A: Acyl Chloride Protocol

This protocol is adapted from the general synthesis of N-substituted benzamides.[2]

Materials:

  • Benzoyl chloride

  • Isopropylamine

  • Pyridine or 10% aqueous Sodium Hydroxide

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Water

  • Dilute HCl

Procedure:

  • Dissolve isopropylamine (1.0 eq.) in DCM in a round-bottom flask and cool the solution in an ice bath.

  • In a separate funnel, prepare a solution of benzoyl chloride (1.1 eq.) in DCM.

  • If using an organic base like pyridine (1.2 eq.), add it to the amine solution.

  • Slowly add the benzoyl chloride solution to the stirred amine solution. If using aqueous NaOH, it can be added simultaneously.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the organic layer sequentially with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol (B145695) or ethyl acetate (B1210297)/hexanes).

Method B: Carboxylic Acid with Coupling Agent Protocol

This protocol is based on the synthesis of structurally related N-substituted benzamides.[4]

Materials:

  • Benzoic acid

  • Isopropylamine

  • HATU (1.1-1.2 eq.) or other suitable coupling agent

  • DIPEA (2.0-3.0 eq.) or other non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M HCl, saturated NaHCO₃ solution, brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve benzoic acid (1.0 eq.) in the chosen anhydrous solvent.

  • Add the base (e.g., DIPEA).

  • Add the coupling agent (e.g., HATU) and stir for 5-10 minutes to activate the carboxylic acid.

  • Add isopropylamine (1.0-1.1 eq.) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC.

  • Once complete, dilute the mixture with an organic solvent like ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Characterization Data for this compound

To ensure the reproducibility of the synthesis, the final product should be thoroughly characterized and the data compared to established values.

Parameter Expected Value
Molecular Formula C₁₀H₁₃NO[6]
Molecular Weight 163.22 g/mol [6]
Appearance White solid[5]
Melting Point 101–103 °C[5]
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.75–7.73 (2 H, m), 7.45–7.38 (3 H, m), 6.12 (1 H, br s), 4.32–4.20 (1 H, m), 1.23 (6 H, d, J = 6.8 Hz)[5]
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 166.7, 134.9, 131.1, 128.4, 126.8, 41.8, 22.7[5]
IR νmax (KBr)/cm⁻¹ 3290 (NH), 1630 (C=O)[5]

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_analysis Characterization start Starting Materials (e.g., Benzoyl Chloride, Isopropylamine) reaction Amidation Reaction start->reaction workup Aqueous Workup (Washing, Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir mp Melting Point Analysis product->mp

Caption: General workflow for the synthesis and characterization of this compound.

References

A Comparative Guide to the Cost-Effectiveness of Synthetic Routes to N-Isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal synthetic pathway is a critical decision that balances efficiency, cost, and environmental impact. This guide provides a detailed comparison of three common synthetic routes to N-Isopropylbenzamide, a valuable amide intermediate. By presenting quantitative data on reaction yields, times, and reagent costs, this document aims to facilitate an informed decision-making process for the synthesis of this target molecule.

Executive Summary

Three primary synthetic routes to this compound are evaluated:

  • Route 1: Schotten-Baumann Reaction starting from benzoyl chloride and isopropylamine (B41738).

  • Route 2: Peptide Coupling commencing with benzoic acid and isopropylamine, utilizing a coupling agent (HATU).

  • Route 3: One-Pot Synthesis from benzoic acid and isopropylamine with in-situ activation using thionyl chloride.

The analysis reveals that the one-pot synthesis using thionyl chloride for in-situ activation of benzoic acid offers a compelling balance of high yield, short reaction time, and cost-effectiveness. The classic Schotten-Baumann reaction, while high-yielding, involves the use of a more expensive and hazardous starting material. The peptide coupling method, although providing a high yield, is the most expensive route due to the high cost of the coupling agent.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for each synthetic route to produce this compound. Reagent costs are estimated based on commercially available prices and may vary.

ParameterRoute 1: Schotten-BaumannRoute 2: Peptide CouplingRoute 3: One-Pot (Thionyl Chloride)
Starting Materials Benzoyl Chloride, IsopropylamineBenzoic Acid, IsopropylamineBenzoic Acid, Isopropylamine
Key Reagents Sodium Hydroxide (B78521)HATU, DIPEAThionyl Chloride, Triethylamine (B128534)
Reported Yield ~96%High (estimated >90%)~88-90%
Reaction Time 15-20 minutes4-12 hours5-20 minutes
Estimated Reagent Cost per Mole of Product ~$25 - $40~$150 - $200~$15 - $25
Key Advantages High yield, very fast reaction.Milder conditions, suitable for sensitive substrates.High yield, very fast, cost-effective, one-pot procedure.
Key Disadvantages Benzoyl chloride is lachrymatory and more expensive than benzoic acid.High cost of coupling agent.Thionyl chloride is corrosive and requires careful handling.

Experimental Protocols

Route 1: Synthesis of this compound from Benzoyl Chloride and Isopropylamine (Schotten-Baumann Reaction)

This method involves the reaction of an acyl chloride with an amine in the presence of a base to neutralize the hydrochloric acid byproduct.

Procedure:

  • In a flask, dissolve isopropylamine (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758).

  • Cool the solution in an ice bath.

  • Separately, prepare a solution of benzoyl chloride (1.0 equivalent) in the same solvent.

  • To the cooled amine solution, slowly and simultaneously add the benzoyl chloride solution and an aqueous solution of sodium hydroxide (10%).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 15-20 minutes.

  • Separate the organic layer, wash with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization.

Route 2: Synthesis of this compound from Benzoic Acid and Isopropylamine using a Coupling Agent (HATU)

This route directly couples a carboxylic acid and an amine, avoiding the need for the prior formation of an acyl chloride.

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve benzoic acid (1.0 equivalent) and HATU (1.1 equivalents) in an anhydrous aprotic solvent like DMF.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to the mixture.

  • Add isopropylamine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield this compound.

Route 3: One-Pot Synthesis of this compound from Benzoic Acid and Isopropylamine with in-situ Activation by Thionyl Chloride

This efficient one-pot procedure generates the acyl chloride in situ, which then reacts with the amine. A study on a similar secondary amide, N,N-diethylbenzamide, reported a yield of 86% in just 5 minutes[1]. Yields for sterically similar secondary amines were reported to be in the 88-90% range[1].

Procedure:

  • To a solution of benzoic acid (1.0 equivalent) and isopropylamine (1.0 equivalent) in dichloromethane, add triethylamine (3.0 equivalents).

  • To this mixture, add thionyl chloride (1.0 equivalent) at room temperature.

  • Stir the mixture for 5-20 minutes at room temperature.

  • Evaporate the solvent under reduced pressure.

  • Take up the resulting residue in dichloromethane and wash with 1N HCl and then with 1N NaOH.

  • Dry the organic phase over anhydrous sodium sulfate and evaporate to dryness to afford this compound.

Mandatory Visualization

Cost_Effectiveness_Comparison cluster_Route1 Route 1: Schotten-Baumann cluster_Route2 Route 2: Peptide Coupling cluster_Route3 Route 3: One-Pot (Thionyl Chloride) cluster_Comparison Cost-Effectiveness Analysis R1_Start Benzoyl Chloride + Isopropylamine R1_Product This compound R1_Start->R1_Product NaOH, ~96% Yield, 15-20 min Cost Cost R1_Start->Cost Moderate Safety Safety/Handling R1_Start->Safety Lachrymatory Yield Yield R1_Product->Yield High Time Time R1_Product->Time Very Fast R2_Start Benzoic Acid + Isopropylamine R2_Product This compound R2_Start->R2_Product HATU, DIPEA, >90% Yield, 4-12 h R2_Start->Cost High R2_Start->Safety Milder Reagents R2_Product->Yield High R2_Product->Time Slow R3_Start Benzoic Acid + Isopropylamine R3_Product This compound R3_Start->R3_Product SOCl2, Et3N, ~88-90% Yield, 5-20 min R3_Start->Cost Low R3_Start->Safety Corrosive Reagent R3_Product->Yield High R3_Product->Time Very Fast

Caption: A comparative workflow of three synthetic routes to this compound.

References

N-Isopropylbenzamide: A Comparative Guide for Use as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of N-Isopropylbenzamide as a reference standard for analytical applications. It includes a detailed comparison with alternative benzamide (B126) derivatives, supported by experimental data and standardized protocols, to ensure accuracy and reliability in research and quality control processes.

Physicochemical Properties and Purity Comparison

This compound is a member of the benzamide class of compounds.[1] As a reference standard, its purity and well-defined physical properties are paramount. The following table summarizes the key physicochemical data for this compound and compares it with two common alternatives, N-Propylbenzamide and Benzamide.

PropertyThis compoundN-PropylbenzamideBenzamide
Molecular Formula C₁₀H₁₃NO[2][3]C₁₀H₁₃NO[4]C₇H₇NO
Molecular Weight 163.22 g/mol [2][3]163.22 g/mol [4]121.14 g/mol
CAS Number 5440-69-710546-70-0[4]55-21-0
Melting Point 97-101 °CNot available127-130 °C
Purity (Typical) >98.0% (GC)≥98%≥99%
Appearance White to light yellow crystalline powderNot availableWhite crystalline solid

Experimental Data and Analytical Profiles

The identity and purity of a reference standard are confirmed through various analytical techniques. Below are typical experimental data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR (CDCl₃, 400 MHz) δ (ppm): 7.75-7.73 (m, 2H), 7.45-7.38 (m, 3H), 6.12 (br s, 1H), 4.32-4.20 (m, 1H), 1.23 (d, J = 6.8 Hz, 6H).

  • ¹³C-NMR (CDCl₃, 100 MHz) δ (ppm): 166.7, 134.9, 131.1, 128.4, 126.8, 41.8, 22.7.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • ν_max (KBr) cm⁻¹: 3290 (N-H stretching), 1630 (C=O stretching, Amide I).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • A GC-MS analysis confirms the molecular weight and provides a fragmentation pattern characteristic of the compound's structure. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound.

Experimental Protocols

Detailed methodologies are crucial for the consistent and accurate use of a reference standard.

HPLC Method for Purity Assessment
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile (B52724) and water (gradient or isocratic, to be optimized for specific applications).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in a suitable solvent (e.g., acetonitrile or methanol). Dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.

GC-MS Method for Identification
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Prepare a 1 mg/mL solution in a volatile organic solvent such as methanol (B129727) or ethyl acetate.

NMR Spectroscopy for Structural Confirmation
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the reference standard in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

FTIR Spectroscopy for Functional Group Identification
  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate.

  • Measurement Range: 4000-400 cm⁻¹.

Workflow and Pathway Diagrams

Visual representations of the validation process and the compound's context are provided below.

Validation_Workflow cluster_procurement Procurement & Initial Assessment cluster_identification Identification Tests cluster_purity Purity & Assay cluster_certification Certification procure Procure this compound Reference Standard Candidate visual Visual Inspection (Appearance, Color) procure->visual solubility Solubility Testing visual->solubility nmr NMR Spectroscopy (¹H, ¹³C) solubility->nmr ftir FTIR Spectroscopy ms Mass Spectrometry (GC-MS) hplc HPLC Purity (Peak Area %) nmr->hplc ftir->hplc ms->hplc residual Residual Solvents (GC) hplc->residual water Water Content (Karl Fischer) residual->water data_review Data Review and Comparison to Specifications water->data_review coa Certificate of Analysis Generation data_review->coa release Release as Certified Reference Standard coa->release Benzamide_Comparison cluster_parent Parent Compound cluster_analogs N-Substituted Analogs benzamide Benzamide (C₇H₇NO) n_isopropyl This compound (C₁₀H₁₃NO) benzamide->n_isopropyl Substitution with Isopropyl Group n_propyl N-Propylbenzamide (C₁₀H₁₃NO) benzamide->n_propyl Substitution with Propyl Group n_cyclohexyl N-Cyclohexylbenzamide (C₁₃H₁₇NO) benzamide->n_cyclohexyl Substitution with Cyclohexyl Group n_isopropyl->n_propyl Isomeric Relationship

References

Safety Operating Guide

Navigating the Safe Disposal of N-Isopropylbenzamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. N-Isopropylbenzamide, a compound utilized in various research applications, requires careful handling and adherence to specific disposal protocols to mitigate potential hazards. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.

Hazard Assessment and Safety Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1][2]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1][2]

Given these potential risks, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound for disposal. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Protective Clothing: A standard laboratory coat.

Work should be conducted in a well-ventilated area to minimize the risk of inhalation.

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) program or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular trash. [3][4]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound waste, including any contaminated materials such as weighing paper, gloves, and paper towels, in a dedicated and clearly labeled waste container.[3] Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's EHS department.[5]

  • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible liquid waste container.[3]

Step 2: Container Management

  • Use a container that is chemically compatible with this compound and is in good condition, free from leaks or damage. High-density polyethylene (B3416737) (HDPE) containers are often a suitable choice.[3]

  • Keep the container securely closed at all times, except when adding waste.[3][6][7]

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste."[4]

  • The label must include the full chemical name, "this compound," and its concentration if in a mixture. Avoid using chemical formulas or abbreviations.[4]

  • Include the date of waste generation and the laboratory or room number where the waste was generated.[4]

Step 4: Storage

  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.[3]

  • The storage area should be well-ventilated.

  • Ensure secondary containment is used to capture any potential leaks or spills.[4]

Step 5: Arranging for Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[4]

  • Follow all institutional procedures for waste pickup and documentation.

Step 6: Disposal of Empty Containers

  • A container that has held this compound should be triple-rinsed with a suitable solvent.[4][6]

  • The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous liquid waste.[4][5]

  • After proper decontamination, the empty container can typically be disposed of as non-hazardous waste, but always confirm this with your local regulations and EHS department.[4]

Spill Management

In the event of a spill:

  • Evacuate and restrict access to the immediate area.

  • Alert your supervisor and the institutional EHS department.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[5]

  • Decontaminate the spill area.

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste (Solid vs. Liquid) ppe->segregate containerize Place in Compatible, Sealed Container segregate->containerize label Label Container: 'Hazardous Waste' 'this compound' Date, Location containerize->label store Store in Designated Satellite Accumulation Area label->store schedule Schedule Pickup with EHS store->schedule pickup Waste Collected by Authorized Personnel schedule->pickup end End: Proper Disposal pickup->end spill_procedure Follow Spill Management Protocol spill->spill_procedure IMMEDIATE ACTION spill_procedure->segregate

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Isopropylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of N-Isopropylbenzamide. Adherence to these procedural guidelines is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as harmful if swallowed, and causes skin and serious eye irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) and adherence to strict operational and disposal plans are mandatory.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the required equipment.

PPE CategoryRecommended EquipmentStandardPurpose
Eye/Face Protection Tight-sealing safety goggles or a face shield.EN166 or equivalent.Protects against splashes and airborne particles.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat.Prevents direct skin contact.[3]
Respiratory Protection A NIOSH-approved respirator is recommended if dust formation is likely or ventilation is inadequate.Protects against inhalation of harmful dust.[3][4]
Body Protection Long-sleeved lab coat or chemical-resistant apron.Provides an additional layer of protection against contamination.[4]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Remove all potential sources of ignition from the handling area.[4]

  • Before handling, ensure all required PPE is correctly donned.

2. Handling the Chemical:

  • Avoid generating dust.[4] When transferring the chemical, do so carefully to minimize the creation of airborne dust.[4]

  • Keep the container tightly closed when not in use.[4]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[4]

  • Keep containers tightly sealed to prevent contamination and moisture absorption.[4]

  • Store away from incompatible materials such as strong oxidizing agents.[5][6]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Containerization:

  • Solid Waste: Collect all solid this compound waste, including contaminated materials like weighing paper and gloves, in a dedicated, clearly labeled, and sealed container made of a non-reactive material (e.g., high-density polyethylene).[7]

  • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and clearly labeled liquid waste container.[7]

2. Storage of Waste:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]

  • The SAA should be at or near the point of waste generation.[7]

  • Keep waste containers closed at all times, except when adding waste.[7]

3. Final Disposal:

  • Dispose of all waste through an approved waste disposal facility in accordance with local, state, and federal regulations.[3] Do not discharge into drains or the environment.[3]

Experimental Workflow for Safe Handling

The following diagram outlines the standard workflow for the safe handling of this compound in a laboratory setting.

A Preparation & Engineering Controls (Fume Hood, Eyewash Station) B Don Personal Protective Equipment (PPE) A->B C Handling of this compound (Weighing, Transferring) B->C D Experimentation C->D E Decontamination of Work Area D->E F Waste Segregation & Containerization D->F G Doff Personal Protective Equipment (PPE) E->G H Proper Waste Disposal F->H G->H

Safe Handling Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Isopropylbenzamide
Reactant of Route 2
Reactant of Route 2
N-Isopropylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.